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  • Product: Ethyl (1-aminocyclohexyl)acetate hydrochloride
  • CAS: 945419-82-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Ethyl (1-aminocyclohexyl)acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of a robust and well-established synthetic route...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic route to Ethyl (1-aminocyclohexyl)acetate hydrochloride, a valuable building block in medicinal chemistry and drug development. This document delves into the mechanistic underpinnings of the chosen synthetic pathway, offers detailed, step-by-step experimental protocols, and presents key data in a clear and accessible format. The synthesis is approached as a three-stage process, commencing with the Strecker synthesis of 1-aminocyclohexanecarbonitrile from cyclohexanone, followed by acidic hydrolysis to the corresponding α-amino acid, and culminating in a Fischer esterification to yield the target compound. This guide is intended to equip researchers with the necessary knowledge to safely and efficiently perform this synthesis, troubleshoot potential issues, and understand the chemical principles that govern each transformation.

Introduction and Strategic Overview

Ethyl (1-aminocyclohexyl)acetate and its hydrochloride salt are important intermediates in the synthesis of various pharmacologically active molecules. The core structure, featuring a quaternary carbon center on a cyclohexane ring with both an amino and an acetate moiety, is a key pharmacophore in several drugs. A prominent example is its structural relation to Gabapentin, a widely used anticonvulsant and analgesic.

The synthetic strategy detailed herein is a classical three-step approach that is both reliable and scalable. It leverages fundamental and well-understood organic reactions, making it an excellent choice for both academic and industrial laboratory settings.

The overall synthetic pathway can be visualized as follows:

Synthetic_Pathway Cyclohexanone Cyclohexanone Aminonitrile 1-Aminocyclohexane- carbonitrile Cyclohexanone->Aminonitrile Step 1: Strecker Synthesis AminoAcid (1-Aminocyclohexyl)acetic acid Aminonitrile->AminoAcid Step 2: Acidic Hydrolysis FinalProduct Ethyl (1-aminocyclohexyl)acetate hydrochloride AminoAcid->FinalProduct Step 3: Fischer Esterification caption Overall Synthetic Strategy

Caption: Overall Synthetic Strategy.

This guide will now elaborate on each of these steps, providing both the theoretical basis and practical execution details.

Step 1: Strecker Synthesis of 1-Aminocyclohexanecarbonitrile

The initial step involves the formation of an α-aminonitrile from a ketone. The Strecker synthesis is a classic and highly efficient multicomponent reaction for this purpose.[1][2][3]

Mechanistic Insight

The Strecker synthesis proceeds in two main stages within a single pot.[1][4] First, cyclohexanone reacts with ammonia (generated in situ from ammonium chloride) to form a cyclohexylimine intermediate. The ammonium chloride also serves as a mild acid catalyst to protonate the carbonyl oxygen of cyclohexanone, thereby increasing its electrophilicity and facilitating the nucleophilic attack by ammonia.[1][4]

In the second stage, a cyanide ion (from sodium or potassium cyanide) acts as a nucleophile and attacks the electrophilic carbon of the imine (or its protonated form, the iminium ion), yielding the stable α-aminonitrile product, 1-aminocyclohexanecarbonitrile.[3][4]

Strecker_Mechanism cluster_0 Imine Formation cluster_1 Cyanide Addition Ketone Cyclohexanone ProtonatedKetone Protonated Cyclohexanone Ketone->ProtonatedKetone + H⁺ Aminoalcohol Aminoalcohol Intermediate ProtonatedKetone->Aminoalcohol + NH₃ Imine Cyclohexylimine Aminoalcohol->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Aminonitrile 1-Aminocyclohexane- carbonitrile Iminium->Aminonitrile + CN⁻ caption Mechanism of the Strecker Synthesis

Caption: Mechanism of the Strecker Synthesis.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Cyclohexanone98.1450.0 g0.51
Ammonium Chloride (NH₄Cl)53.4930.0 g0.56
Sodium Cyanide (NaCN)49.0127.5 g0.56
Methanol32.04150 mL-
Water18.0250 mL-

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ammonium chloride in water.

  • Add methanol to the flask, followed by cyclohexanone. Cool the mixture to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve sodium cyanide in a minimal amount of water (approximately 40-50 mL). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which will release toxic hydrogen cyanide gas.

  • Slowly add the sodium cyanide solution to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Pour the reaction mixture into 500 mL of cold water and extract with diethyl ether (3 x 150 mL).

  • Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 1-aminocyclohexanecarbonitrile as an oil or low-melting solid. The crude product can often be used in the next step without further purification.

Step 2: Acidic Hydrolysis of 1-Aminocyclohexanecarbonitrile

The nitrile group of the α-aminonitrile is now hydrolyzed to a carboxylic acid. This transformation is typically achieved under strong acidic conditions.[4]

Mechanistic Insight

The hydrolysis of the nitrile proceeds in a stepwise manner. First, the nitrile nitrogen is protonated by the strong acid (HCl), which activates the carbon atom towards nucleophilic attack by water. This forms a protonated imidic acid intermediate. Tautomerization and further attack by water lead to a tetrahedral intermediate which, upon elimination of ammonia (as ammonium chloride under these conditions), yields the carboxylic acid.[3][4]

Experimental Protocol

Materials:

Reagent/SolventConcentrationQuantityMoles (of HCl)
Crude 1-Aminocyclohexanecarbonitrile-~0.51 mol (from Step 1)-
Concentrated Hydrochloric Acid~37% (12 M)300 mL~3.6

Procedure:

  • Place the crude 1-aminocyclohexanecarbonitrile in a 1 L round-bottom flask.

  • Carefully add concentrated hydrochloric acid to the flask in a fume hood. The reaction is exothermic.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) for 6-8 hours. The progress of the reaction can be monitored by the cessation of ammonia evolution (test with moist pH paper).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the amino acid hydrochloride.

  • If precipitation is slow, the solution can be concentrated under reduced pressure to about half its volume to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold acetone.

  • Dry the solid (1-aminocyclohexyl)acetic acid hydrochloride in a vacuum oven.

Step 3: Fischer Esterification to Ethyl (1-aminocyclohexyl)acetate Hydrochloride

The final step is the conversion of the α-amino acid hydrochloride to its corresponding ethyl ester hydrochloride via Fischer esterification.[5][6] This reaction involves heating the amino acid in an excess of the alcohol (ethanol) with an acid catalyst, which is already present as the hydrochloride salt.[7]

Mechanistic Insight

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[6][8][9] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity.[10][11] A molecule of ethanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers allows for the elimination of a water molecule, and subsequent deprotonation of the carbonyl oxygen yields the final ester product.[9] Using a large excess of ethanol shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle.[8][9]

Fischer_Esterification cluster_0 Reaction Workflow AminoAcidHCl (1-Aminocyclohexyl)acetic acid HCl Reflux Reflux with HCl (catalyst) AminoAcidHCl->Reflux Ethanol Ethanol (Excess) Ethanol->Reflux EsterHCl Ethyl (1-aminocyclohexyl)acetate HCl Reflux->EsterHCl Water Water (byproduct) Reflux->Water caption Fischer Esterification Workflow

Caption: Fischer Esterification Workflow.

Experimental Protocol

Materials:

Reagent/SolventPurityQuantity
(1-Aminocyclohexyl)acetic acid hydrochloride(from Step 2)~0.5 mol
Absolute EthanolAnhydrous500 mL
Diethyl EtherAnhydrousAs needed for precipitation

Procedure:

  • Suspend the (1-aminocyclohexyl)acetic acid hydrochloride in absolute ethanol in a 1 L round-bottom flask.

  • Fit the flask with a reflux condenser (with a drying tube) and heat the suspension to reflux with stirring. The solid will gradually dissolve as the reaction proceeds.

  • Maintain the reflux for 8-12 hours. The reaction can be monitored by TLC (e.g., using a 9:1 mixture of dichloromethane:methanol and visualizing with ninhydrin).

  • After the reaction is complete, cool the solution to room temperature.

  • Concentrate the solution under reduced pressure to remove the excess ethanol, which will yield a viscous oil or a solid residue.

  • Dissolve the residue in a minimum amount of warm absolute ethanol.

  • Cool the solution in an ice bath and slowly add anhydrous diethyl ether with stirring until the product precipitates.

  • Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain Ethyl (1-aminocyclohexyl)acetate hydrochloride.

Characterization and Data

The final product and key intermediates should be characterized to confirm their identity and purity.

Expected Data:

CompoundFormMolecular FormulaMolecular Weight ( g/mol )
1-AminocyclohexanecarbonitrileColorless oil/solidC₇H₁₂N₂124.18
(1-Aminocyclohexyl)acetic acid HClWhite solidC₈H₁₆ClNO₂193.67
Ethyl (1-aminocyclohexyl)acetate HClWhite crystalline solidC₁₀H₂₀ClNO₂221.72

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the final product.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the ester, N-H of the amine hydrochloride).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the crystalline final product.

Safety and Handling

  • Sodium Cyanide: This reagent is extremely toxic and must be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a certified chemical fume hood. It reacts with acids to produce highly toxic hydrogen cyanide gas. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.

  • Concentrated Hydrochloric Acid: This is a corrosive and toxic reagent. Handle with care in a fume hood.

  • Solvents: Diethyl ether and methanol are flammable. Ensure all heating is done using heating mantles or oil baths, and there are no nearby ignition sources.

Conclusion

The synthesis of Ethyl (1-aminocyclohexyl)acetate hydrochloride via a three-step sequence involving a Strecker synthesis, nitrile hydrolysis, and Fischer esterification is a reliable and well-precedented method. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize this valuable chemical intermediate. Adherence to safety protocols, particularly when handling cyanide, is paramount.

References

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Retrieved from [Link]

  • Wikipedia. Strecker amino acid synthesis. Retrieved from [Link]

  • ResearchGate. (2020). Hydrolysis of free α‐amino nitriles using a reverse Strecker reaction under reductive hydrogenation conditions. Retrieved from [Link]

  • ChemistryTalk. Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from [Link]

  • SciELO. (2008). Article. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Google Patents. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
  • National Center for Biotechnology Information. (2011, October 4). A truly green synthesis of α-aminonitriles via Strecker reaction. Retrieved from [Link]

  • Quick Company. A Process For The Preparation Of Gabapentin Hydrochloride. Retrieved from [Link]

  • Course Hero. 27. Gabapentine Manufacturing Process. Retrieved from [Link]

  • Google Patents. US20080097122A1 - Process for the Preparation of Gabapentin.
  • Chemistry LibreTexts. (2021, July 31). 25.5: Reactions of Amino Acids. Retrieved from [Link]

  • Google Patents. CN102093237B - Synthesis method of gabapentin hydrochloride.
  • National Center for Biotechnology Information. (2021, January 7). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Retrieved from [Link]

  • Google Patents. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
  • MDPI. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

  • Pearson+. Reactions of Amino Acids: Esterification. Retrieved from [Link]

  • Google Patents. WO1998049133A1 - Process for esterification of amino acids and peptides.
  • Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]

  • StuDocu. Fischer Esterification. Retrieved from [Link]

  • Chemistry Steps. Fischer Esterification. Retrieved from [Link]

  • Google Patents. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
  • National Center for Biotechnology Information. Ethyl (1-aminocyclohexyl)acetate. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. Cyclohexanone synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Novel Reaction Process for Synthesis of Hydroxylamine Sulfate via Hydrolysis of Cyclohexanone Oxime. Retrieved from [Link]

  • Google Patents. EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl.
  • ResearchGate. Possible reaction route of amination of cyclohexanone with ammonia. Retrieved from [Link]

  • Pearson+. (2024, June 23). Predict the products formed when cyclohexanone reacts with the fo.... Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Direct cyclohexanone oxime synthesis via oxidation–oximization of cyclohexane with ammonium acetate. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl (1-aminocyclohexyl)acetate Hydrochloride

Introduction: A Focus on a Niche Building Block in Medicinal Chemistry Ethyl (1-aminocyclohexyl)acetate hydrochloride is a fascinating, yet sparsely documented, chemical entity. As a derivative of a non-proteinogenic ami...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Focus on a Niche Building Block in Medicinal Chemistry

Ethyl (1-aminocyclohexyl)acetate hydrochloride is a fascinating, yet sparsely documented, chemical entity. As a derivative of a non-proteinogenic amino acid, it holds potential as a unique building block for the synthesis of novel organic molecules, particularly within the realm of drug discovery and development. Its structural isomer, ethyl (4-aminocyclohexyl)acetate hydrochloride, is a well-established intermediate in the synthesis of cariprazine, a dopamine D2 and D3 receptor partial agonist.[1][2][3] This familial relationship suggests that ethyl (1-aminocyclohexyl)acetate hydrochloride could be a valuable tool for researchers seeking to explore new chemical space and develop novel therapeutic agents.

This guide aims to provide a comprehensive overview of the known and predicted chemical properties of Ethyl (1-aminocyclohexyl)acetate hydrochloride. Given the limited availability of specific experimental data for this particular isomer, this document will also draw upon established principles of organic chemistry and data from closely related analogues to provide a robust and insightful resource for researchers.

Physicochemical Properties: A Snapshot of a Unique Molecule

The fundamental physicochemical properties of Ethyl (1-aminocyclohexyl)acetate hydrochloride are summarized in the table below. This information has been aggregated from chemical supplier data and computational databases.

PropertyValueSource
Molecular Formula C₁₀H₂₀ClNO₂
Molecular Weight 221.72 g/mol
Appearance Solid (predicted)
InChI Key QNMPJIIZBIQAOH-UHFFFAOYSA-N
SMILES O=C(OCC)CC1(CCCCC1)N.[H]Cl
Solubility Expected to be soluble in water and lower alcohols.General knowledge of hydrochloride salts
Stability May contain up to 0.5 equivalents of water. Stable under standard laboratory conditions, but sensitive to moisture.

Synthesis and Purification: A Proposed Pathway

Proposed Synthetic Route

The synthesis would likely proceed in two key stages: the synthesis of the parent amino acid followed by its esterification.

G cluster_0 Synthesis of (1-aminocyclohexyl)acetic acid cluster_1 Esterification and Salt Formation Strecker Synthesis Strecker Synthesis of (1-aminocyclohexyl)acetonitrile Hydrolysis Hydrolysis to (1-aminocyclohexyl)acetic acid Strecker Synthesis->Hydrolysis Acid or Base Esterification Fischer-Speier Esterification with Ethanol Hydrolysis->Esterification Salt Formation Formation of Hydrochloride Salt Esterification->Salt Formation HCl (gas or solution)

Caption: Proposed two-stage synthesis of Ethyl (1-aminocyclohexyl)acetate hydrochloride.

Experimental Protocol: A Hypothetical Approach

The following protocol is a theoretical procedure based on the general principles of Fischer-Speier esterification and should be optimized and validated experimentally.[4]

Step 1: Esterification of (1-aminocyclohexyl)acetic acid

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (1-aminocyclohexyl)acetic acid (1 equivalent).

  • Add a large excess of absolute ethanol (e.g., 10-20 equivalents) to the flask.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride (SOCl₂). The use of thionyl chloride is a known method for esterifying amino acids.[5][6]

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the crude ethyl (1-aminocyclohexyl)acetate in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

  • Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether).

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Self-Validation and Causality: The use of a large excess of ethanol drives the equilibrium of the Fischer esterification towards the product side. The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the ethanol. The final precipitation of the hydrochloride salt from a non-polar solvent ensures a high purity of the final product, as the salt is generally insoluble in such solvents.

Spectroscopic and Analytical Characterization: Predicted Signatures

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the ethyl group, the methylene group adjacent to the ester, and the protons of the cyclohexane ring.

  • Ethyl group: A triplet at approximately 1.2-1.3 ppm (3H, -CH₃) and a quartet at around 4.1-4.2 ppm (2H, -OCH₂-). This is consistent with the known spectrum of ethyl acetate.[3]

  • Methylene group: A singlet at approximately 2.3-2.5 ppm (2H, -CH₂-COO-).

  • Cyclohexane ring protons: A complex multiplet in the region of 1.2-1.8 ppm (10H).

  • Amine protons: A broad singlet at a downfield chemical shift (e.g., > 7 ppm), which may exchange with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would be expected to show the following signals:

  • Ester carbonyl: ~170-175 ppm

  • Quaternary carbon of cyclohexane: ~55-60 ppm

  • -OCH₂- of ethyl group: ~60-65 ppm

  • -CH₂- adjacent to ester: ~40-45 ppm

  • Cyclohexane carbons: ~20-40 ppm

  • -CH₃ of ethyl group: ~14-15 ppm

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by the following key absorptions:

  • N-H stretch (ammonium salt): A broad band in the region of 2500-3000 cm⁻¹.

  • C-H stretch (aliphatic): Around 2850-2950 cm⁻¹.

  • C=O stretch (ester): A strong absorption around 1730-1750 cm⁻¹.

  • C-O stretch (ester): Around 1150-1250 cm⁻¹.

Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak for the free base (C₁₀H₁₉NO₂) would be observed at m/z 185.14. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and cleavage of the cyclohexane ring.

Analytical Workflow

A typical analytical workflow for the characterization and quality control of Ethyl (1-aminocyclohexyl)acetate hydrochloride would involve a combination of chromatographic and spectroscopic techniques.

G Sample Ethyl (1-aminocyclohexyl)acetate HCl HPLC HPLC/UPLC (Purity Assessment) Sample->HPLC NMR ¹H and ¹³C NMR (Structural Confirmation) Sample->NMR MS Mass Spectrometry (Molecular Weight Verification) Sample->MS IR Infrared Spectroscopy (Functional Group Analysis) Sample->IR Elemental Analysis Elemental Analysis (Elemental Composition) Sample->Elemental Analysis

Caption: A standard analytical workflow for the characterization of Ethyl (1-aminocyclohexyl)acetate hydrochloride.

Reactivity and Stability: Considerations for a Primary Amine

The chemical reactivity of Ethyl (1-aminocyclohexyl)acetate hydrochloride is primarily dictated by the presence of the primary amine and the ester functional groups.

  • Acylation: The primary amine is nucleophilic and will readily react with acylating agents such as acid chlorides and anhydrides to form amides.

  • Alkylation: The amine can also undergo alkylation reactions.

  • Ester Hydrolysis: The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield (1-aminocyclohexyl)acetic acid and ethanol.

  • Stability: As a hydrochloride salt, the compound is expected to be more stable and less prone to degradation than the free base. However, it is likely hygroscopic and should be stored in a dry, inert atmosphere.

Applications and Future Directions: A Molecule of Untapped Potential

While there are no specific, documented applications for Ethyl (1-aminocyclohexyl)acetate hydrochloride in the scientific literature, its structural features suggest several potential areas of utility, particularly in medicinal chemistry.

As an analogue of the 4-amino isomer, a key intermediate for cariprazine, this 1-amino isomer could serve as a valuable building block for the synthesis of novel psychoactive compounds. The different substitution pattern on the cyclohexane ring would lead to a different three-dimensional arrangement of the pharmacophoric groups, which could result in altered receptor binding affinity and selectivity.

Furthermore, the presence of a primary amine and an ester group makes it a versatile starting material for the construction of more complex molecules, including peptides, heterocycles, and other scaffolds of medicinal interest.

Conclusion

Ethyl (1-aminocyclohexyl)acetate hydrochloride represents a chemical entity with significant, yet largely unexplored, potential. While a comprehensive body of experimental data is currently lacking, this guide has provided a detailed overview of its known physicochemical properties and a robust, theoretically grounded prediction of its synthesis, spectroscopic characteristics, and reactivity. It is hoped that this document will serve as a valuable resource for researchers and drug development professionals, stimulating further investigation into the chemistry and potential applications of this unique molecule.

References

  • CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents. (n.d.).
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  • CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid - Google Patents. (n.d.).
  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008). Arkivoc. Retrieved January 20, 2026, from [Link]

  • CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents. (n.d.).
  • Ethyl (1-aminocyclohexyl)acetate | C10H19NO2 | CID 4201756. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Spectra of ethyl acetate. (n.d.). Retrieved January 20, 2026, from [Link]

  • US6451990B1 - Azithromycin preparation in its noncryst alline and crystalline dihydrate forms - Google Patents. (n.d.).
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  • Ethyl Acetate. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]

  • How to Make Esters through Esterification | Examples Explained! (2023, September 20). YouTube. Retrieved January 20, 2026, from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents. (n.d.).
  • Ammonium acetate in acetic acid: A versatile chemical mixture in organic synthesis. (2014). Journal of Saudi Chemical Society. Retrieved January 20, 2026, from [Link]

  • Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | C10H20ClNO2 | CID 12603945. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

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Foundational

The (1-Aminocyclohexyl)acetic Acid Scaffold: A Technical Guide to a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of Conformationally Constrained Scaffolds In the landscape of modern drug discovery, the synthesis of novel molecular entities with precisely defined three-dimensional structures is para...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Conformationally Constrained Scaffolds

In the landscape of modern drug discovery, the synthesis of novel molecular entities with precisely defined three-dimensional structures is paramount. Conformationally constrained scaffolds are of particular interest as they can reduce the entropic penalty of binding to a biological target, often leading to enhanced potency and selectivity. The gem-disubstituted cyclohexane ring system is a prime example of such a scaffold, offering a rigid framework for the orientation of pharmacophoric elements. This guide provides an in-depth technical overview of Ethyl (1-aminocyclohexyl)acetate (CAS Number: 696645-77-9), a key building block embodying this structural motif. While direct biological activity of this specific ester is not extensively documented, its parent acid and structurally related analogues have significant therapeutic applications, most notably in the field of neuroscience. This document will therefore characterize the core compound and extensively explore its utility as a precursor for biologically active molecules, with a focus on the synthesis and mechanism of action of Gabapentin analogues.

Physicochemical Characterization of Ethyl (1-aminocyclohexyl)acetate

Ethyl (1-aminocyclohexyl)acetate is a derivative of a non-proteinogenic amino acid, characterized by a primary amine and an ethyl ester functionality attached to the same carbon of a cyclohexane ring. This gem-disubstitution pattern imparts specific conformational properties and steric hindrance that are of interest in medicinal chemistry.

PropertyValueSource
CAS Number 696645-77-9[1]
Molecular Formula C10H19NO2[1]
Molecular Weight 185.26 g/mol [1]
IUPAC Name ethyl 2-(1-aminocyclohexyl)acetate[1]
Synonyms (1-Amino-cyclohexyl)-acetic acid ethyl ester[1]

Biological Relevance of the (1-Aminocyclohexyl)acetic Acid Core

The parent molecule, (1-Aminocyclohexyl)acetic acid, has been reported to exhibit inhibitory activity against β-aminoacyl-tRNA synthetase and RNA polymerase[2]. This suggests that the core scaffold has the potential to interact with fundamental cellular machinery involved in protein synthesis and transcription. Such a mechanism could be a starting point for the development of novel antimicrobial or cytotoxic agents. However, the most significant therapeutic applications of this structural class have emerged from its use in creating analogues of the neurotransmitter γ-aminobutyric acid (GABA).

Application in Drug Development: A Case Study of Gabapentin Synthesis

The primary utility of Ethyl (1-aminocyclohexyl)acetate and its parent acid lies in their role as key intermediates in the synthesis of anticonvulsant and neuropathic pain medications, most notably Gabapentin (2-[1-(aminomethyl)cyclohexyl]acetic acid) and related compounds. While Gabapentin is not a direct derivative of the title compound, its synthesis from structurally similar precursors provides a robust and well-documented example of the synthetic strategies and biological applications relevant to this class of molecules.

Synthetic Pathways to Gabapentinoids

The synthesis of Gabapentin and its analogues often involves the construction of the (1-aminomethyl)cyclohexylacetic acid core. Several patented methods highlight the versatility of related aminocyclohexane precursors. A common strategy involves a Hofmann rearrangement of an amide precursor, which can be performed in a continuous flow reactor to improve yield and safety[3].

Another established route involves the catalytic hydrogenation of a cyano group precursor, such as 1-cyanocyclohexyl acetic acid, using catalysts like Raney Nickel or Palladium on carbon (Pd/C)[4]. The reaction conditions for such hydrogenations, including temperature, pressure, and the use of additives, are critical for achieving high yields and purity[4].

The final step in many syntheses involves the conversion of a salt form, such as Gabapentin hydrochloride, to the free zwitterionic form. This is often achieved by treatment with an epoxide, like propylene oxide, in a non-aqueous solvent, leading to the precipitation of pure Gabapentin[5].

Experimental Protocol: Illustrative Synthesis of Gabapentin from a Precursor

This protocol is a generalized representation based on common synthetic strategies for Gabapentin and is for illustrative purposes.

  • Hofmann Rearrangement:

    • An aqueous solution of [1-(2-amino-2-oxoethyl)cyclohexyl]acetic acid is prepared by dissolution in an alkali solution.

    • This solution is mixed with an alkaline aqueous solution of a hypohalogenite (e.g., sodium hypobromite) in a continuous reactor.

    • The reaction temperature is maintained between 30°C and 50°C with a retention time of 2 to 180 minutes to facilitate the Hofmann rearrangement to form Gabapentin in the reaction mixture[3].

  • Extraction and Purification:

    • The resulting aqueous solution containing Gabapentin is then subjected to an extraction with a higher aliphatic alcohol.

    • The product is crystallized from the alcoholic solution to yield Gabapentin of pharmaceutical-grade purity.

Gabapentin_Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Core Reaction cluster_2 Purification Cyclohexanedione Cyclohexanedione Amide_Precursor [1-(2-amino-2-oxoethyl) cyclohexyl]acetic acid Cyclohexanedione->Amide_Precursor Multi-step synthesis Hofmann_Rearrangement Hofmann Rearrangement (Continuous Flow) Amide_Precursor->Hofmann_Rearrangement Gabapentin_Mixture Aqueous Gabapentin Mixture Hofmann_Rearrangement->Gabapentin_Mixture Pure_Gabapentin Crystalline Gabapentin Gabapentin_Mixture->Pure_Gabapentin Extraction & Crystallization Gabapentin_MoA cluster_neuron Presynaptic Neuron Gabapentin Gabapentin VGCC Voltage-Gated Calcium Channel (α2δ-1 subunit) Gabapentin->VGCC Binds to Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Inhibits Vesicles Neurotransmitter Vesicles Ca_Influx->Vesicles Triggers Fusion Release Reduced Neurotransmitter Release Vesicles->Release Synaptic_Cleft Synaptic Cleft

Caption: Mechanism of action of Gabapentin at the presynaptic terminal.

The Gem-Disubstituent Effect in Medicinal Chemistry

The 1,1-disubstituted (gem-disubstituted) cyclohexane core of Ethyl (1-aminocyclohexyl)acetate is a key feature that medicinal chemists leverage in drug design. This structural motif, as reviewed in the context of the "gem-disubstituent effect," can significantly influence the conformational preferences of the cyclohexane ring.[6] By locking the ring into a more defined chair or twist-boat conformation, the substituents can be projected into precise vectors in three-dimensional space. This pre-organization can facilitate more favorable interactions with a target protein and reduce the entropic cost of binding, potentially leading to higher affinity and selectivity. The rigidity of this scaffold makes it an attractive alternative to more flexible aliphatic chains in drug molecules.

Conclusion and Future Perspectives

Ethyl (1-aminocyclohexyl)acetate (CAS 696645-77-9) represents a valuable and versatile building block for medicinal chemists and drug development professionals. While its direct biological activity is an area for further exploration, its true strength lies in its utility as a conformationally constrained scaffold for the synthesis of bioactive molecules. The well-established therapeutic success of structurally related compounds, such as Gabapentin, underscores the potential of the (1-aminocyclohexyl)acetic acid core in the development of novel therapeutics, particularly for neurological disorders. Future research may focus on leveraging the unique stereochemical and conformational properties of this scaffold to design next-generation modulators of ion channels, enzymes, and other therapeutic targets. The synthetic methodologies and mechanistic principles outlined in this guide provide a solid foundation for the continued exploration and application of this important chemical entity in the pursuit of new medicines.

References

  • Biosynth. (1-Aminocyclohexyl)acetic acid | 37631-92-8.

  • Jelly, R. et al. (2006). 3-Substituted gem-cyclohexane sulfone based gamma-secretase inhibitors for Alzheimer's disease: conformational analysis and biological activity. Bioorganic & Medicinal Chemistry Letters, 16(14), 3839-42.

  • Google Patents. (2011). EP2368872A1 - Process for the preparation of Gabapentin.

  • Google Patents. (2006). US7071356B1 - Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid.

  • Benchchem. (1-Cbz-aminocyclohexyl)acetic acid.

  • Choknud, S., Saisa-ard, O., & Haller, K. J. (2012). Preparation and Characterization of Carboxylic Acid Adducts of Gabapentin. Engineering Journal, 16(3), 29-38.

  • PubChem. Ethyl (1-aminocyclohexyl)acetate.

  • Jung, M. E., & Piizzi, G. (2005). gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735-66.

  • Google Patents. (n.d.). Utilize the method for directly synthesizing gabapentin with 1-cyano cyclohexyl acetic acid.

Sources

Exploratory

A Technical Guide to the Predicted Spectroscopic Data of Ethyl (1-aminocyclohexyl)acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Foreword: Molecular Structure and Key Features Ethyl (1-aminocyclohexyl)acetate hydrochloride is a derivative of cyclohexane,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword:

Molecular Structure and Key Features

Ethyl (1-aminocyclohexyl)acetate hydrochloride is a derivative of cyclohexane, featuring a geminal substitution of an amino group and an ethyl acetate moiety on the same carbon atom. The hydrochloride salt form protonates the primary amine, significantly influencing its spectroscopic behavior.

Molecular Formula: C₁₀H₂₀ClNO₂ Molecular Weight: 221.72 g/mol

13C_NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition (¹³C NMR) cluster_processing Data Processing A Dissolve ~20-50 mg in ~0.7 mL of deuterated solvent B Use a broadband probe on a >100 MHz spectrometer A->B C Proton-decoupled pulse sequence B->C D Acquire a large number of scans for adequate S/N C->D E Fourier Transform D->E F Phase and Baseline Correction E->F G Chemical Shift Referencing F->G

Caption: Workflow for ¹³C NMR Spectroscopy.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will clearly show the presence of the key functional groups: the ester and the primary amine hydrochloride.

Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibration Mode
N-H (amine salt)2800 - 3200 (broad)StrongN-H stretch
C-H (aliphatic)2850 - 2960Medium-StrongC-H stretch
C=O (ester)1735 - 1750StrongC=O stretch
N-H (amine salt)1500 - 1600MediumN-H bend
C-O (ester)1000 - 1300StrongC-O stretch

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Processing: The spectrum is automatically ratioed against the background by the instrument software.

Predicted Mass Spectrometry

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI), the molecular ion is expected to be observed.

Predicted Mass Spectrometry Fragmentation (ESI+)

m/zIonRationale
222.1[M+H]⁺ (for C₁₀H₂₀ClNO₂)Protonated molecule (most abundant isotope).
186.1[M-HCl+H]⁺Loss of HCl from the parent molecule.
154.1[M-HCl-CH₃CH₂OH+H]⁺Loss of ethanol from the dehalogenated ion.
84.1[C₆H₁₀N]⁺Alpha-cleavage with loss of the ethyl acetate side chain.

digraph "MS_Fragmentation" {
graph [splines=ortho];
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#EA4335"];

M [label="[C10H20ClNO2 + H]+ \n m/z = 222.1"]; F1 [label="[C10H19NO2 + H]+ \n m/z = 186.1"]; F2 [label="[C8H13NO + H]+ \n m/z = 154.1"]; F3 [label="[C6H10N]+ \n m/z = 84.1"];

M -> F1 [label="-HCl"]; F1 -> F2 [label="-C2H5OH"]; F1 -> F3 [label="-CH2COOC2H5"]; }

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol for Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition Parameters:

    • Set the ion source to positive ion mode.

    • Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable signal for the molecular ion.

    • Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

    • Apply collision-induced dissociation (CID) with an appropriate collision energy to induce fragmentation.

    • Acquire the product ion spectrum to observe the fragment ions.

Conclusion

This technical guide provides a detailed predictive overview of the key spectroscopic data for Ethyl (1-aminocyclohexyl)acetate hydrochloride. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectra are based on established principles of spectroscopic interpretation and data from analogous structures. While experimental verification is the ultimate standard for structural confirmation, this guide serves as a robust framework for researchers, offering insights into the expected spectral features and providing detailed protocols for data acquisition. The presented information is intended to facilitate the identification and characterization of this compound and to serve as an educational resource for scientists working in drug development and chemical analysis.

References

As this guide is predictive, direct literature references for the complete experimental spectra of the title compound are not available. The following references provide foundational knowledge and data for the spectroscopic interpretations presented.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Human Metabolome Database. (n.d.). Gabapentin (HMDB0005015). [Link]

  • National Institute of Standards and Technology. (n.d.). Gabapentin. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Amines. [Link]

Foundational

An In-Depth Technical Guide to the Stereoselective Synthesis of cis-Ethyl (1-aminocyclohexyl)acetate Hydrochloride

This guide provides a comprehensive overview of the synthetic pathways leading to the cis-isomer of Ethyl (1-aminocyclohexyl)acetate hydrochloride, a key intermediate in the development of pharmaceuticals, including anal...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways leading to the cis-isomer of Ethyl (1-aminocyclohexyl)acetate hydrochloride, a key intermediate in the development of pharmaceuticals, including analogues of Gabapentin. The focus is on strategies to control stereochemistry, the underlying mechanistic principles, and detailed experimental considerations for researchers and professionals in drug development.

Introduction: The Significance of Stereoisomerism in Drug Design

The spatial arrangement of atoms within a molecule, or stereochemistry, is a critical determinant of its biological activity. For molecules with chiral centers or stereoisomers, such as the cis and trans isomers of substituted cyclohexanes, one isomer often exhibits the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects. Consequently, the ability to selectively synthesize a specific stereoisomer is paramount in modern drug development. This guide focuses on the synthesis of the cis-isomer of Ethyl (1-aminocyclohexyl)acetate hydrochloride, a valuable building block in medicinal chemistry.

Strategic Approaches to the Synthesis of the cis-Isomer

The synthesis of the target molecule can be approached through several strategic pathways. The key challenge lies in controlling the stereochemistry at the 1- and (implied) 4-positions of the cyclohexane ring to favor the cis configuration. Two primary strategies are highlighted here:

  • Stereoselective Hydrogenation of a Prochiral Precursor: This is a widely employed and effective method for establishing the desired stereochemistry. The choice of catalyst and reaction conditions plays a pivotal role in directing the hydrogenation to yield the cis-isomer.

  • Strecker Synthesis from a Substituted Cyclohexanone: This classical method for synthesizing α-amino acids can be adapted to produce the target molecule. The stereochemical outcome is influenced by the reaction conditions and the subsequent processing of the intermediate α-aminonitrile.

This guide will primarily focus on the stereoselective hydrogenation approach due to its prevalence and the high degree of stereocontrol it can offer.

The Core Synthesis: A Step-by-Step Elucidation

The following sections detail a plausible and technically sound synthetic route to cis-Ethyl (1-aminocyclohexyl)acetate hydrochloride, with a focus on the causal relationships behind the experimental choices.

Synthesis of the Key Intermediate: Ethyl (1-cyanocyclohexyl)acetate

A common precursor for the target molecule is Ethyl (1-cyanocyclohexyl)acetate. This intermediate can be synthesized through various methods, with one efficient route involving the reaction of cyclohexanone with ethyl cyanoacetate.

Reaction Scheme:

The initial Knoevenagel condensation of cyclohexanone and ethyl cyanoacetate, followed by a Michael addition of a cyanide source and subsequent transformations, leads to the desired intermediate. A patent for the preparation of Gabapentin describes a process that involves converting 1-cyanocyclohexaneacetonitrile to ethyl 1-cyanocyclohexane acetate, which is then hydrogenated[1].

Stereoselective Catalytic Hydrogenation: The Heart of cis-Isomer Formation

The crucial step in this synthesis is the catalytic hydrogenation of the nitrile group of Ethyl (1-cyanocyclohexyl)acetate. The stereochemical outcome of this reduction is highly dependent on the catalyst, solvent, and reaction conditions. To achieve the cis-isomer, the hydrogenation should ideally proceed from the less hindered face of the molecule as it adsorbs onto the catalyst surface.

Mechanism of cis-Selective Hydrogenation:

The generally accepted mechanism for the catalytic hydrogenation of a substituted cyclic system on a heterogeneous catalyst (e.g., Raney Nickel, Palladium on carbon) involves the adsorption of the reactant onto the catalyst surface. The delivery of hydrogen atoms to the double or triple bond then occurs from the catalyst surface, leading to a syn-addition. In the case of Ethyl (1-cyanocyclohexyl)acetate, the bulky acetate group will preferentially orient itself away from the catalyst surface, leading to the delivery of hydrogen from the same face and resulting in the cis configuration of the newly formed amine and the existing acetate group.

The choice of catalyst is critical. Raney Nickel is a commonly used catalyst for nitrile hydrogenation[1]. Rhodium-based catalysts have also been shown to be effective for the hydrogenation of substituted cyclic compounds, often with high stereoselectivity[2].

Experimental Protocol: Catalytic Hydrogenation

The following is a representative, detailed protocol for the stereoselective hydrogenation:

  • Reactor Setup: A high-pressure hydrogenation reactor (autoclave) is charged with Ethyl (1-cyanocyclohexyl)acetate and a suitable solvent, such as isopropanol or ethanol[1].

  • Catalyst Addition: A catalytic amount of Raney Nickel (slurried in the solvent) or another suitable catalyst like Palladium on carbon is added to the reactor under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: The reactor is sealed and purged with hydrogen gas. The reaction is then carried out under hydrogen pressure (e.g., 300 psi) and elevated temperature (e.g., 130°C)[1]. The reaction progress is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration through a bed of celite. The filtrate, containing the crude product mixture of cis and trans isomers, is then concentrated under reduced pressure.

Esterification and Hydrochloride Salt Formation

If the starting material for hydrogenation was 1-cyanocyclohexaneacetic acid, the resulting amino acid would need to be esterified. This can be achieved by reacting the amino acid with ethanol in the presence of an acid catalyst, such as thionyl chloride or dry hydrogen chloride gas.

For the formation of the hydrochloride salt, the isolated ethyl ester is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration.

Purification and Isolation of the cis-Isomer

The crude product from the hydrogenation step will likely be a mixture of cis and trans isomers. The separation of these diastereomers is a critical step to obtain the pure cis-isomer.

Fractional Crystallization:

A common and effective method for separating diastereomeric salts is fractional crystallization. The principle behind this technique is the difference in solubility between the cis and trans hydrochloride salts in a particular solvent system. By carefully selecting the solvent and controlling the crystallization conditions (temperature, concentration), the less soluble isomer can be selectively precipitated. For instance, in some systems, the trans-isomer is less soluble in methanol, allowing for its removal, while the cis-isomer can then be crystallized from the mother liquor, potentially using a different solvent like ethanol[3]. Patents related to the synthesis of trans-4-amino-cyclohexyl acetic acid ethyl ester HCl mention the use of acetonitrile to selectively crystallize the trans-isomer, which could be adapted for the isolation of the cis-isomer from the remaining solution[4].

Characterization of the cis-Isomer

Confirmation of the stereochemistry of the final product is essential. Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between cis and trans isomers. The coupling constants and chemical shifts of the protons on the cyclohexane ring will differ significantly between the two isomers.

  • X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous proof of the cis stereochemistry.

  • Infrared (IR) Spectroscopy: While less definitive than NMR for stereochemical assignment, the IR spectrum can provide characteristic peaks for the functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to separate and quantify the ratio of cis and trans isomers in a mixture.

Data Presentation

Table 1: Reagents and their Properties

ReagentMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)Hazards
Cyclohexanone98.14155.60.947Flammable, Harmful if swallowed
Ethyl Cyanoacetate113.122071.063Harmful if swallowed, Causes skin irritation
Raney NickelVariableN/AVariableFlammable solid, May cause an allergic skin reaction
Hydrogen Gas2.02-252.9GasExtremely flammable gas
Ethanol46.0778.370.789Highly flammable liquid and vapor
Hydrogen Chloride36.46-85.05GasCauses severe skin burns and eye damage

Visualizations

Diagram 1: Overall Synthetic Workflow

SynthesisWorkflow Start Cyclohexanone Intermediate1 Ethyl (1-cyanocyclohexyl)acetate Start->Intermediate1 Multi-step Synthesis Hydrogenation Stereoselective Hydrogenation Intermediate1->Hydrogenation H2, Catalyst IsomerMix Mixture of cis/trans Isomers Hydrogenation->IsomerMix Purification Fractional Crystallization IsomerMix->Purification Solvent System FinalProduct cis-Ethyl (1-aminocyclohexyl)acetate HCl Purification->FinalProduct

Caption: A high-level overview of the synthetic pathway to the target molecule.

Diagram 2: Stereoselective Hydrogenation Mechanism

HydrogenationMechanism cluster_catalyst Catalyst Surface Reactant Ethyl (1-cyanocyclohexyl)acetate (adsorbed on catalyst) TransitionState H atoms add from catalyst surface (syn-addition) Reactant->TransitionState H-H Product cis-Ethyl (1-aminocyclohexyl)acetate TransitionState->Product

Sources

Exploratory

An In-depth Technical Guide to Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Foreword This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methodologies, and applications of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methodologies, and applications of the trans-isomer of Ethyl 2-(4-aminocyclohexyl)acetate hydrochloride (CAS RN: 76308-26-4). As a pivotal intermediate in the synthesis of modern pharmaceuticals, a thorough understanding of this molecule is essential for researchers and professionals in the field of drug development and organic synthesis. This document moves beyond a simple recitation of facts to offer insights into the causality behind experimental choices and to provide a self-validating framework for the protocols described, ensuring scientific integrity and practical applicability.

A Note on Nomenclature: The topic specifies the "trans-isomer of Ethyl (1-aminocyclohexyl)acetate hydrochloride". However, the vast majority of scientific literature and commercial availability corresponds to the 4-substituted isomer, Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride . This guide will focus on this latter, industrially significant compound, which is a key starting material for the antipsychotic drug Cariprazine.

Physicochemical Properties

The trans-isomer of Ethyl 2-(4-aminocyclohexyl)acetate hydrochloride is a white to off-white crystalline solid. Its fundamental physicochemical properties are crucial for its handling, reaction optimization, and formulation development.

PropertyValueSource(s)
CAS Number 76308-26-4[1][2]
Molecular Formula C₁₀H₁₉NO₂·HCl[1][2]
Molecular Weight 221.73 g/mol
Melting Point 177 °C[1][3]
Solubility Slightly soluble in Methanol.[1][3]
Appearance White to Off-White Solid/Powder to Crystal
Storage Conditions 2-8°C, under inert gas (Nitrogen or Argon)[1][3]
Sensitivity Air and moisture sensitive

Synthesis and Mechanism

The synthesis of high-purity trans-Ethyl 2-(4-aminocyclohexyl)acetate hydrochloride is a critical step in the production of active pharmaceutical ingredients. The most common and industrially scalable synthesis route starts from 4-nitrophenylacetic acid.[1][2][3] This process involves a two-step hydrogenation followed by esterification.

Synthesis Workflow

The synthesis can be visualized as a three-stage process:

Synthesis_Workflow cluster_conditions Reaction Conditions start 4-Nitrophenylacetic Acid step1 Step 1: Reduction of Nitro Group start->step1 intermediate1 4-Aminophenylacetic Acid (in situ) step1->intermediate1 cond1 H₂, Pd/C, Water 44-46°C, ~0.6 bar step2 Step 2: Hydrogenation of Aromatic Ring intermediate1->step2 intermediate2 cis/trans-4-Aminocyclohexylacetic Acid step2->intermediate2 cond2 H₂, Pd/C, Water 55-58°C, up to 4.0 bar step3 Step 3: Esterification intermediate2->step3 final_product trans-Ethyl 2-(4-aminocyclohexyl)acetate HCl step3->final_product cond3 Ethanol, HCl Reflux cond4 Acetonitrile Crystallization

Synthesis workflow for Ethyl trans-2-(4-aminocyclohexyl)acetate HCl.
Detailed Experimental Protocol

The following protocol is a synthesis of procedures described in the patent literature.[1][2][3]

Step 1 & 2: Two-Stage Hydrogenation

  • Charging the Reactor: A suitable reactor is charged with deionized water and 4-nitrophenylacetic acid under a nitrogen atmosphere.

  • Catalyst Addition: A slurry of 10% Palladium on Carbon (Pd/C) in deionized water is added to the reactor.

  • First Hydrogenation (Nitro Group Reduction): The reactor is purged with hydrogen, and the reaction is carried out at 44-46°C under a slight overpressure (up to 0.6 bar) of hydrogen until the hydrogen uptake slows down. This selectively reduces the nitro group to an amine, forming 4-aminophenylacetic acid in situ.

  • Second Hydrogenation (Aromatic Ring Reduction): The temperature is then raised to 55-58°C, and the hydrogen pressure is increased to up to 4.0 bar. The hydrogenation is continued until the reaction is complete, yielding a mixture of cis and trans isomers of 4-aminocyclohexylacetic acid.

  • Catalyst Removal: After cooling and purging with nitrogen, the palladium on carbon catalyst is removed by filtration.

Step 3: Esterification and Isolation of the Trans-Isomer

  • Solvent Exchange: The aqueous filtrate is concentrated under vacuum. Ethanol is added, and the distillation is continued to remove water.

  • Esterification: Ethanolic hydrochloric acid is added to the residue, and the mixture is heated to reflux for approximately 2 hours to effect the ethyl ester formation.

  • Crystallization and Isolation: The reaction mixture is concentrated under vacuum. Acetonitrile is then added, and the mixture is distilled to a certain volume. Upon cooling to 0-(-5)°C, the trans-isomer selectively crystallizes due to its lower solubility in acetonitrile compared to the cis-isomer.

  • Purification and Drying: The crystals are collected by centrifugation, washed with cold acetonitrile, and dried under vacuum to yield the final product, Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride, with high isomeric purity.

Mechanistic Insights

The choice of a two-stage hydrogenation with different temperatures and pressures is crucial for both safety and selectivity. The initial, more gentle conditions for the nitro group reduction prevent runaway reactions, as this step is highly exothermic. The subsequent, more forcing conditions are necessary for the complete hydrogenation of the aromatic ring. The selective crystallization of the trans-isomer from acetonitrile is a key purification step that leverages the different physical properties of the cis and trans isomers, providing a high-purity final product.

Analytical Methods

Robust analytical methods are essential for ensuring the quality, purity, and isomeric ratio of Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride.

Chromatographic Methods

A Typical RP-HPLC Method for Related Compounds:

  • Column: C18 reverse-phase column (e.g., Inertsil C18, 150 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid) and an organic modifier (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector at a suitable wavelength (e.g., 216 nm for Cariprazine, which may be a good starting point for the intermediate).

  • Column Temperature: Ambient or controlled (e.g., 25°C).

The development of a specific method would require optimization to achieve adequate separation of the trans-isomer from the cis-isomer and any process-related impurities.

Spectroscopic Characterization

Spectroscopic methods are used to confirm the identity and structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While a fully assigned spectrum is not publicly available, ¹H NMR and ¹³C NMR are standard characterization techniques.[5] The ¹H NMR spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), protons on the cyclohexane ring, and the protons of the acetate methylene group. The chemical shifts and coupling constants of the cyclohexane protons would be indicative of the trans-configuration.

Infrared (IR) Spectroscopy:

The IR spectrum would display characteristic absorption bands for the different functional groups present in the molecule:

  • N-H stretching: of the primary amine hydrochloride salt.

  • C-H stretching: of the aliphatic cyclohexane and ethyl groups.

  • C=O stretching: of the ester carbonyl group.

  • C-O stretching: of the ester.

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the base peak would correspond to the protonated molecule [M+H]⁺.

Analytical Workflow

The following diagram illustrates a typical analytical workflow for the quality control of Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride.

Analytical_Workflow cluster_identity Identity Tests cluster_purity Purity Tests sample Sample of Ethyl trans-2-(4-aminocyclohexyl)acetate HCl identity Identity Confirmation sample->identity purity Purity and Impurity Profiling sample->purity nmr NMR Spectroscopy identity->nmr ir IR Spectroscopy identity->ir ms Mass Spectrometry identity->ms hplc HPLC-UV purity->hplc gc GC (for residual solvents) purity->gc isomer Isomeric Purity (trans/cis ratio) release Release for further processing isomer->release ms->release hplc->isomer

Analytical workflow for quality control.

Applications in Drug Development

Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride is a crucial building block in the synthesis of various pharmaceutical compounds.[1][2] Its most prominent application is as a key intermediate in the synthesis of Cariprazine .[6]

Role in the Synthesis of Cariprazine

Cariprazine is a second-generation antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[4] The trans-cyclohexyl moiety of Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride forms a central part of the Cariprazine molecule. The synthesis involves further chemical modifications of the amino and ethyl acetate groups to build the final complex structure of the drug. The stereochemistry of the trans-isomer is critical for the pharmacological activity of Cariprazine.

The use of this intermediate highlights the importance of stereoselective synthesis in modern drug development, as different isomers of a drug molecule can have vastly different pharmacological and toxicological profiles.

Stability and Handling

Stability Profile

While detailed forced degradation studies specifically on Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride are not widely published, information from the forced degradation of Cariprazine suggests potential liabilities.[4] The final drug is susceptible to degradation under acidic, basic, and oxidative conditions, but stable under photolytic and thermal stress.[4] It can be inferred that the ester and amino functionalities of the intermediate would also be susceptible to hydrolysis under acidic and basic conditions.

Handling and Storage

Given its sensitivity to air and moisture, Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride should be handled under an inert atmosphere (nitrogen or argon) whenever possible. It should be stored in tightly sealed containers in a cool, dry place, with a recommended storage temperature of 2-8°C.[1][3] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride is a molecule of significant interest to the pharmaceutical industry. Its well-defined synthesis, which allows for the isolation of the desired trans-isomer in high purity, makes it a valuable starting material. A thorough understanding of its physicochemical properties, analytical characterization, and stability is paramount for its effective use in the synthesis of life-saving medicines like Cariprazine. This guide has aimed to provide a comprehensive and practical resource for scientists and researchers working with this important pharmaceutical intermediate.

References

  • LookChem. (n.d.). Cas 76308-26-4, Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. Retrieved from [Link]

  • ACG Publications. (2022, June 28). Identification, separation and mass spectral characterization of degradants in Cariprazine HCl by LC-MS/MS/QTOF. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022, June 28). Development and Validation of Analyticalmethod for Estimtion of Cariprazine Hydrochloride in Bulk and Tablet Dosage Form by Using Rp-Hplc Method. Retrieved from [Link]

  • PubMed. (2022, September 20). A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. Retrieved from [Link]

  • apicule. (n.d.). Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride (CAS No: 76308-26-4) API Intermediate Manufacturers. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Synthesis of Ethyl (1-aminocyclohexyl)acetate Hydrochloride: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl (1-aminocyclohexyl)acetate hydrochloride is a crucial intermediate in the synthesis of various pharmaceutically active compounds, most no...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (1-aminocyclohexyl)acetate hydrochloride is a crucial intermediate in the synthesis of various pharmaceutically active compounds, most notably as a precursor to the anticonvulsant drug gabapentin. Its molecular structure, featuring a quaternary carbon on a cyclohexane ring with both an amino group and an acetic acid ester moiety, presents unique synthetic challenges and necessitates a careful selection of starting materials and reaction pathways. This technical guide provides an in-depth analysis of the primary synthetic routes to Ethyl (1-aminocyclohexyl)acetate hydrochloride, focusing on the fundamental starting materials and the chemical logic underpinning the chosen methodologies.

Core Synthetic Strategies: A Comparative Overview

The synthesis of the core (1-aminocyclohexyl)acetic acid structure predominantly relies on two classical named reactions: the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways commence with the readily available and versatile starting material, cyclohexanone .[1][2][3] A third, distinct route, which builds the aminomethyl group characteristic of gabapentin, also originates from cyclohexanone but proceeds through a different set of intermediates. While this latter pathway is central to many gabapentin syntheses, it does not directly yield the target molecule of this guide.

This guide will focus on the Strecker and Bucherer-Bergs syntheses as the most direct routes to the (1-aminocyclohexyl)acetate framework. A subsequent esterification and salt formation are then required to arrive at the final product.

Pathway 1: The Strecker Synthesis

The Strecker synthesis is a robust and widely utilized method for the preparation of α-amino acids from aldehydes or ketones.[4][5] The reaction proceeds via an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.

Starting Materials for the Strecker Synthesis:
Starting MaterialRole in SynthesisKey Considerations
Cyclohexanone Carbonyl source, forms the cyclohexane backbone.Readily available, high purity is recommended to avoid side reactions.[1][3]
Ammonia (or Ammonium Salt) Nitrogen source for the amino group.Often used as ammonium chloride or in an aqueous or alcoholic solution.[6]
Cyanide Source (e.g., KCN, NaCN, HCN) Source of the nitrile group, which is later hydrolyzed to the carboxylic acid.Highly toxic, requires careful handling in a well-ventilated fume hood. In situ generation from salts is a common safety measure.[7]
Solvent Reaction medium.Typically aqueous or alcoholic solutions are used.[5]
Mechanistic Rationale and Workflow:

The Strecker synthesis is a one-pot, multi-component reaction that elegantly assembles the α-amino acid precursor.[8][9]

Strecker_Synthesis cluster_0 Step 1: α-Aminonitrile Formation cluster_1 Step 2: Hydrolysis Cyclohexanone Cyclohexanone Iminium Iminium Ion Cyclohexanone->Iminium + NH3 - H2O Ammonia Ammonia (NH3) Aminonitrile 1-Aminocyclohexanecarbonitrile Iminium->Aminonitrile + CN- Cyanide Cyanide (CN-) Aminonitrile_hydrolysis 1-Aminocyclohexanecarbonitrile Amino_acid (1-Aminocyclohexyl)acetic Acid Aminonitrile_hydrolysis->Amino_acid Acid or Base Hydrolysis

Caption: Strecker synthesis workflow for (1-aminocyclohexyl)acetic acid.

Step-by-Step Protocol (Illustrative):

  • α-Aminonitrile Formation: Cyclohexanone is reacted with ammonia (or an ammonium salt like ammonium chloride) and a cyanide salt (e.g., potassium cyanide) in an aqueous or alcoholic solvent.[6] The reaction first forms an iminium ion intermediate from the condensation of cyclohexanone and ammonia.[5] Subsequent nucleophilic attack by the cyanide ion on the iminium carbon yields 1-aminocyclohexanecarbonitrile.[5]

  • Hydrolysis: The resulting α-aminonitrile is then subjected to hydrolysis, typically under acidic or basic conditions, to convert the nitrile group into a carboxylic acid, yielding (1-aminocyclohexyl)acetic acid.[9]

Pathway 2: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction provides an alternative route to α,α-disubstituted amino acids, proceeding through a hydantoin intermediate.[8][10]

Starting Materials for the Bucherer-Bergs Reaction:
Starting MaterialRole in SynthesisKey Considerations
Cyclohexanone Carbonyl source, forms the cyclohexane backbone.High purity is essential for good yields.[1][3]
Cyanide Source (e.g., KCN, NaCN) Source of the nitrile group for the initial cyanohydrin formation.Same toxicity considerations as in the Strecker synthesis.[10]
Ammonium Carbonate Provides both ammonia and carbon dioxide for the hydantoin ring formation.Acts as a buffer to maintain a suitable pH for the reaction.[10]
Solvent Reaction medium.Typically aqueous ethanol is used, and the reaction is often heated.[11]
Mechanistic Rationale and Workflow:

The Bucherer-Bergs reaction is a multicomponent reaction that leads to the formation of a stable hydantoin ring, which can be subsequently hydrolyzed.[10][12]

Bucherer_Bergs_Reaction cluster_0 Step 1: Hydantoin Formation cluster_1 Step 2: Hydrolysis Cyclohexanone Cyclohexanone Cyanohydrin Cyclohexanone Cyanohydrin Cyclohexanone->Cyanohydrin + KCN, (NH4)2CO3 Hydantoin Spirohydantoin Cyanohydrin->Hydantoin Rearrangement Hydantoin_hydrolysis Spirohydantoin Amino_acid (1-Aminocyclohexyl)acetic Acid Hydantoin_hydrolysis->Amino_acid Acid or Base Hydrolysis

Caption: Bucherer-Bergs reaction workflow for (1-aminocyclohexyl)acetic acid.

Step-by-Step Protocol (Illustrative):

  • Hydantoin Formation: Cyclohexanone is heated with potassium cyanide and ammonium carbonate in a suitable solvent like aqueous ethanol.[11] The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia and carbon dioxide (from the decomposition of ammonium carbonate) to form a spirohydantoin derivative.[10]

  • Hydrolysis: The stable hydantoin ring is then hydrolyzed, usually under strong acidic or basic conditions, to open the ring and yield (1-aminocyclohexyl)acetic acid.

Final Steps: Esterification and Salt Formation

Both the Strecker and Bucherer-Bergs syntheses yield the free amino acid, (1-aminocyclohexyl)acetic acid. To obtain the target molecule, two subsequent steps are necessary:

Esterification

The carboxylic acid is converted to its ethyl ester. A common and effective method is the Fischer esterification.

Starting Materials for Esterification:

Starting MaterialRole in SynthesisKey Considerations
(1-Aminocyclohexyl)acetic Acid The amino acid to be esterified.Must be dry to ensure efficient esterification.
Ethanol The alcohol source for the ethyl ester.Anhydrous ethanol is preferred to drive the equilibrium towards the product.
Acid Catalyst (e.g., HCl, H₂SO₄) Catalyzes the esterification reaction.Gaseous HCl passed through ethanol is a common reagent, which also facilitates the subsequent hydrochloride salt formation.

Step-by-Step Protocol (Illustrative):

  • The (1-aminocyclohexyl)acetic acid is dissolved or suspended in anhydrous ethanol.

  • A strong acid catalyst, such as dry hydrogen chloride gas, is bubbled through the solution, or concentrated sulfuric acid is added cautiously.

  • The mixture is typically heated under reflux to drive the reaction to completion.

  • The excess ethanol and catalyst are removed, often under reduced pressure, to yield the crude ethyl ester.

Hydrochloride Salt Formation

The final step is the formation of the hydrochloride salt, which often improves the stability and handling properties of the amino ester. If hydrogen chloride was used as the catalyst in the esterification step, the product is already in the form of its hydrochloride salt. If another acid catalyst was used, the free ethyl (1-aminocyclohexyl)acetate is dissolved in a suitable solvent and treated with a solution of hydrogen chloride.

Step-by-Step Protocol (Illustrative):

  • The crude ethyl (1-aminocyclohexyl)acetate is dissolved in a non-polar solvent like diethyl ether or ethyl acetate.

  • A solution of hydrogen chloride in a suitable solvent (e.g., diethyl ether or isopropanol) is added dropwise with stirring.

  • The hydrochloride salt, being insoluble in the non-polar solvent, precipitates out.

  • The solid is collected by filtration, washed with the non-polar solvent, and dried to afford pure Ethyl (1-aminocyclohexyl)acetate hydrochloride.

Alternative Pathway: Synthesis of Gabapentin Intermediates

It is important to distinguish the synthesis of Ethyl (1-aminocyclohexyl)acetate from the more commonly described syntheses of gabapentin, which is 1-(aminomethyl)cyclohexaneacetic acid. A prevalent route to gabapentin also starts with cyclohexanone but proceeds through a different set of intermediates.[12][13]

Gabapentin_Synthesis Cyclohexanone Cyclohexanone CDA 1,1-Cyclohexanediacetic Acid (CDA) Cyclohexanone->CDA Guareschi Reaction & Hydrolysis CDA_Anhydride CDA Anhydride CDA->CDA_Anhydride Dehydration CDMA 1,1-Cyclohexanediacetic Acid Monoamide (CDMA) CDA_Anhydride->CDMA + NH3 Gabapentin Gabapentin CDMA->Gabapentin Hofmann Rearrangement

Caption: A common synthetic route to Gabapentin from Cyclohexanone.

This pathway involves:

  • Guareschi Reaction: Reaction of cyclohexanone with two equivalents of an alkyl cyanoacetate in the presence of ammonia to yield a dinitrile intermediate.[11][12]

  • Hydrolysis and Decarboxylation: The dinitrile is hydrolyzed and decarboxylated to form 1,1-cyclohexanediacetic acid (CDA).[12]

  • Anhydride Formation: CDA is converted to its corresponding anhydride.[3]

  • Amidation: The anhydride is treated with ammonia to selectively form 1,1-cyclohexanediacetic acid monoamide (CDMA).[2][14][15]

  • Hofmann Rearrangement: The CDMA undergoes a Hofmann rearrangement to yield gabapentin.[4][8]

While this is a highly optimized industrial process for gabapentin, it does not directly produce Ethyl (1-aminocyclohexyl)acetate.[16]

Conclusion

The synthesis of Ethyl (1-aminocyclohexyl)acetate hydrochloride is a multi-step process that hinges on the initial construction of the (1-aminocyclohexyl)acetic acid core. The Strecker and Bucherer-Bergs reactions, both starting from the readily accessible cyclohexanone, represent the most direct and classical approaches. The choice between these two pathways may depend on factors such as reagent availability, safety considerations, and desired scale of production. Subsequent Fischer esterification and hydrochloride salt formation are crucial steps to arrive at the final target molecule. A thorough understanding of the underlying mechanisms and careful control of reaction conditions are paramount for the successful and efficient synthesis of this important pharmaceutical intermediate.

References

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    • Gabapentine Manufacturing Process: Step-I 1,1-cyclodiacetic acid is condensed with urea in xylene. After completion, product. (n.d.). Retrieved from [Link]

  • An ester derivative of the drug gabapentin: PH dependent crystal stability - ResearchGate. (2025, August 8). Retrieved from [Link]

  • Chemical reaction showing synthesis of gabapentin Schiff base compound - ResearchGate. (n.d.). Retrieved from [Link]

  • Lossen rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. - SciSpace. (n.d.). Retrieved from [Link]

  • Hoffmann Rearrangement - Chemist Wizards. (n.d.). Retrieved from [Link]

  • Curtius rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

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  • CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid - Google Patents. (n.d.).
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Exploratory

An In-Depth Technical Guide to the Mechanism of Formation of Ethyl (1-aminocyclohexyl)acetate Hydrochloride

Introduction Ethyl (1-aminocyclohexyl)acetate hydrochloride is a significant organic molecule, primarily recognized as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a q...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl (1-aminocyclohexyl)acetate hydrochloride is a significant organic molecule, primarily recognized as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a quaternary carbon on a cyclohexane ring substituted with both an amine and an ethyl acetate group, presents a unique synthetic challenge. Understanding its formation mechanism is crucial for researchers and drug development professionals aiming to optimize existing synthetic routes or develop novel analogues.

This guide provides a detailed exploration of the predominant synthetic pathway for Ethyl (1-aminocyclohexyl)acetate hydrochloride. We will dissect the multi-step sequence, beginning with the construction of the core carbon skeleton from simple precursors and culminating in the final ester hydrochloride salt. The narrative emphasizes the causality behind each synthetic step, grounding the discussion in fundamental principles of organic chemistry and referencing established industrial practices, particularly those related to the synthesis of the structurally related drug, Gabapentin.

Part 1: Constructing the Core Skeleton: The Dinitrile Intermediate

The most efficient synthesis commences by building the C₁-disubstituted cyclohexane framework. This is typically achieved through a one-pot reaction sequence involving a Knoevenagel condensation followed by a Michael addition, starting from cyclohexanone and ethyl cyanoacetate.

Step 1: Knoevenagel Condensation of Cyclohexanone and Ethyl Cyanoacetate

The initial step involves the formation of a C=C double bond through the condensation of cyclohexanone with an active methylene compound, ethyl cyanoacetate. This reaction is typically catalyzed by a weak base, such as ammonium acetate or sodium acetate.[1]

Mechanism:

  • Enolate Formation: The basic catalyst (e.g., acetate) abstracts an acidic α-hydrogen from ethyl cyanoacetate, creating a resonance-stabilized enolate ion. This enolate is a potent carbon nucleophile.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of cyclohexanone, forming a tetrahedral alkoxide intermediate.

  • Protonation & Dehydration: The alkoxide is protonated by the conjugate acid of the catalyst. Subsequent elimination of a water molecule (dehydration), often facilitated by heat, yields the thermodynamically stable α,β-unsaturated product, ethyl 2-cyano-2-cyclohexylideneacetate .

Step 2: Michael Addition of Cyanide

The second stage in this one-pot sequence is the conjugate addition of a cyanide ion to the Knoevenagel product. This reaction effectively installs the second side chain onto the C1 carbon of the cyclohexane ring.

Mechanism:

  • Nucleophilic Attack: A cyanide ion (from a source like KCN or NaCN) acts as a soft nucleophile, attacking the electrophilic β-carbon of the α,β-unsaturated system.[1]

  • Intermediate Formation: This attack breaks the π-bond of the C=C double bond, pushing the electron density onto the α-carbon to form a new enolate intermediate.

  • Protonation: The enolate is quenched by a proton source in the reaction mixture (e.g., water), yielding the dinitrile product, 1-(cyanomethyl)cyclohexane-1-carbonitrile . This intermediate contains the complete carbon skeleton required for the target molecule.

The following workflow illustrates the construction of this key dinitrile intermediate.

G cluster_0 Part 1: Carbon Skeleton Synthesis A Cyclohexanone + Ethyl Cyanoacetate B Knoevenagel Condensation (Base Catalyst, e.g., NH4OAc) A->B Reactants C Ethyl 2-cyano-2- cyclohexylideneacetate B->C Forms α,β-Unsaturated Ester D Michael Addition (+ KCN) C->D Reactant E 1-(Cyanomethyl)cyclohexane- 1-carbonitrile (Dinitrile) D->E Forms Dinitrile Intermediate

Caption: Workflow for the synthesis of the dinitrile intermediate.

Part 2: Selective Functional Group Transformation

With the carbon skeleton in place, the next phase involves the chemically distinct transformation of the two nitrile groups. One is selectively hydrolyzed to a carboxylic acid, and the other is reduced to a primary amine. This sequence is pivotal and often relies on carefully controlled reaction conditions or enzymatic methods to achieve the desired selectivity.

Step 3: Selective Hydrolysis to 1-Cyanocyclohexyl Acetic Acid

The dinitrile intermediate undergoes selective hydrolysis to convert the primary nitrile (-CH2CN) into a carboxylic acid (-CH2COOH) while leaving the tertiary nitrile (-C-CN) intact. While this can be achieved under controlled chemical conditions, enzymatic hydrolysis using nitrilase is also a documented method for high selectivity.[2]

Mechanism (Acid-Catalyzed):

  • Protonation: The nitrogen atom of the nitrile is protonated by a strong acid (e.g., H₃O⁺), significantly increasing the electrophilicity of the nitrile carbon.[3][4]

  • Nucleophilic Attack by Water: A water molecule attacks the activated nitrile carbon.

  • Deprotonation & Tautomerization: A proton is lost from the oxygen, forming an imidic acid, which then tautomerizes to the more stable amide intermediate.[3][5]

  • Amide Hydrolysis: The amide undergoes a similar acid-catalyzed hydrolysis sequence (protonation of carbonyl, attack by water, elimination of ammonia) to yield the final carboxylic acid, 1-cyanocyclohexyl acetic acid .[6]

The selectivity for the primary nitrile over the sterically hindered tertiary nitrile is the cornerstone of this step's success.

Step 4: Reduction of the Tertiary Nitrile to a Primary Amine

The remaining tertiary nitrile is reduced to a primary amine. Catalytic hydrogenation is the preferred industrial method for this transformation due to its efficiency and clean reaction profile.

Methodology: The reaction is typically carried out using hydrogen gas (H₂) over a metal catalyst such as Raney Nickel (Raney-Ni) or Palladium on carbon (Pd/C).[2]

Mechanism (Catalytic Hydrogenation):

  • Adsorption: Both hydrogen gas and the nitrile substrate adsorb onto the surface of the metal catalyst.

  • Stepwise Reduction: The C≡N triple bond is reduced in a stepwise manner. The addition of two hydrogen atoms across the bond forms an imine intermediate.

  • Final Reduction: The imine intermediate is then rapidly reduced by the addition of two more hydrogen atoms to yield the primary amine. This process results in the formation of (1-aminocyclohexyl)acetic acid , the free amino acid core of the target molecule.

G cluster_1 Part 2: Selective Transformations F Dinitrile Intermediate G Selective Hydrolysis (H3O+ or Nitrilase) F->G Input H 1-Cyanocyclohexyl Acetic Acid G->H Yields Cyano-Acid I Catalytic Hydrogenation (H2, Raney-Ni or Pd/C) H->I Input J (1-Aminocyclohexyl)acetic Acid (Free Amino Acid) I->J Yields Amino Acid

Caption: Conversion of the dinitrile to the free amino acid.

Part 3: Final Derivatization Steps

The final stage of the synthesis involves converting the free amino acid into the desired ethyl ester hydrochloride salt. This includes an acid-catalyzed esterification followed by the formation of the hydrochloride salt.

Step 5: Fischer Esterification

The carboxylic acid functional group is converted to an ethyl ester through reaction with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl).[7][8]

Mechanism:

  • Carbonyl Activation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon much more electrophilic.[9]

  • Nucleophilic Attack: An ethanol molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a weak base (e.g., water or another ethanol molecule) to regenerate the acid catalyst and yield the final product, Ethyl (1-aminocyclohexyl)acetate .

Causality Note: Under these strongly acidic conditions, the amine group is protonated to form an ammonium ion (-NH₃⁺). This positively charged group is non-nucleophilic and is thus "protected" from participating in side reactions, such as amide formation.

Step 6: Hydrochloride Salt Formation

The final step is the formation of the hydrochloride salt, which is often done in situ if HCl is used as the esterification catalyst, or by adding a specific amount of HCl afterward. This converts the free amine into a more stable and soluble form.[10]

Mechanism: This is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the primary amine acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid. The resulting ammonium cation and the chloride anion form an ionic bond, yielding the crystalline salt, Ethyl (1-aminocyclohexyl)acetate hydrochloride .[11][12] The salt form enhances the compound's stability, crystallinity, and aqueous solubility, which are desirable properties for handling and subsequent applications.[10]

StepReaction TypeKey ReagentsIntermediate/ProductTypical Conditions
1 & 2Knoevenagel/MichaelCyclohexanone, Ethyl cyanoacetate, KCN, NH₄OAc1-(Cyanomethyl)cyclohexane-1-carbonitrileOne-pot, 60-80°C
3Selective HydrolysisDinitrile Intermediate, H₂O, Acid or Enzyme1-Cyanocyclohexyl Acetic Acid20-50°C (Enzymatic)
4Catalytic HydrogenationCyano-Acid Intermediate, H₂, Raney-Ni or Pd/C(1-Aminocyclohexyl)acetic Acid20-70°C, 1-10 bar H₂
5Fischer EsterificationAmino Acid, Ethanol, HCl or H₂SO₄Ethyl (1-aminocyclohexyl)acetateReflux in Ethanol
6Salt FormationFree Amine Ester, HClEthyl (1-aminocyclohexyl)acetate hydrochlorideCooled solution (e.g., Dioxane/HCl)

Conclusion

The formation of Ethyl (1-aminocyclohexyl)acetate hydrochloride is a sophisticated multi-step synthesis that exemplifies key principles of modern organic chemistry. The pathway relies on an efficient initial construction of the core carbon framework via a tandem Knoevenagel condensation and Michael addition. This is followed by a series of highly selective functional group interconversions—hydrolysis and reduction—to establish the crucial amino acid moiety. The synthesis concludes with classic derivatization reactions: a Fischer esterification to form the ethyl ester and an acid-base reaction to produce the stable, crystalline hydrochloride salt. A thorough understanding of each mechanistic step is paramount for professionals in chemical research and drug development to control reaction outcomes, maximize yields, and ensure the synthesis of high-purity materials.

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Foundational

The Critical Path to Stability: An In-depth Technical Guide to the Physical and Chemical Stability of Aminocyclohexyl Acetate Esters

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Aminocyclohexyl acetate esters are a pivotal class of intermediates in the synthesis of numerous...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Aminocyclohexyl acetate esters are a pivotal class of intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). Their inherent structural features—a cycloaliphatic ring, a primary or secondary amine, and an ester functional group—present a unique combination of potential stability challenges. This guide provides a comprehensive technical exploration of the physical and chemical stability of these molecules. Moving beyond a simple recitation of protocols, we delve into the mechanistic underpinnings of degradation and provide the rationale for a robust, self-validating stability testing program. This document is intended to empower researchers and drug development professionals to anticipate and mitigate stability issues, ensuring the quality, safety, and efficacy of the final drug product.

Introduction: The Significance of Stability in Aminocyclohexyl Acetate Esters

Aminocyclohexyl acetate esters serve as crucial building blocks in the synthesis of a variety of pharmaceuticals. Their structural integrity is paramount, as any degradation can lead to the formation of impurities that may compromise the safety and efficacy of the final API. The presence of both an amine and an ester group within the same molecule creates a scenario where multiple degradation pathways can compete, making a thorough understanding of their stability profile essential.

This guide will dissect the key chemical and physical stability considerations for this class of compounds. We will explore the primary degradation pathways, including hydrolysis and oxidation, and discuss the physical stability aspects of hygroscopicity and polymorphism. Furthermore, we will outline a strategic approach to stability testing, complete with detailed experimental protocols and the logic behind their design.

Chemical Stability: Unraveling Degradation Pathways

The chemical stability of aminocyclohexyl acetate esters is predominantly influenced by the reactivity of the ester and amine functionalities. A comprehensive evaluation of chemical stability involves subjecting the molecule to a range of stress conditions to identify potential degradants and elucidate the degradation pathways.

Hydrolytic Degradation: The Achilles' Heel of the Ester

The ester linkage is the most probable site of hydrolytic attack. The rate and mechanism of this degradation are highly dependent on pH.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is typically reversible.[1][2]

  • Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon. This process is generally irreversible and often proceeds at a faster rate than acid-catalyzed hydrolysis.[1][3] The presence of the bulky cyclohexyl group may introduce steric hindrance, potentially slowing the rate of hydrolysis compared to unhindered esters.[4][5]

The amino group on the cyclohexyl ring can also influence hydrolysis. At neutral and acidic pH, the amine will be protonated, which may affect the molecule's overall electronic properties and solubility, indirectly influencing the hydrolysis rate.

A pH-rate profile is essential for understanding the hydrolytic stability of an aminocyclohexyl acetate ester across a range of physiologically and pharmaceutically relevant pH values.

Objective: To determine the first-order rate constant for the degradation of the aminocyclohexyl acetate ester at various pH values and a constant temperature.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 1.2, 2, 3, 4, 5, 6, 7, 7.4, 8, 9, 10, 11, and 12).

  • Sample Preparation: Accurately weigh and dissolve the aminocyclohexyl acetate ester in each buffer to a known concentration.

  • Incubation: Maintain the samples at a constant, controlled temperature (e.g., 40°C or 50°C) in a stability chamber.

  • Time-Point Sampling: At predetermined time intervals, withdraw aliquots from each sample. The frequency of sampling should be adjusted based on the anticipated rate of degradation at each pH.

  • Sample Analysis: Immediately quench the reaction if necessary (e.g., by neutralization or dilution in a cold, non-reactive solvent) and analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration of the ester versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k).

  • pH-Rate Profile: Plot the logarithm of the rate constant (log k) versus pH to generate the pH-rate profile.

Causality Behind Experimental Choices:

  • The wide pH range is crucial to identify the pH of maximum stability and to understand the catalytic effects of both H+ and OH- ions.

  • A constant temperature is maintained to ensure that the observed rate constants are solely a function of pH.

  • A validated stability-indicating HPLC method is critical to ensure that the parent compound is accurately quantified without interference from any degradation products.

Oxidative Degradation: A Threat to the Amine and Beyond

The amine group, particularly if it is a primary or secondary amine, is susceptible to oxidation. The alicyclic ring itself can also be a site for oxidative attack, although this is generally less facile.

  • Amine Oxidation: The lone pair of electrons on the nitrogen atom makes it susceptible to attack by oxidizing agents. Potential degradation products could include hydroxylamines, nitroso compounds, or even ring-opened products.[6][7] The presence of trace metals can catalyze these oxidative processes.

  • Alicyclic Ring Oxidation: While more stable than the amine, the C-H bonds on the cyclohexane ring can undergo radical-mediated oxidation, leading to the formation of hydroxylated or carbonylated derivatives.[8]

Objective: To assess the susceptibility of the aminocyclohexyl acetate ester to oxidative degradation.

Methodology:

  • Sample Preparation: Prepare solutions of the aminocyclohexyl acetate ester in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions: Expose the solutions to a common oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or slightly elevated temperature (e.g., 40°C).

  • Time-Point Sampling: Withdraw aliquots at various time points.

  • Sample Analysis: Analyze the samples using a stability-indicating HPLC method, ideally coupled with mass spectrometry (LC-MS), to separate and identify any degradation products.

Causality Behind Experimental Choices:

  • Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies as it can simulate oxidative stress that a drug product might encounter.

  • LC-MS is invaluable for this study as it provides not only the retention time of the degradants but also their mass-to-charge ratio, which is crucial for structural elucidation.

Photostability: The Impact of Light

Exposure to light, particularly in the ultraviolet range, can provide the energy to initiate photochemical degradation. Both the amine and the ester functionalities, as well as the alicyclic ring, can be susceptible to photodegradation.

Objective: To evaluate the potential for photodegradation of the aminocyclohexyl acetate ester in both solid and solution states.

Methodology:

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a suitable transparent container.

    • Solution State: Prepare a solution of the compound in a relevant solvent.

  • Light Exposure: Expose the samples to a light source that provides a combination of visible and UV light, as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: After a specified duration of exposure, analyze both the exposed and control samples by a stability-indicating HPLC method. Compare the chromatograms to identify any new peaks corresponding to photodegradants.

Causality Behind Experimental Choices:

  • Following ICH Q1B guidelines ensures that the photostability testing is conducted under standardized conditions, allowing for comparability of data.

  • The use of a dark control is essential to differentiate between degradation caused by light and that caused by thermal stress.

Thermal Degradation: The Effect of Heat

Elevated temperatures can accelerate hydrolytic and oxidative degradation, and can also induce other degradation pathways, such as pyrolysis, if the temperature is sufficiently high.

Objective: To assess the stability of the aminocyclohexyl acetate ester at elevated temperatures.

Methodology:

  • Sample Preparation: Place the solid compound in a suitable container.

  • Stress Conditions: Expose the sample to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

  • Analysis: Analyze the stressed sample using a stability-indicating HPLC method and compare it to an unstressed control.

Physical Stability: Beyond the Chemical Structure

Physical stability pertains to changes in the solid-state properties of the compound that do not involve the breaking or forming of chemical bonds. For aminocyclohexyl acetate esters, the key physical stability concerns are hygroscopicity and polymorphism.

Hygroscopicity: The Affinity for Water

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[9] For aminocyclohexyl acetate esters, which are often isolated as hydrochloride salts, the presence of an ionic salt form can increase their affinity for water.[10] Excessive moisture uptake can lead to:

  • Chemical Degradation: The absorbed water can act as a reactant, promoting hydrolysis of the ester.

  • Physical Changes: Moisture can cause deliquescence (dissolving in the absorbed water), which can affect powder flow and handling.

  • Polymorphic Transitions: The presence of water can induce a change from one crystalline form to another.

Objective: To characterize the hygroscopic nature of the aminocyclohexyl acetate ester.

Methodology:

  • Sample Preparation: Place a known mass of the compound in the GVS instrument.

  • Humidity Cycling: Subject the sample to a programmed cycle of increasing and decreasing relative humidity (RH) at a constant temperature.

  • Data Acquisition: The instrument continuously measures the change in mass of the sample as a function of RH.

  • Data Analysis: Plot the change in mass versus RH to generate a sorption/desorption isotherm.

Causality Behind Experimental Choices:

  • GVS provides a quantitative measure of water uptake and loss, allowing for a precise classification of the compound's hygroscopicity.

  • The sorption/desorption isotherm can reveal the formation of hydrates and any hysteresis, which can indicate changes in the solid form.

Polymorphism: The Challenge of Different Crystal Forms

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can have different physical properties, including:

  • Solubility and Dissolution Rate: This can directly impact bioavailability.

  • Melting Point: Different forms will melt at different temperatures.

  • Stability: One polymorph may be more stable than another under a given set of conditions.

It is crucial to identify and characterize the different polymorphic forms of an aminocyclohexyl acetate ester and to determine the most stable form to ensure consistent product quality.

Objective: To identify the different crystalline forms of the aminocyclohexyl acetate ester.

Methodology:

  • Crystallization Studies: Attempt to crystallize the compound from a wide variety of solvents with different polarities and under various conditions (e.g., fast and slow evaporation, cooling crystallization, anti-solvent addition).

  • Solid-State Characterization: Analyze the resulting solids using a suite of analytical techniques:

    • Powder X-Ray Diffraction (PXRD): Provides a unique "fingerprint" for each crystalline form.

    • Differential Scanning Calorimetry (DSC): To determine the melting point and detect any phase transitions.

    • Thermogravimetric Analysis (TGA): To assess the presence of solvates or hydrates.

    • Microscopy: To observe the crystal habit.

Causality Behind Experimental Choices:

  • A diverse range of crystallization conditions is necessary to maximize the chances of discovering all relevant polymorphs.

  • The combination of PXRD, DSC, and TGA provides complementary information that is essential for the unambiguous identification and characterization of different solid forms.

A Strategic Approach to Stability Testing: A Self-Validating System

A robust stability testing program should be designed as a self-validating system, where the results from one study inform the design and interpretation of subsequent studies. The following diagram illustrates a logical workflow for the stability assessment of an aminocyclohexyl acetate ester.

Stability_Workflow cluster_0 Initial Characterization cluster_1 Forced Degradation Studies cluster_2 Analytical Method Development cluster_3 Degradant Identification cluster_4 Solid-State Characterization cluster_5 Formal Stability Studies A Physicochemical Properties (pKa, logP, Solubility) B Hydrolytic Degradation (Acid, Base, Neutral) A->B Informs pH range F Develop Stability-Indicating HPLC Method A->F Informs mobile phase J Polymorph Screen (PXRD, DSC, TGA) A->J K Hygroscopicity Assessment (GVS) A->K B->F H LC-MS Analysis B->H C Oxidative Degradation (e.g., H2O2) C->F C->H D Photolytic Degradation (ICH Q1B) D->F D->H E Thermal Degradation (Solid State) E->F E->H G Method Validation (Specificity, Linearity, Accuracy, Precision) F->G Requires stressed samples L Long-Term & Accelerated Stability (ICH Q1A) G->L Essential for analysis I Structure Elucidation H->I I->F Confirms peak tracking J->L Select stable form K->L Informs packaging

Caption: A logical workflow for the stability assessment of aminocyclohexyl acetate esters.

Data Presentation: Summarizing Stability Data

Quantitative data from stability studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Example pH-Rate Profile Data for an Aminocyclohexyl Acetate Ester at 50°C

pHPseudo-first-order rate constant (k) (s⁻¹)Half-life (t₁/₂) (hours)
1.21.5 x 10⁻⁵12.8
3.02.1 x 10⁻⁶91.7
5.08.9 x 10⁻⁷216.9
7.43.4 x 10⁻⁶56.6
9.05.8 x 10⁻⁵3.3
11.07.2 x 10⁻⁴0.3

Note: The data in this table is illustrative and not based on actual experimental results for a specific aminocyclohexyl acetate ester.

Conclusion: A Proactive Approach to Stability

The physical and chemical stability of aminocyclohexyl acetate esters is a critical consideration in drug development. A proactive and mechanistically driven approach to stability testing is essential for identifying potential liabilities early in the development process. By understanding the inherent reactivity of the ester and amine functionalities, and by thoroughly characterizing the solid-state properties of the molecule, researchers can develop robust formulations and manufacturing processes that ensure the delivery of a safe and effective drug product. This guide provides the foundational knowledge and experimental strategies necessary to navigate the complexities of stability testing for this important class of pharmaceutical intermediates.

References

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Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Ethyl (1-aminocyclohexyl)acetate Hydrochloride in Pharmaceutical Synthesis

Prepared by: Gemini, Senior Application Scientist Introduction and Significance Ethyl (1-aminocyclohexyl)acetate hydrochloride is a crucial intermediate in the pharmaceutical industry, primarily recognized for its role i...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Significance

Ethyl (1-aminocyclohexyl)acetate hydrochloride is a crucial intermediate in the pharmaceutical industry, primarily recognized for its role in the synthesis of Gabapentin.[1][2] Gabapentin is a widely prescribed anticonvulsant and analgesic used to treat epilepsy and neuropathic pain.[3][4] The structural integrity and purity of this intermediate are paramount as they directly influence the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).

This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, purification, and analytical characterization of Ethyl (1-aminocyclohexyl)acetate hydrochloride. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each procedural step to ensure reproducibility and high purity.

Physicochemical Properties

A summary of the key properties of Ethyl (1-aminocyclohexyl)acetate and its hydrochloride salt is presented below.

PropertyValueSource
Chemical Name Ethyl 2-(1-aminocyclohexyl)acetate hydrochloride
Molecular Formula C₁₀H₂₀ClNO₂
Molecular Weight 221.72 g/mol
Appearance Solid
InChI Key QNMPJIIZBIQAOH-UHFFFAOYSA-N
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[5]
Solubility Slightly soluble in Methanol[5]

Synthesis Methodology: Modified Strecker Synthesis

The most common and efficient route for synthesizing α-amino acids and their derivatives from ketones is the Strecker synthesis.[6][7] This multicomponent reaction offers high atom economy and utilizes readily available starting materials.[8] The following protocol adapts the Strecker synthesis for the production of Ethyl (1-aminocyclohexyl)acetate hydrochloride from cyclohexanone.

The overall synthetic pathway involves three main stages:

  • Formation of α-aminonitrile: Reaction of cyclohexanone with a cyanide source and ammonia.

  • Hydrolysis of the nitrile: Conversion of the α-aminonitrile to the corresponding α-amino acid.

  • Esterification: Conversion of the α-amino acid to its ethyl ester hydrochloride salt.

G cluster_0 Stage 1: α-Aminonitrile Formation cluster_1 Stage 2: Amino Acid Formation cluster_2 Stage 3: Esterification & Salt Formation A Cyclohexanone B 1-Aminocyclohexanecarbonitrile A->B + KCN, NH4Cl C (1-Aminocyclohexyl)acetic Acid Intermediate B->C Acid Hydrolysis (e.g., H2SO4) D Ethyl (1-aminocyclohexyl)acetate hydrochloride C->D + Ethanol, HCl (gas)

Caption: Synthetic pathway for Ethyl (1-aminocyclohexyl)acetate hydrochloride.

Protocol 3.1: Synthesis of Ethyl (1-aminocyclohexyl)acetate hydrochloride

Expertise & Causality: This protocol employs a one-pot approach for the initial Strecker reaction, using ammonium chloride and potassium cyanide. This is a safer and more practical alternative to using highly toxic hydrogen cyanide gas.[8] The subsequent hydrolysis and esterification steps are classic, robust reactions optimized for high yield.

Materials:

  • Cyclohexanone

  • Potassium Cyanide (KCN)

  • Ammonium Chloride (NH₄Cl)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Ethanol (absolute)

  • Hydrochloric Acid (gas or concentrated solution)

  • Diethyl ether

  • Sodium Hydroxide (NaOH)

  • Deionized Water

Procedure:

Stage 1: Formation of 1-Aminocyclohexanecarbonitrile

  • Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Reaction Mixture: Charge the flask with a solution of potassium cyanide (65 g, 1 mol) and ammonium chloride (59 g, 1.1 mol) in 250 mL of deionized water. Stir until all solids are dissolved.

  • Addition of Ketone: Cool the mixture to 10-15°C in an ice bath. Add cyclohexanone (98 g, 1 mol) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 20°C.

    • Rationale: Slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours. The formation of the α-aminonitrile will result in a thick white precipitate.

Stage 2: Hydrolysis to (1-Aminocyclohexyl)acetic Acid

  • Acidification: Carefully and slowly add 200 mL of concentrated sulfuric acid to the reaction mixture. This step must be performed in an ice bath, as the hydrolysis is highly exothermic.

    • Safety Note: Always add acid to the aqueous mixture, never the other way around.

  • Reflux: Heat the mixture to reflux (approx. 100-110°C) and maintain for 4-6 hours. The reaction is complete when the mixture becomes a clear, homogenous solution.

  • Neutralization: Cool the reaction mixture to room temperature and then in an ice bath. Carefully neutralize the acid by slowly adding a 50% (w/v) NaOH solution until the pH is approximately 7. This will precipitate the crude amino acid.

  • Isolation: Filter the solid precipitate and wash with cold deionized water to remove inorganic salts. Dry the crude (1-aminocyclohexyl)acetic acid under vacuum.

Stage 3: Fischer Esterification and Salt Formation

  • Esterification Setup: Suspend the dried crude amino acid in 500 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser and a gas inlet tube.

  • Acid Catalyst: Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through the mixture with stirring for 1-2 hours until the solution is saturated. Alternatively, slowly add 100 mL of concentrated hydrochloric acid.

    • Rationale: Anhydrous conditions and excess acid (as a catalyst and to form the hydrochloride salt) drive the esterification equilibrium towards the product.

  • Reflux: Heat the mixture to reflux for 8-12 hours.

  • Isolation of Product: After cooling, a white solid will precipitate. If not, reduce the volume of ethanol by approximately half using a rotary evaporator.

  • Purification: Filter the crude product. Recrystallize from an ethanol/diethyl ether solvent system to obtain pure Ethyl (1-aminocyclohexyl)acetate hydrochloride. Wash the crystals with cold diethyl ether and dry under vacuum.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of the intermediate is a non-negotiable step in pharmaceutical manufacturing. A battery of analytical tests must be performed.

G cluster_tests Analytical Tests Start Batch of Intermediate QC_Check Quality Control Analysis Start->QC_Check Pass Release for API Synthesis QC_Check->Pass All Specs Met Fail Reprocess or Reject Batch QC_Check->Fail Out of Spec Test1 FTIR (Identity) QC_Check->Test1 Test2 ¹H NMR (Structure) QC_Check->Test2 Test3 HPLC (Purity) QC_Check->Test3 Test4 MS (Molecular Weight) QC_Check->Test4

Caption: Quality control workflow for Ethyl (1-aminocyclohexyl)acetate hydrochloride.

Protocol 4.1: Quality Control Analysis

1. Identity and Structure Verification (NMR & FTIR)

  • ¹H NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The spectrum should exhibit characteristic signals:

    • A triplet and a quartet corresponding to the ethyl group (-OCH₂CH₃).

    • Broad multiplets for the cyclohexyl ring protons.

    • A singlet for the methylene protons (-CH₂-COOEt).

    • A broad singlet for the amine protons (-NH₃⁺), which may exchange with D₂O.

  • FTIR Spectroscopy: Analyze the sample as a KBr pellet or using an ATR accessory. Key vibrational bands to confirm identity include:

    • Strong C=O stretch (ester) around 1730-1750 cm⁻¹.

    • Broad N-H stretch (ammonium salt) from 2800-3200 cm⁻¹.

    • C-H stretches (aliphatic) around 2850-2950 cm⁻¹.

    • C-O stretch (ester) around 1150-1250 cm⁻¹.

2. Purity Assessment (HPLC)

  • Method: A reverse-phase HPLC method is typically used.

    • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent like acetonitrile or methanol.

    • Detection: UV detector at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.

    • Acceptance Criteria: Purity should typically be ≥99.0%.

3. Molecular Weight Confirmation (Mass Spectrometry)

  • Method: Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

  • Expected Result: The spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 186.15, confirming the mass of the organic cation.

Application in Gabapentin Synthesis

The final step in converting Ethyl (1-aminocyclohexyl)acetate hydrochloride to Gabapentin is the hydrolysis of the ethyl ester to a carboxylic acid.

Reaction Scheme: Ethyl (1-aminocyclohexyl)acetate hydrochloride → (1-Aminocyclohexyl)acetic acid (Gabapentin)

Protocol 5.1: Hydrolysis to Gabapentin
  • Reaction Setup: Dissolve Ethyl (1-aminocyclohexyl)acetate hydrochloride in deionized water.

  • Hydrolysis: Add a stoichiometric amount of a base (e.g., NaOH or LiOH) and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.

  • Isolation: After the reaction is complete, carefully adjust the pH of the solution to the isoelectric point of Gabapentin (approximately pH 7.1).[9] This will cause the zwitterionic Gabapentin to precipitate.

  • Purification: Cool the mixture in an ice bath to maximize precipitation. Filter the solid, wash with cold water and then with a solvent like isopropanol or acetone to remove residual impurities. Dry the final product under vacuum.[10]

Safety, Handling, and Storage

Personal Protective Equipment (PPE):

  • Wear safety glasses, a lab coat, and chemical-resistant gloves.[11]

  • Handle in a well-ventilated area or fume hood, especially when working with volatile solvents or concentrated acids.[12]

Handling:

  • Avoid dust formation.[12]

  • Avoid contact with skin, eyes, and clothing.[11]

  • In case of contact, rinse the affected area thoroughly with water. Consult a physician if irritation persists.[13]

Storage:

  • Store in a tightly closed container in a cool, dry place.[11]

  • For long-term stability, store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent degradation.[5]

References

  • Grokipedia. (n.d.). Strecker amino acid synthesis. Grokipedia. Retrieved from [Link]

  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

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  • Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. Retrieved from [Link]

  • Domínguez de María, P. (Ed.). (2015). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH. Retrieved from [Link]

  • Robertson, S. (2018, October 30). Overview of Strecker Amino Acid Synthesis. News-Medical.Net. Retrieved from [Link]

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  • ResearchGate. (2018). Synthesis, Characterization of some gabapentin derivatives by Green Chemistry. ResearchGate. Retrieved from [Link]

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  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Retrieved from [Link]

  • Capot Chemical. (2013). MSDS of Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. Capot Chemical. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. Google Patents.
  • Google Patents. (n.d.). CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate. Google Patents.
  • Google Patents. (n.d.). EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. Google Patents.
  • PubMed. (1998). Mechanisms of action of gabapentin. PubMed. Retrieved from [Link]

  • LookChem. (n.d.). Cas 76308-26-4, Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. LookChem. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Gabapentin. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013190357A1 - A process for the preparation of gabapentin. Google Patents.
  • Google Patents. (n.d.). EP2368872A1 - Process for the preparation of Gabapentin. Google Patents.

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Application

Application Notes & Protocols for Ethyl (1-aminocyclohexyl)acetate Hydrochloride in Organic Synthesis

Prepared by: Gemini, Senior Application Scientist Introduction: A Versatile Building Block for Complex Molecules Ethyl (1-aminocyclohexyl)acetate hydrochloride is a valuable bifunctional organic building block, featuring...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block for Complex Molecules

Ethyl (1-aminocyclohexyl)acetate hydrochloride is a valuable bifunctional organic building block, featuring a quaternary carbon center substituted with both an amine and an ethyl acetate group on a cyclohexane ring. Its hydrochloride salt form enhances stability and simplifies handling. This unique structural arrangement makes it a key intermediate in the synthesis of various complex organic molecules, most notably in the pharmaceutical industry. Its primary and most well-documented application is as a direct precursor to Gabapentin, a widely used anticonvulsant and analgesic drug. These notes provide an in-depth guide for researchers, chemists, and drug development professionals on the properties, applications, and detailed protocols involving this versatile reagent.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties is fundamental to its effective and safe use in any synthetic protocol.

Table 1: Physicochemical Data for Ethyl (1-aminocyclohexyl)acetate Hydrochloride

PropertyValueSource(s)
Molecular Formula C₁₀H₂₀ClNO₂[1]
Molecular Weight 221.72 g/mol
Appearance White to off-white solid/powder[1]
IUPAC Name ethyl 2-(1-aminocyclohexyl)acetate;hydrochloride[2][3]
SMILES String O=C(OCC)CC1(CCCCC1)N.[H]Cl[1]
InChI Key QNMPJIIZBIQAOH-UHFFFAOYSA-N[1]
Storage Store in a cool, dark place under an inert atmosphere. The compound is hygroscopic and air-sensitive.[4]

Safety & Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (inspect before use).[5]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[4][6]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and amines.[5]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation or discomfort persists.[4][6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6]

Core Application: The Synthesis of Gabapentin

The most significant industrial and laboratory application of ethyl (1-aminocyclohexyl)acetate and its hydrochloride salt is in the synthesis of Gabapentin, chemically known as 1-(aminomethyl)cyclohexaneacetic acid. The synthesis typically involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Synthetic Pathway Overview

The synthesis of Gabapentin often starts from 1,1-cyclohexanediacetic acid anhydride. This precursor is converted to the monoamide, which then undergoes a Hofmann rearrangement to yield a Gabapentin precursor. The final step often involves the hydrolysis of an ester intermediate like Ethyl (1-aminocyclohexyl)acetate. The hydrochloride form is a stable intermediate that is converted to the final zwitterionic drug substance.

GABAPentin_Synthesis_Workflow A 1,1-Cyclohexanediacetic Acid Anhydride B 1,1-Cyclohexanediacetic Acid Monoamide A->B Ammonolysis (e.g., NH3/IPA) C Gabapentin Isocyanate Intermediate B->C Hofmann Rearrangement (e.g., NaOBr) D Gabapentin Hydrochloride (or related ester salt) C->D Hydrolysis (e.g., HCl) E Gabapentin (API) D->E Neutralization / Purification (e.g., Epoxide or Ion Exchange)

Caption: General workflow for Gabapentin synthesis via Hofmann rearrangement.

The Causality Behind the Hofmann Rearrangement

The Hofmann rearrangement is a classic and powerful method for converting a primary amide into a primary amine with one fewer carbon atom.[7][8]

  • Deprotonation & N-Halogenation: A strong base (like NaOH) deprotonates the amide. The resulting anion reacts with a halogen (e.g., bromine from NaOBr) to form an N-haloamide.

  • Second Deprotonation: The base removes the second, now more acidic, proton from the nitrogen.

  • Rearrangement: The crucial step involves the rearrangement of the alkyl group from the carbonyl carbon to the nitrogen, with the simultaneous expulsion of the halide ion. This forms an isocyanate intermediate.

  • Hydrolysis: The isocyanate is then hydrolyzed under acidic (or basic) conditions to yield the primary amine and carbon dioxide. In the context of Gabapentin synthesis, this step forms the aminomethyl group.[9]

This reaction is chosen for its efficiency in producing the required 1-(aminomethyl) structural motif from a readily accessible diacetic acid derivative. The conditions are typically aqueous and can be performed at moderate temperatures.[7]

Experimental Protocols

The following protocols are detailed methodologies for key transformations involving the synthesis and use of aminocyclohexyl acetate derivatives.

Protocol 1: Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide

This protocol describes the synthesis of the key precursor for the Hofmann rearrangement, starting from the corresponding anhydride.[7]

Materials:

  • 1,1-Cyclohexanediacetic acid anhydride

  • Isopropyl alcohol (IPA)

  • Ammonia solution (12-14% in IPA)

  • Hydrochloric acid (aq.)

  • Chilled deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C), charge the ammonia solution in isopropyl alcohol.

  • Slowly add 1,1-cyclohexanediacetic acid anhydride portion-wise, ensuring the internal temperature is maintained below 5°C.

  • After the addition is complete, stir the reaction mixture for 1 hour at 0-5°C.

  • Allow the mixture to warm to room temperature and then cool to 15-20°C.

  • Carefully adjust the pH of the mixture to 2-3 using an aqueous HCl solution.

  • Stir the resulting slurry for approximately 15 hours to ensure complete precipitation.

  • Filter the solid product and wash the cake with chilled deionized water.

  • Dry the wet cake under vacuum to a constant weight to yield 1,1-Cyclohexanediacetic acid monoamide.[7]

Protocol 2: Conversion of Gabapentin Hydrochloride to Gabapentin (Free Form)

This protocol details an efficient, non-aqueous method for isolating pure Gabapentin from its hydrochloride salt, a common intermediate that could be formed after hydrolysis of Ethyl (1-aminocyclohexyl)acetate hydrochloride. The method utilizes an epoxide as an acid scavenger.[10]

Materials:

  • Gabapentin hydrochloride (or the crude product from the hydrolysis of the ethyl ester hydrochloride)

  • n-Butanol (anhydrous)

  • Propylene oxide

Procedure:

  • Dissolve Gabapentin hydrochloride completely in anhydrous n-butanol in a dry flask under an inert atmosphere (e.g., nitrogen). The solvent is chosen because Gabapentin hydrochloride is soluble, while the final zwitterionic Gabapentin product is not.[10]

  • Once a clear solution is obtained, add propylene oxide to the reaction mixture in a single portion at room temperature (approx. 25°C). The epoxide acts as a scavenger for HCl, forming 1-chloro-2-propanol and allowing the free Gabapentin to precipitate.

  • Stir the mixture for 10-16 hours at 25°C. A white precipitate of Gabapentin will form over time.

  • Cool the reaction mixture to 0-5°C to maximize precipitation.

  • Recover the white solid by vacuum filtration.

  • Rinse the solid with a small amount of fresh, cold n-butanol.

  • Dry the solid under vacuum to yield pure Gabapentin. The purity can be expected to be ≥99.0%.[10]

Protocol_Logic cluster_0 Protocol 2: HCl Salt to Free Zwitterion A Dissolve Gabapentin-HCl in n-Butanol B Add Propylene Oxide (Acid Scavenger) A->B Homogeneous Solution C Stir 10-16h @ 25°C (Precipitation) B->C HCl Scavenging D Cool to 0-5°C C->D Maximize Yield E Filter & Wash (with cold n-Butanol) D->E Isolate Product F Dry Solid E->F Remove Solvent

Caption: Key steps for the isolation of Gabapentin from its HCl salt.

Other Synthetic Applications

While its use in Gabapentin synthesis is predominant, Ethyl (1-aminocyclohexyl)acetate hydrochloride and related structures serve as versatile intermediates in other areas.

  • Unnatural Amino Acid Derivatives: It is classified as an alicyclic unnatural amino acid derivative. Such compounds are of significant interest in peptide chemistry for designing peptidomimetics with enhanced stability, conformational rigidity, or novel biological activity.

  • Pharmaceutical Intermediates: The aminocyclohexyl moiety is a privileged scaffold in medicinal chemistry. This reagent can be used as an intermediate in the synthesis of various pharmaceutical compounds beyond Gabapentin, particularly where a constrained cyclic amino acid structure is desired.[11]

  • Dopamine Receptor Ligands: The trans-isomer, Ethyl trans-2-(4-aminocyclohexyl)acetate, is a key intermediate in the synthesis of dopamine D2/D3 receptor antagonists, which have applications in treating neuropsychiatric disorders.[12]

Conclusion

Ethyl (1-aminocyclohexyl)acetate hydrochloride is more than just a chemical intermediate; it is an enabling tool for the construction of complex and biologically significant molecules. Its primary role in the industrial synthesis of Gabapentin highlights its importance. The protocols and mechanistic insights provided herein are designed to empower researchers to utilize this building block effectively and safely. A firm grasp of the underlying chemical principles, from the Hofmann rearrangement that often precedes its formation to the acid-base chemistry governing its conversion to a final active pharmaceutical ingredient, is crucial for successful application in research and development.

References

  • LookChem. Cas 76308-26-4, Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. [Link]

  • Google Patents. US7071356B1 - Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid.
  • Gabapentine Manufacturing Process. SlideShare. [Link]

  • Google Patents. US20080103334A1 - Process For Synthesis Of Gabapentin.
  • Google Patents.
  • Google Patents. EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl.
  • CAS Common Chemistry. (trans-4-Aminocyclohexyl)acetic acid ethyl ester hydrochloride. [Link]

  • Google Patents. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)
  • PubChem. Ethyl (1-aminocyclohexyl)acetate. [Link]

  • PubChem. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. [Link]

Sources

Method

Application Notes and Protocols: Ethyl (1-aminocyclohexyl)acetate hydrochloride in Drug Discovery

Introduction: A Privileged Scaffold for Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient drug discover...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient drug discovery.[1][2][3] These molecular frameworks are capable of interacting with multiple biological targets, thereby serving as versatile starting points for the development of novel therapeutics. Ethyl (1-aminocyclohexyl)acetate hydrochloride, a cyclic β-amino acid ester, represents such a scaffold. Its inherent conformational rigidity and the presence of strategically positioned functional groups—a primary amine and an ethyl ester—make it an attractive building block for two primary applications: the synthesis of peptidomimetics with enhanced stability and the construction of diverse small-molecule libraries.

This guide provides an in-depth exploration of the potential applications of Ethyl (1-aminocyclohexyl)acetate hydrochloride in drug discovery, complete with detailed experimental protocols for its derivatization. As a building block available for early-stage research, the full potential of this molecule is yet to be unlocked; these notes aim to provide the foundational knowledge and practical methodologies for researchers to do so.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
Ethyl (1-aminocyclohexyl)acetate hydrochloride
Molecular FormulaC₁₀H₂₀ClNO₂
Molecular Weight221.72 g/mol
FormSolid
CAS Number60309-38-8
Ethyl (1-aminocyclohexyl)acetate (Free Base)
Molecular FormulaC₁₀H₁₉NO₂[4]
Molecular Weight185.26 g/mol [4]
InChIKeyBSOAERDQHDFUHE-UHFFFAOYSA-N[4]
CAS Number696645-77-9[4]

Core Application I: A Building Block for Peptidomimetics

Peptide-based therapeutics offer high specificity and potency but are often limited by poor metabolic stability. The incorporation of unnatural amino acids, such as cyclic β-amino acids, is a well-established strategy to overcome this limitation.[5][6][7][8] The cyclohexyl ring of Ethyl (1-aminocyclohexyl)acetate hydrochloride introduces a conformational constraint into the peptide backbone, which can enhance resistance to proteolytic degradation and lock the peptide into a bioactive conformation.[5][8]

Key Advantages of Incorporation:
  • Proteolytic Stability: The non-natural β-amino acid structure is not readily recognized by proteases, leading to a longer in vivo half-life.[9]

  • Conformational Rigidity: The cyclic nature of the scaffold reduces the flexibility of the peptide, which can lead to higher binding affinity and selectivity for the target protein.[8][10]

  • Structural Diversity: It serves as a scaffold to which various side chains can be appended, allowing for the exploration of structure-activity relationships (SAR).

Protocol 1: PyBOP-Mediated Peptide Coupling

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a highly efficient coupling reagent for forming amide bonds, particularly with sterically hindered amino acids, with a low risk of racemization.[11][12][13]

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling Reaction Amino_Acid Fmoc-protected α-amino acid (1.1 eq) Solvent_Prep Dissolve in DMF Amino_Acid->Solvent_Prep PyBOP PyBOP (1.1 eq) PyBOP->Solvent_Prep HOBt HOBt (1.1 eq, optional) HOBt->Solvent_Prep Active_Ester Formation of Active Ester Solvent_Prep->Active_Ester Add to resin or Target_Amine solution DIPEA DIPEA (2.2 eq) DIPEA->Active_Ester Reaction Mix and stir at RT (10-60 min) Active_Ester->Reaction Target_Amine Ethyl (1-aminocyclohexyl)acetate (from HCl salt + base, 1.0 eq) Target_Amine->Reaction Kaiser_Test Monitor with Kaiser Test Reaction->Kaiser_Test Kaiser_Test->Reaction Positive result (continue stirring) Workup Aqueous Workup & Purification Kaiser_Test->Workup Negative result

PyBOP-Mediated Peptide Coupling Workflow

Materials:

  • Ethyl (1-aminocyclohexyl)acetate hydrochloride

  • N-Fmoc protected α-amino acid

  • PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole) (optional, to suppress racemization)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Free Amine: In a round-bottom flask, dissolve Ethyl (1-aminocyclohexyl)acetate hydrochloride (1.0 eq) in a minimal amount of DCM. Add DIPEA (1.1 eq) and stir for 10 minutes at room temperature to liberate the free amine.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve the N-Fmoc protected α-amino acid (1.1 eq), PyBOP (1.1 eq), and optionally HOBt (1.1 eq) in anhydrous DMF.

  • Coupling Reaction: Add the solution from step 2 to the free amine solution from step 1. Add DIPEA (an additional 1.1 eq, for a total of 2.2 eq relative to the hydrochloride salt) and stir the reaction mixture at room temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed. For solid-phase synthesis, a Kaiser test can be used to check for the presence of free amines.[14] Reaction times typically range from 10 to 60 minutes.[14]

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting dipeptide by flash column chromatography on silica gel.

Core Application II: A Privileged Scaffold for Small-Molecule Libraries

The concept of scaffold-based drug discovery involves using a core molecular structure that is systematically decorated with a variety of functional groups to create a library of related compounds.[15] Ethyl (1-aminocyclohexyl)acetate hydrochloride is an excellent starting point for such a strategy. The primary amine can be readily derivatized through reactions like acylation, sulfonylation, and reductive amination, while the ester can be hydrolyzed and coupled to various amines or alcohols.

Protocol 2: N-Acylation with an Acyl Chloride

N-acylation is a fundamental transformation for diversifying the amine functionality of the scaffold. The Schotten-Baumann reaction conditions are a classic and effective method for this purpose.[16]

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Amine Ethyl (1-aminocyclohexyl)acetate (from HCl salt) Mixing Combine amine in aqueous base and cool to 0°C Amine->Mixing AcylChloride Acyl Chloride (R-COCl) (1.05 eq) Addition Add Acyl Chloride dropwise at 0°C AcylChloride->Addition Base Aqueous Base (e.g., 1M NaOH, 2.2 eq) Base->Mixing Solvent Biphasic Solvent (e.g., DCM/Water) Solvent->Mixing Mixing->Addition Stirring Stir at RT (2-4 hours) Addition->Stirring Acidify Acidify with 1M HCl to pH 2-3 Stirring->Acidify Extract Extract with Organic Solvent Acidify->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry, Filter, Concentrate Wash->Dry Purify Purify by Chromatography or Recrystallization Dry->Purify

N-Acylation via Schotten-Baumann Reaction

Materials:

  • Ethyl (1-aminocyclohexyl)acetate hydrochloride

  • Acyl chloride of choice (e.g., benzoyl chloride)

  • Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM) or another suitable organic solvent

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve Ethyl (1-aminocyclohexyl)acetate hydrochloride (1.0 eq) in a 1 M aqueous solution of NaOH (2.2 eq) with vigorous stirring until a clear solution is obtained. Cool the solution to 0°C in an ice bath.

  • Addition of Acylating Agent: Dissolve the acyl chloride (1.05 eq) in DCM. Add this solution dropwise to the stirred aqueous solution of the amine at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude N-acylated product by flash column chromatography or recrystallization.

Conceptual Drug Discovery Workflow

The true value of a versatile building block like Ethyl (1-aminocyclohexyl)acetate hydrochloride is realized when it is integrated into a comprehensive drug discovery workflow. The following diagram illustrates a conceptual pathway from this starting material to a potential lead compound.

G Start Ethyl (1-aminocyclohexyl)acetate HCl Library_Synthesis Library Synthesis (e.g., N-acylation, Peptide Coupling, Reductive Amination) Start->Library_Synthesis Compound_Library Diverse Compound Library Library_Synthesis->Compound_Library HTS High-Throughput Screening (HTS) against Biological Target Compound_Library->HTS Hits Initial 'Hits' HTS->Hits Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hits->Hit_to_Lead Lead_Compound Lead Compound Hit_to_Lead->Lead_Compound Preclinical Preclinical Development Lead_Compound->Preclinical

Sources

Application

Ethyl (1-aminocyclohexyl)acetate hydrochloride in the synthesis of gabapentin analogues

Application Note & Protocol Topic: Ethyl (1-aminocyclohexyl)acetate hydrochloride in the Synthesis of Gabapentin Analogues Audience: Researchers, scientists, and drug development professionals. Introduction: The Signific...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Ethyl (1-aminocyclohexyl)acetate hydrochloride in the Synthesis of Gabapentin Analogues

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Gabapentin and its Analogues

Gabapentin, 2-[1-(aminomethyl)cyclohexyl]acetic acid, is a crucial therapeutic agent for managing neuropathic pain and as an adjunctive treatment for partial seizures.[1] Structurally, it is an analogue of the neurotransmitter γ-aminobutyric acid (GABA). Despite its design as a GABA analogue, gabapentin does not exert its effects through direct interaction with GABA receptors. Instead, its primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels, which modulates the influx of calcium and subsequently reduces the release of excitatory neurotransmitters.[2] The clinical success of gabapentin has spurred significant interest in the synthesis of its analogues to explore structure-activity relationships, develop novel therapeutics with improved pharmacokinetic profiles, and investigate new therapeutic applications.

Ethyl (1-aminocyclohexyl)acetate hydrochloride is a key starting material for the synthesis of a specific class of gabapentin analogues. Its structure provides the core cyclohexyl scaffold and the acetic acid side chain, requiring only the hydrolysis of the ethyl ester to yield the final carboxylic acid, a direct analogue of gabapentin. This application note provides a detailed protocol for the synthesis of (1-aminocyclohexyl)acetic acid from its ethyl ester hydrochloride precursor, discusses the underlying chemical principles, and outlines methods for purification and characterization.

Ethyl (1-aminocyclohexyl)acetate hydrochloride: A Versatile Building Block

Ethyl (1-aminocyclohexyl)acetate hydrochloride is a white to off-white solid organic compound. As a bifunctional molecule, containing both a primary amine and an ethyl ester, it serves as a versatile intermediate in organic and medicinal chemistry. The hydrochloride salt form enhances its stability and handling properties.

PropertyValue
Molecular Formula C₁₀H₂₀ClNO₂
Molecular Weight 221.72 g/mol
Appearance Solid
CAS Number 67950-95-2

Synthetic Strategy: From Ester to Carboxylic Acid

The conversion of ethyl (1-aminocyclohexyl)acetate hydrochloride to (1-aminocyclohexyl)acetic acid is a straightforward hydrolysis reaction. This transformation can be achieved under either acidic or basic conditions. Both approaches are presented below, with a discussion of the mechanistic rationale and experimental considerations for each.

Visualizing the Synthetic Pathway

Synthesis_Pathway start Ethyl (1-aminocyclohexyl)acetate hydrochloride intermediate_acid Acid-Catalyzed Hydrolysis (+H₂O, H⁺ catalyst) start->intermediate_acid Method A intermediate_base Base-Catalyzed Hydrolysis (e.g., NaOH, H₂O) start->intermediate_base Method B product (1-Aminocyclohexyl)acetic Acid (Gabapentin Analogue) intermediate_acid->product intermediate_base->product

Caption: Synthetic routes from the starting material to the final gabapentin analogue.

Protocol 1: Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible reaction, representing the reverse of Fischer esterification. To drive the reaction to completion, it is typically performed with a large excess of water, which is conveniently supplied by using a dilute aqueous acid solution.

Mechanism of Acid-Catalyzed Ester Hydrolysis

The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfers and the elimination of ethanol to yield the carboxylic acid and regenerate the acid catalyst.

Experimental Protocol

Materials:

  • Ethyl (1-aminocyclohexyl)acetate hydrochloride

  • 6 M Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

  • Isopropanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of ethyl (1-aminocyclohexyl)acetate hydrochloride in 100 mL of 6 M hydrochloric acid.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess hydrochloric acid and water under reduced pressure using a rotary evaporator. This will yield a solid or semi-solid residue.

  • Purification by Recrystallization: a. Dissolve the crude product in a minimal amount of hot ethanol. b. Slowly add isopropanol to the hot solution until it becomes slightly turbid. c. Allow the solution to cool slowly to room temperature, and then place it in an ice bath for at least 1 hour to facilitate complete crystallization.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold isopropanol. Dry the product under vacuum to a constant weight.

Rationale for Experimental Choices:

  • Excess Dilute Acid: The use of a large excess of aqueous HCl serves both as the catalyst and as a reactant (water), pushing the equilibrium towards the formation of the carboxylic acid.

  • Reflux: Heating the reaction mixture to reflux increases the reaction rate, allowing the hydrolysis to proceed to completion in a reasonable timeframe.

  • Recrystallization: The ethanol/isopropanol solvent system is effective for purifying the final amino acid product, as the product is typically less soluble in this mixture at lower temperatures compared to the starting material and any potential side products.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that is often preferred for its high yield and simpler product isolation. The reaction consumes a stoichiometric amount of base.

Mechanism of Base-Catalyzed Ester Hydrolysis

The reaction proceeds via nucleophilic acyl substitution. A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling an alkoxide ion (in this case, ethoxide) as the leaving group. The ethoxide is a strong base and deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming a carboxylate salt. A final acidification step is required to protonate the carboxylate and the amine to yield the desired zwitterionic amino acid.

Experimental Protocol

Materials:

  • Ethyl (1-aminocyclohexyl)acetate hydrochloride

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Deionized water

  • Tetrahydrofuran (THF) or Methanol

  • Concentrated Hydrochloric acid (HCl)

  • Dowex® 50WX8 or similar strong cation-exchange resin

  • Ammonium hydroxide (NH₄OH) solution (e.g., 2 M)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask with a magnetic stir bar, dissolve 10.0 g of ethyl (1-aminocyclohexyl)acetate hydrochloride in a mixture of 50 mL of THF (or methanol) and 50 mL of deionized water.

  • Addition of Base: To the stirred solution, add 2.5 equivalents of sodium hydroxide (or lithium hydroxide). Note: One equivalent of base is required to neutralize the hydrochloride salt, and at least one equivalent is needed for the saponification.

  • Reaction: Stir the mixture at room temperature for 4-8 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation: a. Solvent Removal: Remove the organic solvent (THF or methanol) under reduced pressure using a rotary evaporator. b. Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to approximately pH 7 with concentrated HCl. At this pH, the amino acid will be in its zwitterionic form and may precipitate. If it does, it can be collected by filtration. For more complete purification, ion-exchange chromatography is recommended.

  • Purification by Ion-Exchange Chromatography: a. Resin Preparation: Prepare a column with a strong cation-exchange resin (e.g., Dowex® 50WX8) and wash it thoroughly with deionized water. b. Loading: Apply the neutralized reaction mixture to the top of the resin column. c. Washing: Wash the column with deionized water to remove any inorganic salts and non-basic impurities. d. Elution: Elute the desired amino acid from the resin using an aqueous solution of ammonium hydroxide (e.g., 2 M). e. Final Isolation: Collect the fractions containing the product (which can be identified by TLC) and remove the solvent and excess ammonia under reduced pressure to yield the pure (1-aminocyclohexyl)acetic acid.

Rationale for Experimental Choices:

  • Stoichiometric Base: Saponification is not catalytic and requires at least one equivalent of base to react with the ester. An additional equivalent is necessary to neutralize the amine hydrochloride.

  • Mixed Solvent System: A THF/water or methanol/water mixture is used to ensure the solubility of both the ester starting material and the hydroxide salt.

  • Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids. The cationic resin binds the protonated amine, allowing salts and other impurities to be washed away. The product is then selectively eluted with a basic solution.

Characterization of the Product: (1-Aminocyclohexyl)acetic Acid

The final product, (1-aminocyclohexyl)acetic acid, should be characterized to confirm its identity and purity.

Analytical Method Expected Observations
¹H NMR The spectrum should show characteristic peaks for the cyclohexyl protons and the methylene protons of the acetic acid side chain. The absence of peaks corresponding to the ethyl group of the starting material (typically a quartet around 4.1 ppm and a triplet around 1.2 ppm) confirms the completion of hydrolysis.
¹³C NMR The spectrum should show the expected number of carbon signals, including a peak for the carboxylic acid carbon (typically >170 ppm) and the absence of the ester carbonyl carbon.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of (1-aminocyclohexyl)acetic acid (157.21 g/mol ).
HPLC A validated HPLC method can be used to determine the purity of the final product. Due to the lack of a strong chromophore, derivatization with reagents like o-phthalaldehyde (OPA) followed by fluorescence detection, or the use of a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) is often employed.[2]
Melting Point The melting point of the purified product should be sharp and consistent with literature values.

Safety and Handling

  • Ethyl (1-aminocyclohexyl)acetate hydrochloride: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydrochloric Acid (Concentrated and 6 M): Corrosive. Causes severe skin burns and eye damage. Work in a fume hood and wear appropriate PPE.

  • Sodium Hydroxide/Lithium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care and wear appropriate PPE.

  • Organic Solvents (Ethanol, Isopropanol, THF, Methanol): Flammable. Keep away from ignition sources. Use in a well-ventilated area or fume hood.

Conclusion

Ethyl (1-aminocyclohexyl)acetate hydrochloride is a readily available and convenient starting material for the synthesis of (1-aminocyclohexyl)acetic acid, a valuable gabapentin analogue. The hydrolysis of the ethyl ester can be effectively achieved through either acid- or base-catalyzed methods. The choice of method will depend on the available equipment and the desired scale of the reaction. Proper purification, typically involving recrystallization or ion-exchange chromatography, is essential to obtain a high-purity product suitable for further research and development in the field of neuroscience and medicinal chemistry.

References

  • Gabapentin - Wikipedia. (n.d.). Retrieved from [Link]

  • Taylor, C. P., Gee, N. S., Su, T. Z., Kocsis, J. D., Welty, D. F., Brown, J. P., & Dooley, D. J. (1998). A summary of mechanistic hypotheses of gabapentin pharmacology. Epilepsy research, 29(3), 233-249.
  • Suman, S., & Sharma, R. (2012). Development and Validation of a New HPLC Method for the Determination of Gabapentin. International Journal of Pharmaceutical Sciences and Drug Research, 4(3), 235-238.
  • PubChem. (n.d.). Gabapentin. Retrieved from [Link]

  • Friciu, M., Roullin, V. G., & Leclair, G. (2017). Stability of gabapentin in extemporaneously compounded oral suspensions. PloS one, 12(4), e0175208. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Coupling Reactions of Ethyl (1-aminocyclohexyl)acetate Hydrochloride

Prepared by: Senior Application Scientist, Gemini Division Introduction: A Versatile Building Block in Medicinal Chemistry Ethyl (1-aminocyclohexyl)acetate hydrochloride is a valuable bifunctional molecule for synthetic...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: A Versatile Building Block in Medicinal Chemistry

Ethyl (1-aminocyclohexyl)acetate hydrochloride is a valuable bifunctional molecule for synthetic and medicinal chemists.[1] Its structure, featuring a primary amine nucleophile on a cyclohexane scaffold and an ethyl ester moiety, makes it an ideal starting material for creating diverse compound libraries.[2] The core structure is notably a close analog of Gabapentin, a widely used anticonvulsant and analgesic, positioning this reagent as a key building block for the synthesis of novel Gabapentinoids and other neurologically active agents.[3][4]

The primary amine, presented as a hydrochloride salt, is the key reactive handle for a variety of coupling reactions.[1] To engage this nucleophile, it must first be liberated to its free base form, typically in situ using a non-nucleophilic organic base. This guide provides detailed mechanistic insights and field-proven protocols for two of the most fundamental and powerful coupling reactions involving this substrate: Amide Bond Formation and Reductive Amination . These methods empower researchers to append a vast array of chemical functionalities, facilitating the exploration of new chemical space in drug discovery programs.

Physicochemical Properties and Handling

Before use, it is critical to understand the properties of the starting material.

PropertyValueSource
Chemical Name Ethyl (1-aminocyclohexyl)acetate hydrochloride[1]
Molecular Formula C₁₀H₂₀ClNO₂[1]
Molecular Weight 221.72 g/mol [1]
Form Solid
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C.[5]

Handling Considerations:

  • As a hydrochloride salt, the amine is protonated and non-nucleophilic. A stoichiometric amount of a suitable base (e.g., Triethylamine, DIPEA) is required in reaction mixtures to generate the free amine for coupling.

  • The material may contain residual water, which should be considered in moisture-sensitive reactions.[1]

Amide Bond Formation: The Gateway to Novel Peptidomimetics and Analogs

The formation of an amide bond is arguably the most frequent reaction in medicinal chemistry, prized for its high stability and prevalence in biologically active molecules.[6][7] Coupling Ethyl (1-aminocyclohexyl)acetate with a diverse range of carboxylic acids provides a robust strategy for generating novel compounds. The reaction proceeds by activating the carboxylic acid, making it highly electrophilic and susceptible to nucleophilic attack by the free amine.[8]

Mechanism of Action: Carbodiimide-Mediated Coupling

A common and cost-effective method for amide bond formation involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[9]

  • Activation: The carboxylic acid attacks the EDC to form a highly reactive O-acylisourea intermediate.

  • Additive Interception: This unstable intermediate is intercepted by HOBt to generate a more stable HOBt-ester. This step is crucial as it minimizes the risk of racemization if the carboxylic acid has a chiral center and prevents the formation of an N-acylurea byproduct.[9]

  • Aminolysis: The free amine of Ethyl (1-aminocyclohexyl)acetate attacks the activated HOBt-ester, forming the desired amide bond and regenerating HOBt.[9]

EDC_HOBt_Mechanism RCOOH R-COOH (Carboxylic Acid) O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea Amine Free Amine (from Substrate) Amide Amide Product Amine->Amide HOBt HOBt HOBt_ester HOBt Active Ester HOBt->HOBt_ester O_acylisourea->HOBt_ester + HOBt - EDC Urea HOBt_ester->Amide + Free Amine - HOBt EDC_urea EDC Urea Byproduct Amide_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_monitor 3. Monitoring cluster_workup 4. Aqueous Workup cluster_purify 5. Isolation & Purification prep Dissolve Amine HCl, Carboxylic Acid, Coupling Reagents in Anhydrous Solvent react Cool to 0°C Add Base (DIPEA) Stir 1-24h at RT prep->react monitor TLC / LC-MS Analysis react->monitor monitor->react If incomplete workup Dilute (EtOAc) Wash (Acid, Base, Brine) monitor->workup If complete purify Dry (Na₂SO₄) Concentrate Column Chromatography workup->purify Reductive_Amination_Mechanism Amine Free Amine (from Substrate) Hemiaminal Hemiaminal Amine->Hemiaminal Carbonyl R'-CHO (Aldehyde) Carbonyl->Hemiaminal STAB NaBH(OAc)₃ (STAB) Sec_Amine Secondary Amine Product STAB->Sec_Amine Imine Imine / Iminium Ion Hemiaminal->Imine - H₂O Imine->Sec_Amine + STAB

Sources

Application

Application Notes and Protocols: Derivatization of Ethyl (1-aminocyclohexyl)acetate Hydrochloride

Abstract This document provides a comprehensive technical guide for the derivatization of Ethyl (1-aminocyclohexyl)acetate hydrochloride, a key intermediate in pharmaceutical synthesis.[1] The protocols detailed herein a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the derivatization of Ethyl (1-aminocyclohexyl)acetate hydrochloride, a key intermediate in pharmaceutical synthesis.[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, focusing on enhancing the analyte's properties for various analytical techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will explore the causality behind experimental choices, offering field-proven insights into acylation, silylation, and chiral derivatization methodologies. The aim is to equip the reader with robust, self-validating protocols that ensure accuracy, sensitivity, and reproducibility in the analysis of this important compound.

Introduction: The Rationale for Derivatization

Ethyl (1-aminocyclohexyl)acetate is a non-polar amino acid ester. Its hydrochloride salt form, while improving solubility in polar solvents, still presents challenges for certain analytical methodologies. The primary amino group and the ester functionality impart a degree of polarity that can lead to poor chromatographic peak shape, low volatility, and thermal instability, particularly in Gas Chromatography (GC).[2] Derivatization is a chemical modification process that transforms an analyte into a derivative with properties more suitable for a given analytical technique.[2]

Key objectives of derivatizing Ethyl (1-aminocyclohexyl)acetate hydrochloride include:

  • Increased Volatility: For GC analysis, the polar nature of the amino group must be masked to allow for efficient volatilization without thermal degradation.[2]

  • Improved Chromatographic Behavior: Derivatization reduces intermolecular hydrogen bonding, leading to sharper, more symmetrical peaks and improved resolution.

  • Enhanced Detector Response: Attaching a chromophore or fluorophore can significantly increase the sensitivity of detection in HPLC-UV or fluorescence detection.

  • Chiral Resolution: As a chiral compound, separating the enantiomers of Ethyl (1-aminocyclohexyl)acetate is often crucial for pharmacological and toxicological studies.[3] Derivatization with a chiral reagent creates diastereomers that can be separated on a non-chiral stationary phase.[3]

This guide will focus on three primary derivatization strategies: acylation, silylation for GC analysis, and chiral derivatization for enantiomeric separation via both GC and HPLC.

Derivatization Strategies for Gas Chromatography (GC) Analysis

GC analysis of amino acids and their esters necessitates derivatization to increase their volatility and thermal stability.[2] The primary targets for derivatization on Ethyl (1-aminocyclohexyl)acetate are the active hydrogens on the primary amine group.

Acylation: Enhancing Volatility and Stability

Acylation involves the introduction of an acyl group (R-C=O) into a molecule, typically by reacting the primary amine with an acid anhydride or acid halide.[4] This process effectively replaces the polar N-H bonds with less polar, more stable amide linkages, thereby increasing the volatility of the analyte.[4]

Causality of Reagent Choice:

  • Trifluoroacetic Anhydride (TFAA): TFAA is a highly reactive and effective acylating agent. The resulting trifluoroacetyl derivative is highly volatile and electron-capturing, making it suitable for sensitive detection by Electron Capture Detection (ECD) in GC.

  • Heptafluorobutyric Anhydride (HFBA): Similar to TFAA, HFBA produces highly volatile and electron-capturing derivatives, often with improved chromatographic properties and even greater sensitivity with ECD.

2.1.1. Protocol: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol describes the formation of the N-trifluoroacetyl derivative of Ethyl (1-aminocyclohexyl)acetate for GC-MS or GC-FID analysis.

Materials:

  • Ethyl (1-aminocyclohexyl)acetate hydrochloride

  • Trifluoroacetic Anhydride (TFAA)

  • Ethyl Acetate (anhydrous)

  • Pyridine (anhydrous)

  • Nitrogen gas (high purity)

  • Reacti-Vials™ or equivalent glass reaction vials with PTFE-lined caps

  • Heating block or water bath

  • GC-grade solvent for reconstitution (e.g., Ethyl Acetate)

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of Ethyl (1-aminocyclohexyl)acetate hydrochloride into a clean, dry reaction vial.

  • Solvent Addition: Add 200 µL of anhydrous ethyl acetate to dissolve the sample.

  • Catalyst Addition: Add 50 µL of anhydrous pyridine. Pyridine acts as a catalyst and scavenges the HCl byproduct of the reaction.

  • Reagent Addition: Carefully add 100 µL of TFAA to the vial. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block.

  • Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of dry nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable volume (e.g., 500 µL) of GC-grade ethyl acetate for injection.

Data Presentation:

ParameterValue
AnalyteEthyl (1-aminocyclohexyl)acetate hydrochloride
ReagentTrifluoroacetic Anhydride (TFAA)
Reaction Temp.60°C
Reaction Time30 min
Expected DerivativeN-trifluoroacetyl-ethyl (1-aminocyclohexyl)acetate
Analytical TechniqueGC-MS, GC-FID
Silylation: A Common and Effective Approach

Silylation is a widely used derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[2] This method is highly effective at increasing volatility and thermal stability.[2]

Causality of Reagent Choice:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent that reacts readily with amines. It is often used with a catalyst like trimethylchlorosilane (TMCS).

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): Forms TBDMS derivatives which are significantly more stable to hydrolysis than their TMS counterparts, making them more robust for sample handling and analysis.[2]

2.2.1. Protocol: Silylation with MTBSTFA

This protocol details the formation of the N-tert-butyldimethylsilyl (TBDMS) derivative of Ethyl (1-aminocyclohexyl)acetate.

Materials:

  • Ethyl (1-aminocyclohexyl)acetate hydrochloride

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile (anhydrous)

  • Nitrogen gas (high purity)

  • Reacti-Vials™ or equivalent

  • Heating block

Step-by-Step Protocol:

  • Sample Preparation: Place 1-5 mg of Ethyl (1-aminocyclohexyl)acetate hydrochloride into a reaction vial.

  • Reagent and Solvent Addition: Add 100 µL of anhydrous acetonitrile followed by 100 µL of MTBSTFA.[2]

  • Reaction: Tightly cap the vial and heat at 100°C for 2-4 hours.[2] The longer reaction time ensures complete derivatization.

  • Cooling and Injection: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Data Presentation:

ParameterValue
AnalyteEthyl (1-aminocyclohexyl)acetate hydrochloride
ReagentMTBSTFA
Reaction Temp.100°C
Reaction Time2-4 hours
Expected DerivativeN-TBDMS-ethyl (1-aminocyclohexyl)acetate
Analytical TechniqueGC-MS

Workflow for GC Derivatization:

GC_Derivatization_Workflow cluster_start Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Start Ethyl (1-aminocyclohexyl)acetate HCl Acylation Acylation (e.g., TFAA) Start->Acylation Anhydrous Solvent + Catalyst Silylation Silylation (e.g., MTBSTFA) Start->Silylation Anhydrous Solvent GC_Analysis GC-MS / GC-FID Analysis Acylation->GC_Analysis Evaporation & Reconstitution Silylation->GC_Analysis Direct Injection

Caption: Workflow for GC derivatization of Ethyl (1-aminocyclohexyl)acetate HCl.

Chiral Derivatization for Enantiomeric Separation

The separation of enantiomers is critical in drug development. Derivatization with a chiral derivatizing agent (CDA) converts the enantiomers into diastereomers, which have different physical properties and can be separated on a standard achiral column.

Causality of Reagent Choice:

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA): A widely used CDA for the resolution of amino acids.[5] It reacts with the primary amine to form stable diastereomers with strong UV absorbance, making it suitable for HPLC-UV detection.[5]

  • (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC): Reacts with the amine to form diastereomeric carbamates that are highly fluorescent, allowing for sensitive detection by HPLC with fluorescence detection.[6]

Protocol: Chiral Derivatization with Marfey's Reagent (FDAA) for HPLC

This protocol outlines the derivatization of Ethyl (1-aminocyclohexyl)acetate with FDAA for the separation of its enantiomers by reverse-phase HPLC.

Materials:

  • Ethyl (1-aminocyclohexyl)acetate hydrochloride

  • Marfey's Reagent (FDAA)

  • Acetone

  • 1 M Sodium Bicarbonate solution

  • 2 M Hydrochloric Acid

  • Water bath

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of Ethyl (1-aminocyclohexyl)acetate hydrochloride in 200 µL of 1 M sodium bicarbonate solution in a small vial.

  • Reagent Addition: Add a solution of 2 mg of FDAA in 400 µL of acetone to the sample solution.

  • Reaction: Mix thoroughly and heat the vial at 40°C for 1 hour in a water bath.

  • Quenching: After cooling to room temperature, quench the reaction by adding 100 µL of 2 M HCl.

  • Dilution and Injection: Dilute the reaction mixture with the mobile phase and inject it into the HPLC system.

Data Presentation:

ParameterValue
AnalyteEthyl (1-aminocyclohexyl)acetate hydrochloride
ReagentMarfey's Reagent (FDAA)
Reaction Temp.40°C
Reaction Time1 hour
Expected DerivativeDiastereomeric N-FDAA derivatives
Analytical TechniqueReverse-Phase HPLC-UV

Logical Relationship for Chiral Derivatization:

Chiral_Derivatization_Logic cluster_reactants Reactants cluster_products Products cluster_separation Separation Enantiomers Enantiomeric Mixture (R- and S-Analyte) Diastereomers Diastereomeric Mixture (R-Analyte-S-CDA and S-Analyte-S-CDA) Enantiomers->Diastereomers Reaction CDA Chiral Derivatizing Agent (e.g., S-CDA) CDA->Diastereomers Separation Separation on Achiral Column (Different Retention Times) Diastereomers->Separation

Caption: Logical flow of chiral derivatization for enantiomeric separation.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of controls and system suitability checks.

  • Method Blanks: A reagent blank should be run with each batch of samples to ensure that there is no contamination from solvents or reagents.

  • Positive Controls: A certified reference standard of the analyte should be derivatized and analyzed to confirm the reaction efficiency and retention time.

  • Spiked Samples: For complex matrices, a known amount of the analyte should be spiked into a blank matrix and analyzed to assess recovery and matrix effects.

  • Mass Spectrometry Confirmation: For GC-MS and LC-MS methods, the identity of the derivative peaks should be confirmed by their mass spectra, which will show a characteristic molecular ion and fragmentation pattern.

By implementing these measures, the reliability and accuracy of the derivatization and subsequent analysis can be assured.

Conclusion

The derivatization of Ethyl (1-aminocyclohexyl)acetate hydrochloride is an essential step for its accurate and sensitive analysis by chromatographic methods. The choice of derivatization strategy—be it acylation, silylation, or chiral derivatization—should be guided by the specific analytical objective and the instrumentation available. The protocols provided in this guide offer robust and reliable methods for achieving these objectives, grounded in established chemical principles and best practices in analytical chemistry.

References

  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-18.
  • Google Patents. (2018). CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
  • Google Patents. (2011). EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
  • Google Patents. (2010). WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
  • Fujii, K., et al. (2004). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS.
  • Li, H., et al. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • Kartsova, L. A., et al. (2022). In-Capillary Chiral Derivatization of Amino Acids. Journal of Analytical Chemistry, 77(5), 567-574.
  • Labinsights. (2023). Acylation Reagents for Gas Chromatography. Retrieved from [Link]

Sources

Method

Application Notes & Protocols: A Guide to the Solid-Phase Synthesis of Peptides Incorporating Ethyl (1-aminocyclohexyl)acetate Hydrochloride

Audience: Researchers, scientists, and drug development professionals. Introduction: Expanding the Peptidic Universe with Non-Canonical Amino Acids The 20 canonical amino acids form the fundamental blueprint of natural p...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Expanding the Peptidic Universe with Non-Canonical Amino Acids

The 20 canonical amino acids form the fundamental blueprint of natural proteins and peptides. However, the quest for novel therapeutics with enhanced properties has driven chemists to look beyond this set. The incorporation of non-canonical amino acids (ncAAs), also known as unnatural amino acids, into peptide sequences is a powerful strategy for modulating their structure, stability, and biological activity.[1][2] By introducing unique side chains and backbone geometries, ncAAs can confer resistance to enzymatic degradation, improve potency, and introduce novel functionalities for bio-conjugation or imaging.[3]

This guide focuses on Ethyl (1-aminocyclohexyl)acetate hydrochloride , an α,α-disubstituted cyclic amino acid derivative. Its rigid cyclohexyl backbone imposes significant conformational constraints on the peptide chain, a feature often exploited to stabilize specific secondary structures like β-turns or helical folds. Furthermore, the α,α-disubstitution renders the adjacent peptide bonds highly resistant to cleavage by proteases. However, this structural rigidity also presents a significant synthetic challenge: steric hindrance. This document provides a detailed protocol for the successful incorporation of this unique building block into peptides using modern Solid-Phase Peptide Synthesis (SPPS) techniques, with a focus on overcoming the challenges posed by its sterically demanding nature.

Physicochemical Properties and Handling

Ethyl (1-aminocyclohexyl)acetate hydrochloride is a solid at room temperature. As a hydrochloride salt, the α-amino group is protonated, which necessitates a neutralization step during the coupling reaction.

PropertyValueSource
Empirical Formula C₁₀H₂₀ClNO₂
Molecular Weight 221.72 g/mol
Appearance Solid
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[4]
Solubility Slightly soluble in Methanol[4]

Handling Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.

The SPPS Workflow: A Framework for Peptide Assembly

Solid-Phase Peptide Synthesis (SPPS) is the method of choice for chemically synthesizing peptides.[5] The most common approach, Fmoc/tBu chemistry, involves the stepwise addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[2][6] The cycle of deprotection, activation, and coupling is repeated until the desired sequence is assembled.[6]

The incorporation of a sterically hindered amino acid like Ethyl (1-aminocyclohexyl)acetate hydrochloride requires optimization of this standard cycle, particularly at the coupling stage, to ensure high efficiency and prevent the formation of deletion sequences.

cluster_SPPS Fmoc-SPPS Cycle A 1. N-α-Fmoc Deprotection (20% Piperidine in DMF) B 2. Washing (DMF) A->B Exposes N-terminal amine C 3. Amino Acid Coupling (Activated ncAA) B->C Prepares for coupling D 4. Washing (DMF) C->D Forms peptide bond E Repeat Cycle D->E Removes excess reagents E->A For next amino acid

Caption: The iterative workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for Incorporation

This protocol is designed for manual SPPS on a 0.1 mmol scale using a standard solid-phase synthesis vessel. All operations should be performed under an inert atmosphere (e.g., Nitrogen) where possible.

Materials and Reagents
  • Resin: Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Amino Acid: Ethyl (1-aminocyclohexyl)acetate hydrochloride.

  • Deprotection Solution: 20% Piperidine in DMF (v/v).

  • Coupling Reagents: See Table 2 for recommendations.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM.

  • Capping Solution (Optional): Acetic Anhydride/DIPEA/DMF (e.g., 1:2:3 ratio).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

  • Precipitation Solvent: Cold Diethyl Ether.

Step-by-Step Methodology

Step 1: Resin Swelling and Initial Deprotection

  • Place the resin (0.1 mmol) in the synthesis vessel.

  • Add DMF (approx. 10 mL/g of resin) and gently agitate for 30-60 minutes to swell the resin.

  • Drain the DMF.

  • Add the deprotection solution (20% piperidine in DMF) and agitate for 5 minutes. Drain.

  • Add fresh deprotection solution and agitate for an additional 15 minutes to ensure complete Fmoc removal.[2]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.[6]

Step 2: Activation and Coupling of Ethyl (1-aminocyclohexyl)acetate hydrochloride

This is the most critical step. Due to significant steric hindrance, a powerful activation method and extended reaction time are required. Standard carbodiimide reagents like DCC or DIC are often insufficient.

  • In a separate vial, dissolve Ethyl (1-aminocyclohexyl)acetate hydrochloride (see Table 2 for equivalents) and the chosen coupling reagent (e.g., HATU) in DMF.

  • Add DIPEA to the solution. The amount of DIPEA is crucial: it must neutralize both the hydrochloride salt of the incoming amino acid and the protonated N-terminal amine on the resin. Typically, a slight excess is used to drive the reaction.

  • Briefly vortex the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected, washed resin in the synthesis vessel.

  • Agitate the mixture at room temperature for an extended period, typically 2-4 hours. For particularly difficult couplings, this can be extended or performed at a slightly elevated temperature (e.g., 40-50°C).

  • After the coupling period, drain the reaction solution and wash the resin with DMF (3 x 10 mL).

reagents Ethyl (1-aminocyclohexyl)acetate HCl R-COOH • HCl HATU Activating Agent DIPEA Base activation Pre-activation in DMF (1-2 min) reagents:s->activation:n coupling Coupling Reaction (2-4 hours) activation:s->coupling:n resin Resin-Peptide H₂N-Peptide-Resin resin:s->coupling:n product Coupled Peptide-Resin R-CO-NH-Peptide-Resin coupling:s->product:n

Caption: The activation and coupling workflow for the sterically hindered amino acid.

ReagentMolar Equivalents (relative to resin capacity)Purpose
Ethyl (1-aminocyclohexyl)acetate HCl3 - 5Amino Acid Building Block
HATU (or HBTU/PyBOP)2.9 - 4.9High-efficiency coupling reagent
DIPEA6 - 10Neutralizes HCl salt and drives reaction

Step 3: Monitoring and Capping

  • Monitoring: After washing, take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test.

    • Negative Result (Yellow/Colorless Beads): Coupling is complete. Proceed to the next cycle.

    • Positive Result (Blue/Purple Beads): Incomplete coupling. The presence of unreacted primary amines is indicated.

  • Decision Point: If the ninhydrin test is positive, you have two options:

    • Double Coupling: Repeat Step 2 (Activation and Coupling) with a fresh solution of activated amino acid. This is often necessary for sterically hindered residues.

    • Capping: If coupling remains incomplete after a second attempt, it is crucial to permanently block the unreacted amines to prevent the formation of deletion peptide impurities. Add the capping solution and agitate for 30 minutes. Then, wash the resin thoroughly with DMF.[7]

Step 4: Chain Elongation Repeat the cycle of deprotection, washing, coupling, and washing for each subsequent amino acid in your peptide sequence according to standard Fmoc-SPPS protocols.

Final Cleavage and Peptide Precipitation

Once the synthesis is complete, the peptide must be cleaved from the resin support, and all side-chain protecting groups must be removed.

  • Wash the final peptide-resin with DCM (3 x 10 mL) to shrink the resin and remove residual DMF.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Add the cleavage cocktail (e.g., TFA/TIS/water, approx. 10 mL/g of resin). Caution: Perform this step in a certified fume hood as TFA is highly corrosive.

  • Agitate the mixture at room temperature for 2-4 hours.[3] The TIS acts as a scavenger to quench reactive cationic species generated during deprotection.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the TFA solution).

  • Centrifuge the mixture to pellet the crude peptide. Decant the ether.

  • Wash the peptide pellet with more cold diethyl ether to remove residual scavengers and dissolved protecting group fragments.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide product will contain impurities from incomplete reactions or side reactions during cleavage.[8]

  • Purification: The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[5][9] A gradient of water and acetonitrile, typically containing 0.1% TFA, is used to elute the peptide from a C18 column.

  • Characterization: The purity of the final peptide should be assessed by analytical RP-HPLC. The identity and molecular weight must be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[10]

Conclusion

The incorporation of sterically hindered, non-canonical amino acids like Ethyl (1-aminocyclohexyl)acetate hydrochloride is a valuable tool for designing peptides with enhanced stability and defined conformations. While its structure presents a synthetic challenge, this can be reliably overcome through the rational selection of potent coupling reagents, optimized reaction conditions such as extended coupling times, and diligent monitoring of reaction completeness. By following the detailed protocol outlined in these application notes, researchers can successfully synthesize these modified peptides, paving the way for new discoveries in drug development and chemical biology.

References

  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Analysis and Purification of Synthetic Peptides by Liquid Chrom
  • Synthetic Peptide Analysis | Purification, Characterization & Monitoring.
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.
  • A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. Benchchem.
  • The Cornerstone of Peptide Synthesis: A Technical Guide to Fmoc and Boc Protecting Groups. Benchchem.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characteriz
  • Optimizing Peptide Coupling: Key Techniques. Self-published.
  • High-throughput purity estimation and characterisation of synthetic peptides by electrospray mass spectrometry. PubMed.
  • Peptide synthesis. Wikipedia.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Coupling Reagents. Aapptec Peptides.
  • Ethyl (1-aminocyclohexyl)
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Self-published.
  • Ethyl trans-2-(4-Aminocyclohexyl)

Sources

Application

Application Notes & Protocols for Ethyl (1-aminocyclocyclohexyl)acetate Hydrochloride in Organic Synthesis

Introduction Ethyl (1-aminocyclohexyl)acetate hydrochloride is a valuable bifunctional building block for organic synthesis and drug discovery. Its structure, featuring a primary amine and an ethyl ester appended to a cy...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl (1-aminocyclohexyl)acetate hydrochloride is a valuable bifunctional building block for organic synthesis and drug discovery. Its structure, featuring a primary amine and an ethyl ester appended to a cyclohexane ring, makes it a precursor to a variety of more complex molecules, including gabapentinoids and peptidomimetics. The rigid cyclohexyl scaffold can impart favorable conformational constraints in target molecules, a desirable trait in medicinal chemistry for enhancing binding affinity and metabolic stability.[1]

This document provides detailed, field-proven protocols for the fundamental transformations of this versatile intermediate. The procedures outlined below are designed to be robust and scalable, with an emphasis on explaining the chemical principles behind each step to ensure successful execution and adaptation.

Physicochemical Properties and Handling

Before its use in synthesis, it is crucial to understand the properties of the starting material. Ethyl (1-aminocyclohexyl)acetate is typically supplied as a hydrochloride salt to improve its stability and shelf-life.

Table 1: Properties of Ethyl (1-aminocyclohexyl)acetate Hydrochloride

PropertyValueSource
Molecular FormulaC₁₀H₂₀ClNO₂
Molecular Weight221.72 g/mol
FormSolid
StorageStore under inert gas (Nitrogen or Argon) at 2-8°C[2]
Important NoteThe compound is supplied as a research chemical and may contain up to 0.5 equivalents of water. Purity should be assessed if precise stoichiometry is critical.

The hydrochloride salt form means the primary amine is protonated, rendering it non-nucleophilic.[3] Therefore, for reactions requiring a nucleophilic amine, such as acylation or alkylation, the free amine must first be liberated.

Core Synthetic Transformations: Workflows and Protocols

The following section details the essential protocols for manipulating Ethyl (1-aminocyclohexyl)acetate, starting with the crucial step of generating the free amine.

G cluster_0 Initial State cluster_1 Key Transformations HCl_Salt Ethyl (1-aminocyclohexyl)acetate Hydrochloride Free_Amine Liberated Free Amine (Nucleophilic) HCl_Salt->Free_Amine Protocol 1: Base Treatment Saponification Ester Hydrolysis (Carboxylic Acid) HCl_Salt->Saponification Protocol 4: Direct Hydrolysis Acylation N-Acylation (Amide Formation) Free_Amine->Acylation Protocol 2: + Acylating Agent Reductive_Amination N-Alkylation (Secondary Amine) Free_Amine->Reductive_Amination Protocol 3: + Carbonyl & Reducing Agent

Figure 1: General workflow for the utilization of Ethyl (1-aminocyclohexyl)acetate hydrochloride.

Protocol 1: Liberation of the Free Amine from its Hydrochloride Salt

Causality: The protonated amine of the hydrochloride salt is unreactive as a nucleophile. To enable reactions at the nitrogen center, it must be deprotonated. This is typically achieved by treatment with a base. The choice of base and solvent is critical to avoid unwanted side reactions like ester hydrolysis. A mild, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent is ideal. Alternatively, an aqueous basic workup can be performed, followed by extraction of the free amine into an organic solvent.

Step-by-Step Protocol (Aqueous Workup):

  • Dissolution: Dissolve Ethyl (1-aminocyclohexyl)acetate hydrochloride (1.0 eq) in deionized water (10 mL per gram of salt).

  • Basification: Cool the aqueous solution in an ice bath (0-5 °C). Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) dropwise with stirring until the pH of the solution is between 9-10.[4] Avoid using strong bases like NaOH if possible, as this increases the risk of ester saponification.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated free amine with an organic solvent like ethyl acetate or dichloromethane (3 x 20 mL per gram of starting salt).

  • Drying and Concentration: Combine the organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Result: The resulting oil or solid is the free amine, Ethyl (1-aminocyclohexyl)acetate, which should be used immediately in the next step as free amines can be less stable than their salt forms.

Protocol 2: N-Acylation for Amide Synthesis

Causality: N-acylation is a fundamental reaction for forming robust amide bonds, a cornerstone of peptide and pharmaceutical synthesis.[5][6] The reaction involves the nucleophilic attack of the primary amine on an activated carboxylic acid derivative, such as an acyl chloride or an anhydride. The reaction is typically run in the presence of a non-nucleophilic base to scavenge the HCl generated when using acyl chlorides.

G FreeAmine Free Amine Product N-Acylated Product (Amide) FreeAmine->Product Nucleophilic Acyl Substitution AcylChloride R-COCl (e.g., Acetyl Chloride) AcylChloride->Product Nucleophilic Acyl Substitution Base Base (e.g., TEA) Base->Product Nucleophilic Acyl Substitution

Figure 2: Reaction scheme for N-acylation.

Step-by-Step Protocol (using an Acyl Chloride):

  • Preparation: Dissolve the free amine (1.0 eq, from Protocol 1) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (15 mL per gram). Add a non-nucleophilic base like triethylamine (1.2 eq).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction between the amine and the acyl chloride.[7]

  • Acylation: Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[5]

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove excess acid chloride), and brine.[7]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-acyl amide.[5]

Protocol 3: N-Alkylation via Reductive Amination

Causality: Reductive amination is one of the most versatile methods for forming C-N bonds and synthesizing secondary or tertiary amines.[8][9] The process involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.[10] Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the imine in the presence of the unreacted carbonyl.[8][11]

Step-by-Step Protocol:

  • Preparation: To a solution of the free amine (1.0 eq, from Protocol 1) and an aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., methanol, dichloroethane), add a catalytic amount of acetic acid to facilitate imine formation.[8]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/enamine intermediate.

  • Reduction: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature overnight. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash chromatography to obtain the desired N-alkylated secondary amine.

Protocol 4: Saponification (Ester Hydrolysis)

Causality: Saponification is the hydrolysis of an ester using a base to yield a carboxylate salt, which upon acidic workup gives the corresponding carboxylic acid.[12] This transformation is essential for converting the ester functionality into a group that can be used for further reactions, such as amide bond formation (after activation) or other carboxylate chemistry. The reaction is typically driven to completion by the irreversible deprotonation of the resulting carboxylic acid by the base.[13]

Step-by-Step Protocol:

  • Reaction Setup: Dissolve Ethyl (1-aminocyclohexyl)acetate hydrochloride (1.0 eq) in a mixture of methanol or ethanol and water. Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 eq).

  • Hydrolysis: Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.[13]

  • Workup (Part 1): Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol solvent. Dilute the remaining aqueous solution with water.

  • Extraction (Optional): Wash the aqueous layer with a solvent like diethyl ether to remove any non-acidic organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2-3 by the slow addition of concentrated HCl. The carboxylic acid product will often precipitate as a solid.

  • Isolation: If a precipitate forms, it can be collected by vacuum filtration. If the product remains in solution, extract it with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate to yield the final carboxylic acid product, (1-aminocyclohexyl)acetic acid hydrochloride.[13]

Summary of Expected Products

Table 2: Products from Key Transformations

ProtocolReagent ExampleProduct NameMolecular Formula (Product)
N-Acylation Acetyl ChlorideEthyl (1-acetamidocyclohexyl)acetateC₁₂H₂₁NO₃
N-Alkylation AcetoneEthyl (1-(isopropylamino)cyclohexyl)acetateC₁₃H₂₅NO₂
Saponification NaOH, then HCl(1-Aminocyclohexyl)acetic acid hydrochlorideC₈H₁₆ClNO₂

References

  • Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. (n.d.). PubMed Central. Retrieved from [Link]

  • Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. (n.d.). Retrieved from [Link]

  • What is the best way to convert my amine compound from the salt form into free amine? (2015, January 9). ResearchGate. Retrieved from [Link]

  • Recovery of amines from by-product chloride salts. (n.d.). Google Patents.
  • Intermolecular reductive amination of amino acid- derived b... (n.d.). ResearchGate. Retrieved from [Link]

  • D'Souza, R. (2001, July 1). Reductive amination of (alpha) - amino acids: Solution - Phase synthes. Retrieved from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]

  • PROCESS FOR THE REDUCTIVE AMINATION OF α-KETO CARBOXYLIC ACIDS. (n.d.). Google Patents.
  • Experiment 1: Batch Saponification Reaction of Et(Ac) and NaOH. (n.d.). Retrieved from [Link]

  • A One Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes. (n.d.). PubMed Central. Retrieved from [Link]

  • Saponification-Typical procedures. (2024, April 27). Operachem. Retrieved from [Link]

  • Isolation (Recovery) of amines. (n.d.). University of Alberta. Retrieved from [Link]

  • Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid. (n.d.). Google Patents.
  • Ethyl (1-aminocyclohexyl)acetate. (n.d.). PubChem. Retrieved from [Link]

  • Isolation of primary amines as HCL salt problem. (2006, December 10). Sciencemadness.org. Retrieved from [Link]

  • Saponification of Ethyl Acetate Experiment. (n.d.). Scribd. Retrieved from [Link]

  • Process for the synthesis of 1-(aminomethyl)cyclohexyl-acetic acid. (n.d.). Google Patents.
  • Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. (n.d.). Arkat USA. Retrieved from [Link]

  • Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. (n.d.). Lookchem. Retrieved from [Link]

  • Estimation of Parameters of Arrhenius Equation for Ethyl Acetate Saponification Reaction. (2015). ResearchGate. Retrieved from [Link]

  • Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. (n.d.). Google Patents.
  • Saponification of ethyl acetate CH3COOC2H5NaOH Saponification class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved from [Link]

  • MSDS of Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. (2013, August 21). Capot Chemical. Retrieved from [Link]

  • 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. (1993). PubMed. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl (1-aminocyclohexyl)acetate Hydrochloride

Prepared by the Office of Senior Application Scientists This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl (1-aminocyclohexyl)acetate hydrochloride. It...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl (1-aminocyclohexyl)acetate hydrochloride. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help optimize yield and purity. Our approach is grounded in mechanistic principles to empower users to make informed decisions during their experiments.

Section 1: Synthesis Overview and Core Mechanism

The most reliable and common method for synthesizing α,α-disubstituted amino acids, such as the parent acid of Ethyl (1-aminocyclohexyl)acetate, is the Strecker synthesis .[1][2] This multicomponent reaction offers an efficient route starting from a ketone. The overall pathway involves the formation of an α-aminonitrile from cyclohexanone, followed by hydrolysis to the corresponding α-amino acid, esterification, and final salt formation.

The core mechanism proceeds in two main stages:

  • Formation of the α-Aminonitrile: The reaction begins with the formation of an imine from cyclohexanone and ammonia. To facilitate this, ammonium chloride (NH₄Cl) is often used, which serves as both a source of ammonia and a mild acid to catalyze the condensation.[3][4] The resulting iminium ion is a potent electrophile that is readily attacked by a cyanide nucleophile (from KCN or NaCN) to form the stable α-aminonitrile intermediate.[2][5]

  • Hydrolysis and Esterification: The nitrile group is then hydrolyzed under strong acidic conditions (e.g., aqueous HCl) to a carboxylic acid.[4] This step typically requires elevated temperatures. The resulting (1-aminocyclohexyl)acetic acid is then subjected to Fischer esterification with ethanol and an acid catalyst to yield the final ethyl ester, which is isolated as its hydrochloride salt for improved stability and handling.

Strecker_Mechanism Cyclohexanone Cyclohexanone Iminium Cyclohexyl Iminium Ion Cyclohexanone->Iminium + NH₃ / H⁺ - H₂O Aminonitrile α-Aminonitrile Iminium->Aminonitrile + CN⁻ AminoAcid (1-aminocyclohexyl)acetic acid Aminonitrile->AminoAcid H₃O⁺, Δ Ester Ethyl (1-aminocyclohexyl)acetate AminoAcid->Ester EtOH, H⁺ FinalProduct Ethyl (1-aminocyclohexyl)acetate HCl Ester->FinalProduct HCl

Caption: General reaction pathway for the Strecker synthesis of the target compound.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Problem: Low Yield or Stalled Reaction in the α-Aminonitrile Formation Step

  • Q1: My initial reaction of cyclohexanone with cyanide and ammonia is giving a very low yield. TLC analysis shows a large amount of unreacted cyclohexanone. What's going wrong?

    A: This is a frequent issue often tied to the sensitive equilibrium of imine formation. Here are the primary causes and solutions:

    • Cause 1: Competing Cyanohydrin Formation. Cyanide can directly attack the cyclohexanone carbonyl to form a cyanohydrin, a competing side reaction.[6] The Strecker pathway, via the iminium ion, is generally favored under weakly acidic conditions.

    • Solution 1: pH Control. The pH is critical. The reaction requires a delicate balance: it must be acidic enough to protonate the carbonyl and facilitate the dehydration of the carbinolamine intermediate to the iminium ion, but not so acidic that it protonates the majority of the cyanide ions (HCN pKa ≈ 9.2), which would eliminate the nucleophile.[3][6] Using an ammonium chloride/ammonia buffer system often helps maintain an optimal pH around 8-10.

    • Cause 2: Imine-Imine Equilibrium. The formation of the imine from the ketone and ammonia is a reversible reaction where water is a byproduct.[4]

    • Solution 2: Water Removal. While often performed in aqueous or alcoholic media, minimizing excess water can help push the equilibrium towards the imine. In some setups, using a dehydrating agent like MgSO₄ can be beneficial, though this is less common in classic Strecker protocols.[4]

    • Cause 3: Temperature. Ketones are generally less reactive than aldehydes.[7] The reaction may require gentle heating to proceed at a reasonable rate.

    • Solution 3: Temperature Optimization. Try running the reaction at a moderately elevated temperature (e.g., 40-50 °C). Monitor the reaction by TLC to avoid potential decomposition or side reactions at higher temperatures.

Problem: Incomplete Nitrile Hydrolysis

  • Q2: After refluxing the α-aminonitrile in acid, I still have a significant amount of starting material. How can I drive the hydrolysis to completion?

    A: Nitrile hydrolysis is a demanding step that requires harsh conditions. Incomplete reaction is common if conditions are not optimal.

    • Cause 1: Insufficient Acid Concentration or Time. The hydrolysis is acid-catalyzed and requires protonation of the nitrile nitrogen.[2]

    • Solution 1: Increase Acid Concentration and Time. Use a highly concentrated acid, such as 6M or even 12M (concentrated) HCl. Extend the reflux time significantly, potentially up to 24 hours. The reaction progress can be monitored by the cessation of ammonia evolution or by TLC/LC-MS.

    • Cause 2: Biphasic Reaction. The α-aminonitrile may have limited solubility in the aqueous acid, leading to a slow reaction at the interface.

    • Solution 2: Use of Co-solvents. While less common, the addition of a water-miscible co-solvent like dioxane or using a phase-transfer catalyst could potentially improve reaction rates, though this can complicate the workup. The primary solution remains extended heating with strong acid.

Problem: Product Isolation and Purification

  • Q3: The final product, Ethyl (1-aminocyclohexyl)acetate hydrochloride, is an oil and won't crystallize. What can I do?

    A: This is typically due to impurities or residual solvent.

    • Cause 1: Residual Water or Ethanol. The presence of even small amounts of water or the ethanol used for esterification can prevent crystallization, resulting in a hygroscopic, oily product.

    • Solution 1: Anhydrous Conditions and Solvent Removal. Ensure the esterification workup thoroughly removes water. After the reaction, distill off the excess ethanol under vacuum. Co-evaporation with an anhydrous solvent like toluene can help remove azeotropically any remaining water. For precipitation of the hydrochloride salt, use a solution of HCl in an anhydrous solvent (e.g., diethyl ether or dioxane).

    • Cause 2: Impurities. Unreacted starting materials or byproducts can act as crystallization inhibitors.

    • Solution 2: Purification of the Free Base. Before forming the salt, consider purifying the free base ester by column chromatography. Once the pure ester is obtained, dissolve it in a suitable anhydrous solvent (like diethyl ether or ethyl acetate) and precipitate the HCl salt by adding a stoichiometric amount of anhydrous HCl solution.

    • Solution 3: Recrystallization. If a crude solid is obtained, attempt recrystallization from various solvent systems. A common choice is a polar solvent in which the salt is soluble at high temperatures, with a non-polar co-solvent added to induce precipitation upon cooling. A typical system would be ethanol/diethyl ether or isopropanol/hexane.

Troubleshooting_Workflow Start Low Yield of Final Product Check_Step1 Analyze α-Aminonitrile Step Yield Start->Check_Step1 Step1_Low Yield < 70%? Check_Step1->Step1_Low Optimize_pH Action: Check/Adjust pH to 8-10. Consider temperature increase (40-50°C). Step1_Low->Optimize_pH Yes Check_Step2 Analyze Hydrolysis Step Step1_Low->Check_Step2 No Optimize_pH->Check_Step1 Step2_Incomplete Nitrile peak present? Check_Step2->Step2_Incomplete Optimize_Hydrolysis Action: Increase acid concentration (e.g., 12M HCl) and/or extend reflux time (>18h). Step2_Incomplete->Optimize_Hydrolysis Yes Check_Step3 Analyze Esterification/Purification Step2_Incomplete->Check_Step3 No Optimize_Hydrolysis->Check_Step2 Product_Oily Product is oily? Check_Step3->Product_Oily Purify Action: Ensure anhydrous workup. Purify free base via chromatography. Recrystallize from Ethanol/Ether. Product_Oily->Purify Yes Success Yield Optimized Product_Oily->Success No Purify->Success

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Is the Bucherer-Bergs reaction a viable alternative to the Strecker synthesis for this compound? A: Yes, the Bucherer-Bergs reaction is a strong alternative. It involves reacting cyclohexanone with potassium cyanide and ammonium carbonate to form a spiro-hydantoin intermediate.[8][9] This hydantoin is then hydrolyzed (typically under harsher basic or acidic conditions) to yield the desired α-amino acid. The primary advantage is that it often uses more stable, solid reagents and can be less sensitive to pH than the Strecker synthesis. However, the subsequent hydrolysis of the very stable hydantoin ring can require more forcing conditions than nitrile hydrolysis.

  • Q2: What are the essential safety precautions when working with sodium or potassium cyanide? A: Cyanide salts are acutely toxic. All manipulations must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and nitrile gloves (check for appropriate glove type). Crucially, never allow cyanide salts to come into contact with acid. Acidification of cyanide generates highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched and disposed of according to your institution's hazardous waste protocols, typically by treatment with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions.

  • Q3: How can I monitor the reaction progress at each stage? A:

    • α-Aminonitrile formation: Thin-Layer Chromatography (TLC) is effective. Use a non-polar solvent system (e.g., Hexane:Ethyl Acetate 4:1). Cyclohexanone will have a high Rf, while the more polar aminonitrile will have a lower Rf. Staining with potassium permanganate can help visualize the spots.

    • Nitrile Hydrolysis: TLC can also be used here. The amino acid product is highly polar and will likely remain at the baseline in most organic solvent systems. A ninhydrin stain is excellent for visualizing the amino acid as a distinct colored spot (usually purple).

    • Esterification: Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS are ideal for monitoring the conversion of the carboxylic acid to the more volatile ester. TLC can also show the appearance of a higher Rf spot corresponding to the less polar ester product.

Section 4: Key Experimental Protocols

Protocol 1: Synthesis of (1-aminocyclohexyl)acetonitrile (Strecker Intermediate)

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, prepare a solution of 5.6 g (0.1 mol) of potassium hydroxide in 50 mL of methanol.

  • Cool the solution to 0-5 °C in an ice bath. Add 5.4 g (0.1 mol) of ammonium chloride and stir for 15 minutes.

  • Add 9.8 g (0.1 mol) of cyclohexanone to the mixture.

  • In a separate beaker, dissolve 4.9 g (0.1 mol) of sodium cyanide in 15 mL of water. (Caution: Extreme Toxicity) .

  • Slowly add the sodium cyanide solution to the reaction flask via the addition funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC for the disappearance of cyclohexanone.

  • Upon completion, pour the reaction mixture into 200 mL of cold water and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile. This is often carried forward without further purification.

Protocol 2: Hydrolysis, Esterification, and Salt Formation

  • Transfer the crude α-aminonitrile to a round-bottom flask. Add 100 mL of concentrated hydrochloric acid (12M). (Caution: Corrosive) .

  • Heat the mixture to reflux (approx. 110 °C) for 24 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to remove water and excess HCl. This will yield the crude amino acid hydrochloride.

  • To the crude solid, add 150 mL of anhydrous ethanol. Cool the flask in an ice bath and slowly bubble dry HCl gas through the solution for 15 minutes, or alternatively, add 10 mL of thionyl chloride dropwise.

  • Remove the ice bath and heat the mixture to reflux for 6 hours.

  • Cool the solution and concentrate under reduced pressure to remove excess ethanol.

  • The crude product will be a solid or thick oil. To purify, dissolve it in a minimum amount of hot ethanol and add anhydrous diethyl ether dropwise until turbidity persists.

  • Allow the solution to cool slowly to room temperature, then place it in a freezer (-20 °C) to complete crystallization.

  • Collect the white crystalline solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.

Section 5: Data Summary Table

ParameterCondition / RangeRationale & Effect on YieldPotential Issues
Aminonitrile Step: pH 8 - 10Balances the need for iminium ion formation (favored by acid) and the presence of nucleophilic CN⁻ (favored by base).[6]Too low: slows CN⁻ addition. Too high: slows imine formation.
Aminonitrile Step: Temp 25 - 50 °CKetones are less reactive than aldehydes; gentle heat can increase the reaction rate.[7]Higher temperatures may promote side reactions or decomposition.
Hydrolysis: Acid Conc. 6M - 12M HClHigh acid concentration is required to protonate and hydrolyze the sterically hindered tertiary nitrile.Extremely corrosive; requires careful handling.
Hydrolysis: Time 12 - 24 hoursThe hydrolysis is slow and requires prolonged heating to reach completion.Extended times at high temperatures can lead to charring/decomposition.
Esterification: Catalyst Anhydrous HCl (gas) or SOCl₂Provides a strong acid source and drives the equilibrium towards the ester by reacting with the water byproduct.SOCl₂ is highly corrosive and reacts violently with water.
Purification: Solvent Ethanol/Diethyl EtherGood solvent system for recrystallizing the polar hydrochloride salt.The product is hygroscopic; anhydrous solvents are critical for success.

References

  • Stereochemistry of the conventional and modified Bucherer–Bergs reactions of 2-substituted cyclohexanones. Canadian Science Publishing. [Link]

  • Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Canadian Science Publishing. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. National Center for Biotechnology Information (PMC). [Link]

  • Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. ResearchGate. [Link]

  • Strecker Synthesis. Master Organic Chemistry. [Link]

  • Strecker amino acid synthesis. Grokipedia. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Why doesn't Strecker synthesis produce AHAs instead? Chemistry Stack Exchange. [Link]

  • High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. National Institutes of Health (NIH). [Link]

Sources

Optimization

Technical Support Center: Purification of Crude Ethyl (1-aminocyclohexyl)acetate Hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of crude Ethyl (1-aminocyclohexyl)acetate hydrochloride and its related isomers. This document is designed for...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of crude Ethyl (1-aminocyclohexyl)acetate hydrochloride and its related isomers. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this key pharmaceutical intermediate in high purity.

This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and answer frequently asked questions. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions during your purification process.

A Note on Nomenclature: The name "Ethyl (1-aminocyclohexyl)acetate hydrochloride" can be ambiguous. While this implies the amino and acetate groups are attached to the same carbon (a quaternary center), literature and commercial sources often refer to related isomers, such as Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride[1][2][3]. The principles and methods described herein are broadly applicable to this class of amino acid ester hydrochlorides, but specific conditions may require optimization for different isomers.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are often the starting point for a purification strategy.

Q1: What are the most common impurities in crude Ethyl (1-aminocyclohexyl)acetate hydrochloride?

The impurity profile depends heavily on the synthetic route. For syntheses involving the hydrogenation of a nitro-aromatic precursor like 4-nitrophenyl-acetic acid, common impurities can include[4][5]:

  • Unreacted Starting Materials: Residual 4-nitrophenyl-acetic acid or 4-aminophenyl-acetic acid if hydrogenation is incomplete.

  • Reaction Intermediates: Incomplete esterification can leave residual 4-aminocyclohexyl-acetic acid.

  • Geometric Isomers: If the synthesis is not stereospecific, you may have a mixture of cis and trans isomers, which can be challenging to separate[6].

  • Solvent Residues: Residual solvents from the reaction or initial workup (e.g., water, ethanol).

  • Byproducts of Degradation: Amines and esters can be sensitive to harsh pH or high temperatures, leading to hydrolysis or other side reactions.

Q2: What is the best initial approach for purifying this compound: Recrystallization or Chromatography?

For crude material with moderate to high purity (>85%), recrystallization is almost always the preferred first-line method. It is highly efficient for removing baseline impurities, is scalable, and cost-effective. Industrial preparations rely on crystallization to produce material at scale[1].

Column chromatography should be reserved for:

  • Purifying very crude material (<85% purity).

  • Separating challenging mixtures, such as geometric isomers (cis/trans).

  • Isolating small quantities of high-purity material for analytical standard preparation.

The general workflow should be to first attempt recrystallization. If purity targets are not met, chromatography can be used, followed by a final recrystallization step to remove any artifacts from the column (e.g., silica dust, residual solvent modifiers).

Q3: What are the key physical properties I should know for purification?

Understanding the physical properties is critical for designing a purification protocol.

  • Melting Point: The reported melting point for the trans-isomer is around 173-177 °C[1][2][3]. A broad or depressed melting range indicates the presence of impurities.

  • Solubility: This is crucial for recrystallization. The hydrochloride salt is reported to be slightly soluble in methanol[2]. Industrial protocols suggest it is soluble in hot ethanol and has low solubility in acetonitrile, making the ethanol/acetonitrile system a viable option for crystallization[1]. It is generally insoluble in nonpolar solvents like hexanes or diethyl ether.

  • pKa: While not explicitly reported in the search results, the cyclohexylamine moiety is a primary amine. Its pKa will be around 10-11. This basicity is the primary reason for challenges during normal-phase chromatography on acidic silica gel[7].

Q4: How should I properly store the purified compound?

The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C[2][3]. This is critical because the ester group is susceptible to hydrolysis, especially if exposed to atmospheric moisture, and the amine can be slowly oxidized. Storing it as the hydrochloride salt enhances its stability compared to the free base.

Q5: How can I assess the purity of my final product?

A combination of methods should be used for a comprehensive assessment:

  • Melting Point Analysis: A sharp melting point within the literature range is a good indicator of high purity.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of solvent or other proton-containing impurities.

Section 2: Troubleshooting Guide

This section provides in-depth solutions to specific experimental problems.

Recrystallization Issues

Q: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase before it can form an ordered crystal lattice. This is common for compounds with melting points lower than the boiling point of the solvent or when the solution is cooled too rapidly.

Causality & Solution:

  • Cause: The solution is too concentrated, or the cooling rate is too fast.

  • Solution 1 (Re-heat and Dilute): Re-heat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of the hot primary solvent (e.g., ethanol) to slightly decrease the saturation level[8].

  • Solution 2 (Slow Cooling): Allow the flask to cool very slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight. This gives the molecules time to align into a crystal lattice.

  • Solution 3 (Solvent System Change): If the problem persists, the solvent system may be inappropriate. Consider using a solvent pair where the compound is less soluble, or introduce an "anti-solvent" in which the compound is insoluble (like acetonitrile or ethyl acetate) very slowly into the hot, dissolved solution until turbidity appears, then re-heat to clarify and cool slowly[8].

Q: Crystal yield is very low after recrystallization. How can I improve it?

Low yield is typically caused by using too much solvent or by incomplete precipitation.

Causality & Solution:

  • Cause (Excess Solvent): The most common error is adding too much hot solvent to dissolve the crude product[8]. The goal is to create a saturated solution at the solvent's boiling point.

    • Solution: If you suspect too much solvent was added, carefully evaporate some of it by boiling the solution in a fume hood until you see solid material begin to recrystallize on the hot surface. Then, add a minimal amount of hot solvent dropwise to just re-dissolve it, and proceed with cooling[8].

  • Cause (Incomplete Precipitation): The compound may have significant solubility in the solvent even at low temperatures.

    • Solution: After the solution has cooled to room temperature, place it in an ice bath (0°C) or even a freezer (if the solvent's freezing point allows) for at least an hour to maximize crystal formation.

  • Cause (Premature Crystallization): If crystals form during a hot gravity filtration step, you will lose product on the filter paper.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution. Use a stemless funnel to prevent crystallization in the stem[9].

Q: The purified product is still colored. How can I remove colored impurities?

Color is often due to highly conjugated, non-polar impurities that get trapped in the crystal lattice.

Causality & Solution:

  • Cause: Trace amounts of polymeric or oxidized byproducts.

  • Solution (Decolorizing Carbon): After dissolving the crude solid in the minimum amount of hot solvent, add a very small amount of activated decolorizing carbon (charcoal) to the hot solution. The colored impurities will adsorb to the carbon's surface. Swirl the hot solution for a few minutes, then remove the carbon via hot gravity filtration before allowing the solution to cool and crystallize[8]. Caution: Adding carbon to a boiling solution can cause it to boil over violently. Add it to the hot, but not boiling, solution. Using too much carbon will also adsorb your product and reduce the yield.

Chromatography Issues

Q: My compound is streaking/tailing badly on the silica gel column. How can I fix this?

This is the most common problem when purifying amines on silica.

Causality & Solution:

  • Cause: Silica gel is acidic (due to Si-OH groups on its surface), while your compound is basic (due to the amine). A strong acid-base interaction occurs, causing the compound to "stick" to the stationary phase and elute slowly and broadly (tailing)[7].

  • Solution (Mobile Phase Modifier): Neutralize the acidic sites on the silica by adding a small amount of a volatile base to your eluent system.

    • Add 0.5-2% triethylamine (TEA) or ammonia (as a 7N solution in methanol) to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). Equilibrate the column with this modified eluent before loading your sample. This competing base will interact with the acidic sites, allowing your compound to travel through the column more cleanly[7].

Q: I'm not getting good separation between my product and a close-running impurity. What can I change?

Poor separation (low resolution) means you need to alter the selectivity of your chromatographic system.

Causality & Solution:

  • Cause: The chosen stationary and mobile phases do not sufficiently differentiate between the chemical properties of your product and the impurity.

  • Solution 1 (Change Solvents): If you are using an Ethyl Acetate/Hexane system, switch to a different system like Dichloromethane/Methanol. The different solvent properties can alter the interactions with the stationary phase and improve separation.

  • Solution 2 (Change Stationary Phase): If modifying the mobile phase fails, change the stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • Amino-functionalized Silica: This is an excellent but more expensive option where the silica surface is basic, preventing the problematic acid-base interactions[7].

    • Reverse-Phase Chromatography (C18): In this technique, the stationary phase is non-polar (C18 silica) and the mobile phase is polar (e.g., Water/Acetonitrile or Water/Methanol). The hydrochloride salt is polar and will elute early. This is particularly effective for separating non-polar impurities from your polar product. A buffer or modifier (like TFA or formic acid) is often added to the mobile phase to ensure consistent ionization[10].

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Acetonitrile System

This protocol is adapted from industrial synthesis descriptions and is a robust starting point for purification[1][3].

  • Dissolution: Place the crude Ethyl (1-aminocyclohexyl)acetate hydrochloride (e.g., 10 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of ethanol (e.g., 20-30 mL) and heat the mixture to reflux (approx. 78°C) with stirring until all the solid dissolves. If it does not fully dissolve, add more ethanol dropwise until a clear solution is obtained. Avoid adding a large excess.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, wait a moment for boiling to subside, and add a small spatula tip of activated carbon. Return the flask to the heat and gently reflux for 5-10 minutes.

  • (Optional) Hot Filtration: If carbon was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated stemless funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: To the hot, clear solution, slowly add acetonitrile (a poor solvent for the product) dropwise with swirling until the solution becomes persistently cloudy (turbid). Add 1-2 drops of hot ethanol to make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Crystal formation should begin.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 1 hour to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of cold acetonitrile to rinse away any remaining soluble impurities[1].

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by melting point and another analytical technique (e.g., HPLC, NMR).

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol uses a modified eluent to prevent peak tailing.

  • Eluent Preparation: Prepare a mobile phase system. A good starting point is Dichloromethane (DCM) with 5% Methanol (MeOH) and 1% Triethylamine (TEA). (e.g., For 1 L, use 940 mL DCM, 50 mL MeOH, 10 mL TEA).

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent like hexane or a hexane/DCM mixture.

  • Equilibration: Flush the packed column with at least 5 column volumes of the prepared DCM/MeOH/TEA eluent. This is a critical step to neutralize the silica before the sample is loaded.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. If it is not fully soluble, you can pre-adsorb it onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent (like methanol), add a small amount of silica gel, evaporate the solvent completely to get a dry, free-flowing powder, and carefully load this powder onto the top of the column bed.

  • Elution: Begin eluting the column with the DCM/MeOH/TEA mobile phase. Collect fractions and monitor them by TLC.

  • Gradient Elution (Optional): If the product is slow to elute, you can gradually increase the polarity by increasing the percentage of methanol (e.g., from 5% to 10% MeOH, keeping the TEA percentage constant).

  • Fraction Pooling and Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator. The TEA is volatile and should co-evaporate.

  • Final Product: The resulting purified product may be an oil or solid. It can be further purified by recrystallization (Protocol 1) to ensure all TEA and any minor impurities are removed.

Section 4: Visual Workflows

Diagram 1: General Purification Strategy

G start Crude Product (>1g) assess_purity Assess Purity (TLC, NMR) start->assess_purity decision Purity > 85%? assess_purity->decision recrystallize Protocol 1: Recrystallization decision->recrystallize  Yes chromatography Protocol 2: Column Chromatography decision->chromatography  No check_final_purity Check Final Purity (MP, HPLC) recrystallize->check_final_purity end_ok Product Meets Spec check_final_purity->end_ok  Yes check_final_purity->chromatography  No, isomers or  close impurities chromatography->recrystallize Post-column cleanup

Caption: Decision tree for selecting an initial purification method.

Diagram 2: Troubleshooting "Oiling Out"

G start Compound 'Oils Out' During Cooling reheat 1. Re-heat to Redissolve Oil start->reheat add_solvent 2. Add 5-10% more hot primary solvent reheat->add_solvent slow_cool 3. Cool SLOWLY (Insulate flask) add_solvent->slow_cool check Crystals Form? slow_cool->check success Success! check->success Yes fail Still Oils Out check->fail No change_solvent Change Solvent System (e.g., different solvent pair) fail->change_solvent

Caption: Step-by-step workflow for resolving product oiling out.

Section 5: Data Summary

Table 1: Comparison of Potential Recrystallization Solvent Systems

Solvent System (Primary / Anti-solvent)Rationale & CommentsSuitability
Ethanol / Acetonitrile Recommended Starting Point. The product is soluble in hot ethanol and less soluble in acetonitrile. This system is documented in production-scale syntheses[1].High
Methanol / Ethyl Acetate Methanol is a good solvent for polar salts[2]. Ethyl acetate is a common anti-solvent. Good for removing non-polar impurities.Medium
Isopropanol / Diethyl Ether Similar principle to the above. Diethyl ether is an excellent anti-solvent but its high volatility and flammability require extra caution.Medium
Water While used in the reaction, it's generally a poor choice for final recrystallization of an organic ester due to the risk of hydrolysis, especially when heated. May be useful if trying to precipitate from an aqueous solution by adding an organic anti-solvent.Low
References
  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles - Chemistry.
  • Amine Plant Troubleshooting and Optimiz
  • Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4. (2025). ChemicalBook.
  • Amino Acid Purification - Column Chrom
  • Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4. (n.d.). LookChem.
  • Workup: Amines. (n.d.). University of Rochester - Department of Chemistry.
  • Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride Property. (n.d.). ChemicalBook.
  • Ethyl (1-aminocyclohexyl)acetate hydrochloride. (n.d.). Sigma-Aldrich.
  • Amino acid methyl ester hydrochloride preparation. (2013).
  • Recrystalliz
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester - Department of Chemistry.
  • (trans-4-Aminocyclohexyl)acetic acid ethyl ester hydrochloride. (n.d.). Molbase.
  • Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc.
  • Ethyl (1-aminocyclohexyl)
  • Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. (2014).
  • ethyl (cis-4-aminocyclohexyl)
  • How do I purify ionizable organic amine compounds using flash column chrom
  • How to purify amino acid hydrolysis extract for HPLC analysis? (2021).
  • CAS 76308-26-4 Drug Inform
  • Troubleshooting amine plants. (2009).
  • chromatography of carboxylic acid deriv
  • Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. (2021). MDPI.
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (2013). Asian Journal of Chemistry.
  • The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate. (2020).

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl (1-aminocyclohexyl)acetate hydrochloride

Welcome to the technical support guide for the synthesis of Ethyl (1-aminocyclohexyl)acetate hydrochloride. This document is designed for researchers, chemists, and process development professionals who are actively enga...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl (1-aminocyclohexyl)acetate hydrochloride. This document is designed for researchers, chemists, and process development professionals who are actively engaged in the synthesis of this key pharmaceutical intermediate, notably for Gabapentin.[1][2][3][4] This guide provides in-depth, experience-based insights into potential side reactions, troubleshooting protocols, and answers to frequently encountered challenges.

Introduction: The Synthetic Challenge

The synthesis of Ethyl (1-aminocyclohexyl)acetate hydrochloride, while conceptually straightforward, is often plagued by side reactions that can significantly impact yield and purity. The most common synthetic routes are variations of the Strecker synthesis or the Bucherer-Bergs reaction, starting from cyclohexanone. Each step, from the initial formation of the aminonitrile or hydantoin intermediate to the final esterification, presents unique challenges. Understanding the mechanistic basis of potential side reactions is critical for effective troubleshooting and process optimization.

This guide is structured to address problems as they appear in the lab, offering causal explanations and actionable solutions to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the synthesis.

Q1: My overall yield is significantly lower than expected. What are the primary loss points?

A1: Low yield is typically a cumulative problem. The main culprits are incomplete reactions and the formation of soluble byproducts that are lost during workup and purification. Key areas to investigate are:

  • Incomplete Aminonitrile/Hydantoin Formation: The initial three-component reaction (cyclohexanone, cyanide source, ammonia/carbonate source) is an equilibrium process.[5][6][7] Insufficient reaction time, incorrect stoichiometry, or suboptimal pH can leave significant amounts of cyclohexanone unreacted.

  • Incomplete Nitrile Hydrolysis: The hydrolysis of the aminonitrile to the corresponding amino acid is a demanding step, often requiring harsh acidic or basic conditions. An intermediate amide, (1-aminocyclohexyl)acetamide, is a common byproduct if hydrolysis is incomplete.[8]

  • Suboptimal Esterification: The final esterification step is also an equilibrium reaction. Insufficient acid catalyst, inadequate removal of water, or insufficient reaction time will result in a mixture of the amino acid starting material and the desired ester product.[9][10]

Q2: I'm observing a persistent impurity with a mass of 282.2 g/mol in my final product's LC-MS. What is it?

A2: An impurity with this mass likely corresponds to 2,5-diketopiperazine (DKP) derived from the intermolecular cyclization of two molecules of your product or its amino acid precursor.[11] This is a very common side reaction for α-amino acids and their esters, especially under thermal stress or during prolonged storage.[12][13][14]

  • Mechanism of Formation: The amino group of one molecule attacks the electrophilic carbonyl of the ester group on a second molecule, leading to the elimination of two molecules of ethanol and the formation of a stable six-membered cyclic diamide.[15]

  • Mitigation: Avoid unnecessarily high temperatures, especially after the free amine has been generated. If distillation is used for purification, employ high vacuum to keep the temperature as low as possible. Store the purified ester as its hydrochloride salt to protonate the amine, rendering it non-nucleophilic and preventing dimerization.

Q3: My NMR spectrum shows an unexpected singlet around δ 2.0 ppm and a broad singlet that changes with D₂O exchange. What could this be?

A3: This pattern is suggestive of the (1-aminocyclohexyl)acetamide impurity. The singlet at ~2.0 ppm is characteristic of the acetyl methyl group (-C(=O)CH₃), and the broad, exchangeable singlet corresponds to the primary amine (-NH₂) protons. This impurity arises from the incomplete hydrolysis of the (1-aminocyclohexyl)acetonitrile intermediate.

  • Cause: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If the reaction conditions (e.g., acid concentration, temperature, or time) are insufficient, the reaction can stall at the amide stage.[8]

  • Solution: To drive the hydrolysis to completion, you may need to increase the concentration of the acid (e.g., HCl or H₂SO₄), elevate the reaction temperature, or prolong the reaction time. Monitor the reaction by TLC or LC-MS to ensure the disappearance of the amide intermediate.

Q4: The initial reaction step is sluggish and gives a complex mixture. How can I improve the formation of the aminonitrile intermediate?

A4: The formation of the α-aminonitrile from cyclohexanone, an ammonia source, and a cyanide source is the cornerstone of the Strecker synthesis.[5][16][17] Its efficiency depends on managing a series of equilibria.

  • Competitive Cyanohydrin Formation: Cyclohexanone can react directly with cyanide to form cyclohexanone cyanohydrin. This parallel reaction becomes significant if the concentration of ammonia is too low or if the imine formation is slow.[18] To favor the desired pathway, ensure a sufficient excess of the ammonia source (e.g., NH₄Cl) is present to drive the equilibrium towards the imine.

  • pH Control: The reaction pH is critical. The solution must be basic enough to have a sufficient concentration of free cyanide (CN⁻) nucleophile, but acidic enough to favor the formation of the iminium ion, which is more electrophilic than the neutral imine.[17] A buffered system, often achieved with ammonium chloride/ammonia, is ideal.

  • Temperature: While gentle heating can increase the reaction rate, excessive temperatures can promote side reactions or polymerization of the starting materials. A temperature range of 25-50°C is typically optimal.

Troubleshooting Guide: Problem, Cause, and Solution

This section provides a systematic approach to diagnosing and solving common experimental issues.

Observed Problem Probable Cause(s) Recommended Solution(s)
Low Yield in Step 1 (Aminonitrile Synthesis) 1. Cyanohydrin Formation: Imine formation is too slow relative to cyanide addition to the ketone.[18] 2. Incomplete Reaction: Insufficient reaction time or non-optimal temperature.1. Increase the concentration of the ammonia source (e.g., NH₄Cl). Ensure pH is weakly basic to favor imine formation. 2. Extend reaction time and monitor by TLC or GC for the disappearance of cyclohexanone. Maintain temperature between 25-50°C.
Product Contains Amide Impurity Incomplete Nitrile Hydrolysis: Reaction conditions (acid/base concentration, temperature, time) are insufficient to hydrolyze the intermediate amide.[8]Increase the severity of the hydrolysis conditions: use a higher concentration of acid (e.g., switch from 6M HCl to 12M HCl), increase the temperature, and/or prolong the reflux time. Monitor reaction progress.
Final Product is Oily / Fails to Crystallize 1. Presence of Unreacted Amino Acid: Incomplete esterification. 2. Excess Water: Water inhibits crystallization and can hydrolyze the product.1. Ensure a sufficient excess of ethanol and a catalytic amount of strong acid (HCl gas or SOCl₂). Use a Dean-Stark trap or other method to remove water formed during the reaction.[9] 2. After workup, ensure the organic phase is thoroughly dried with a drying agent (e.g., MgSO₄, Na₂SO₄) before solvent removal. Co-evaporation with a dry solvent like toluene can help remove azeotropically.
Product Darkens or Decomposes on Standing 1. Diketopiperazine (DKP) Formation: Intermolecular cyclization of the free-base ester.[12][13] 2. Oxidation/Air Sensitivity: The free amine may be susceptible to air oxidation.1. Always store the product as the stable hydrochloride salt. Avoid storing the free-base form for extended periods.[14][15] 2. Store the final product under an inert atmosphere (Nitrogen or Argon) and protect it from light.

Key Experimental Protocols & Workflows

Protocol: Mitigating Amide Impurity during Nitrile Hydrolysis

This protocol is designed to ensure the complete conversion of (1-aminocyclohexyl)acetonitrile to (1-aminocyclohexyl)acetic acid, preventing the isolation of the amide intermediate.

  • Reaction Setup: To the crude (1-aminocyclohexyl)acetonitrile, add a 1:1 (v/v) mixture of concentrated hydrochloric acid (12M) and water. Use at least 5-10 volumes of the acid solution relative to the starting nitrile.

  • Heating: Heat the mixture to reflux (approx. 100-110°C) under vigorous stirring. Causality: High temperature and high acid concentration are necessary to overcome the activation energy for the hydrolysis of the highly stable amide intermediate.

  • Reaction Monitoring (Critical Step): After 4-6 hours, cool a small aliquot, neutralize it carefully, and spot it on a TLC plate against a standard of the starting material. A more robust method is to analyze the aliquot by LC-MS to look for the mass of the amide intermediate.

  • Drive to Completion: Continue refluxing, taking aliquots every 2-4 hours, until the amide intermediate is no longer detectable. The reaction may require 8-24 hours.

  • Workup: Once complete, cool the reaction mixture and proceed with the standard workup to isolate the amino acid hydrochloride.

Visualizing Reaction Pathways

The following diagrams illustrate the key decision points and reaction pathways discussed.

A Cyclohexanone + NH₃ + HCN B Imine/Iminium Intermediate A->B Condensation D Cyclohexanone Cyanohydrin (Side Product) A->D + CN⁻ (slow) [Favored if [NH₃] is low] C α-Aminonitrile (Desired Intermediate) B->C + CN⁻ (fast) E Hydrolysis C->E F Amide Intermediate (Potential Impurity) E->F Partial G Amino Acid (Desired Product) F->G Complete start Low Final Yield or Purity q1 Analyze intermediates by LC-MS/NMR start->q1 imp_amide Amide Impurity Detected? q1->imp_amide Check Hydrolysis Step sol_amide Increase Hydrolysis Severity: - Higher [Acid] - Higher Temp - Longer Time imp_amide->sol_amide Yes imp_dkp DKP Impurity Detected? imp_amide->imp_dkp No end Purity/Yield Improved sol_amide->end sol_dkp Refine Purification/Storage: - Low-temp distillation - Store as HCl salt - Avoid high heat imp_dkp->sol_dkp Yes imp_start Starting Material Detected? imp_dkp->imp_start No sol_dkp->end sol_start Optimize Reaction Conditions: - Check stoichiometry - Increase reaction time - Confirm catalyst activity imp_start->sol_start Yes imp_start->end No/Other sol_start->end

Caption: Troubleshooting Decision Tree for Purity Issues.

References

  • Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways by Response Surface Methodology.
  • Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin.
  • Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin. PubMed. (2016).
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  • Impurity analysis of gabapentin by HPLC-UV-CAD. Thermo Fisher Scientific.
  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. ScienceDirect.
  • Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways by Response Surface Methodology.
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
  • Development and Validation of a New HPLC Method for the Determin
  • Preparation of diketopiperazines.
  • Bucherer-Bergs Reaction. Alfa Chemistry.
  • Does it exist a method for direct 2,5-diketopiperazine formation from amino-acid or amino-ester (dimerization)?.
  • Bucherer-Bergs Reaction. Cambridge University Press.
  • Bucherer-Bergs Reaction. Organic Chemistry Portal.
  • Bucherer-Bergs Reaction. Ambeed.com.
  • Strecker Synthesis. Organic Chemistry Portal.
  • Strecker amino acid synthesis. Wikipedia.
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  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. NIH. (2018).
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Optimization

Technical Support Center: Navigating the Challenges in Cis/Trans Isomer Separation of Aminocyclohexyl Derivatives

Welcome to the technical support center dedicated to addressing the complex challenges associated with the separation of cis and trans isomers of aminocyclohexyl derivatives. As researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complex challenges associated with the separation of cis and trans isomers of aminocyclohexyl derivatives. As researchers, scientists, and drug development professionals, you are aware that the stereochemical configuration of these compounds is paramount, often dictating their pharmacological activity, efficacy, and safety profiles.[1][2][3][4] The subtle yet critical differences in the spatial arrangement of substituents on the cyclohexane ring lead to distinct biological properties, making efficient and reliable isomer separation a cornerstone of successful research and development.

This guide is designed to be a practical resource, moving beyond theoretical discussions to provide actionable troubleshooting advice and in-depth procedural guidance. We will explore the nuances of various separation techniques, from chromatography to crystallization and chemical derivatization, supported by insights into the underlying chemical principles.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers face when tackling the separation of aminocyclohexyl isomers.

Q1: Why is the separation of cis and trans isomers of aminocyclohexyl derivatives so challenging?

The primary challenge lies in the fact that cis and trans isomers are diastereomers with very similar physicochemical properties.[5][6][7] They share the same molecular weight and elemental composition, and often have close boiling points, polarities, and solubilities, making traditional separation methods like simple distillation or single-solvent crystallization ineffective.[5][6] The cyclohexane ring's conformational flexibility can further complicate interactions with stationary phases or crystal lattices, requiring highly selective techniques to achieve baseline separation.

Q2: What are the primary methods for separating cis and trans aminocyclohexyl isomers?

The three main strategies employed for this separation are:

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Centrifugal Partition Chromatography (CPC) are powerful tools for isomer separation.[8][9]

  • Fractional Crystallization: This method leverages subtle differences in the solubility of the isomers or their derivatives in specific solvent systems.[10][11]

  • Chemical Derivatization: By reacting the amine or hydroxyl groups with a chiral or achiral reagent, the isomers can be converted into derivatives with more pronounced differences in their physical properties, facilitating easier separation.[12][13]

Q3: When should I choose chromatography over crystallization?

The choice depends on the scale of your separation and the required purity.

  • Chromatography is generally preferred for analytical purposes and for small to medium-scale preparative separations where high purity is essential.[14] It offers higher resolution but can be more expensive and time-consuming for large quantities.

  • Crystallization is often more suitable for large-scale industrial production due to its cost-effectiveness and scalability.[15][16] However, it may require more extensive method development to find the right solvent system and can sometimes result in lower yields of the desired pure isomer.

Q4: Is derivatization always necessary for chromatographic separation?

Not always, but it can be a very effective strategy, particularly for GC analysis or when direct HPLC methods fail to provide adequate resolution.[17] Derivatization can improve volatility for GC, enhance detectability (e.g., by introducing a chromophore for UV detection in HPLC), and create diastereomeric derivatives that are more easily separated on a standard achiral stationary phase.[18]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the separation of aminocyclohexyl isomers.

Chromatography Troubleshooting

Problem 1: Poor or No Resolution in HPLC

Symptoms:

  • A single, broad peak is observed.

  • Peaks are co-eluting or show significant overlap.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inappropriate Stationary Phase The selectivity of the column is insufficient to differentiate between the subtle structural differences of the cis and trans isomers.1. Screen Different Column Chemistries: Start with a C18 column, but if resolution is poor, explore other options like phenyl-hexyl, cyano, or embedded polar group phases. For chiral separations, screen a range of chiral stationary phases (CSPs) such as polysaccharide-based (cellulose or amylose derivatives), protein-based, or cyclodextrin-based CSPs.[17][19][20] 2. Consider HILIC: For polar aminocyclohexyl derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) can offer better retention and selectivity.
Suboptimal Mobile Phase The mobile phase composition does not provide the necessary selectivity for separation. The interactions between the isomers and the stationary phase are not sufficiently different.1. Vary Solvent Strength and Selectivity: In reversed-phase, adjust the ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. In normal-phase, alter the ratio of the polar modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane).[21] 2. Introduce Additives: For basic aminocyclohexyl compounds, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) can improve peak shape and resolution by minimizing tailing caused by interactions with residual silanols on the silica support.[17] For acidic derivatives, an acidic additive like trifluoroacetic acid (TFA) or formic acid may be beneficial.[17] 3. Change the Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity due to their different hydrogen bonding capabilities.
Temperature Effects Temperature can influence the conformation of the cyclohexane ring and the kinetics of interaction with the stationary phase.1. Adjust Column Temperature: Systematically vary the column temperature (e.g., from 25°C to 40°C). In some cases, increasing the temperature can improve efficiency, while in others, sub-ambient temperatures may enhance selectivity.[21]

Problem 2: Poor Peak Shape (Tailing or Fronting) in HPLC/GC

Symptoms:

  • Asymmetrical peaks.

  • Reduced peak height and sensitivity.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Secondary Interactions with Stationary Phase The basic amine group can interact strongly with acidic silanol groups on the silica support, leading to peak tailing.1. Use a Base-Deactivated Column: Employ end-capped columns specifically designed for basic compounds. 2. Add a Mobile Phase Modifier: As mentioned above, add a small amount of a basic competitor like TEA or DEA to the mobile phase to saturate the active sites on the stationary phase.[17]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.1. Reduce Injection Volume/Concentration: Dilute the sample and reinject. 2. Use a Higher Capacity Column: If larger sample loads are necessary, switch to a column with a larger diameter or a stationary phase with a higher ligand density.
Inappropriate Derivatization (GC) Incomplete derivatization or breakdown of derivatives in the injector can lead to poor peak shape.1. Optimize Derivatization Conditions: Ensure the reaction goes to completion by adjusting the reagent concentration, reaction time, and temperature.[12] 2. Check Injector Temperature: A temperature that is too high can cause degradation of the derivatives.
Crystallization Troubleshooting

Problem 3: Co-crystallization of Cis and Trans Isomers

Symptoms:

  • The isolated crystals are still a mixture of isomers, as confirmed by analytical techniques like NMR or HPLC.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inadequate Solvent System The chosen solvent or solvent mixture does not provide sufficient solubility difference between the two isomers.[10]1. Systematic Solvent Screening: Test a wide range of solvents with varying polarities. Often, a binary or ternary solvent system is required.[11] One solvent should be a good solvent for both isomers, while the other (the anti-solvent) should be a poor solvent in which one isomer is significantly less soluble. 2. Utilize a Co-crystal Former: If the free amines do not separate well, consider forming salts with an achiral acid (e.g., HCl, H2SO4) or a chiral acid (for resolving enantiomers). The resulting salts often have very different crystal packing and solubility properties.[22]
Cooling Rate is Too Fast Rapid cooling can lead to kinetic trapping of the undesired isomer in the crystal lattice.1. Slow Cooling: Allow the solution to cool slowly to room temperature and then further cool in a refrigerator or freezer. Slow cooling promotes the formation of more ordered, purer crystals.[23] 2. Use Vapor Diffusion: For small-scale crystallization, dissolve the compound in a good solvent and place it in a sealed container with a vial of a volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution can induce the growth of high-quality crystals.[23]
Supersaturation is Too High A highly concentrated solution can lead to rapid precipitation rather than selective crystallization.1. Adjust Concentration: Experiment with different starting concentrations to find the optimal level of supersaturation. 2. Seeding: Introduce a small crystal of the desired pure isomer into the solution to act as a nucleation site and promote the growth of that isomer's crystals.[23]

Experimental Workflows & Protocols

Workflow 1: Chromatographic Separation

The following diagram outlines a general workflow for developing a chromatographic separation method for cis and trans aminocyclohexyl isomers.

chromatographic_workflow cluster_0 Method Development cluster_1 Preparative Separation start Isomer Mixture analytical_method Analytical Method Selection (HPLC, GC) start->analytical_method column_screening Column Screening (e.g., C18, Phenyl, Cyano, Chiral) analytical_method->column_screening derivatization Consider Derivatization (If direct methods fail) analytical_method->derivatization Alternative Path mobile_phase_opt Mobile Phase Optimization (Solvent ratio, additives, pH) column_screening->mobile_phase_opt temp_opt Temperature Optimization mobile_phase_opt->temp_opt final_method Final Analytical Method temp_opt->final_method derivatization->column_screening prep_scale_up Scale-up to Preparative Column final_method->prep_scale_up fraction_collection Fraction Collection prep_scale_up->fraction_collection purity_analysis Purity Analysis of Fractions fraction_collection->purity_analysis purity_analysis->prep_scale_up Re-process if needed isolated_isomers Isolated Cis & Trans Isomers purity_analysis->isolated_isomers

Caption: Workflow for Chromatographic Separation of Isomers.

Protocol: Preparative HPLC Separation of 4-Aminocyclohexanol Isomers

This protocol is a general guideline and should be optimized for your specific derivative.

  • Analytical Method Development:

    • Column: Phenyl-Hexyl, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: Isocratic elution with 95:5 (v/v) Water (with 0.1% TEA) : Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

    • Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Rationale: The phenyl-hexyl phase provides π-π interactions that can enhance selectivity for cyclic compounds. TEA is used to improve the peak shape of the basic amine.[17]

  • Scale-Up to Preparative HPLC:

    • Column: Phenyl-Hexyl, 10 µm, 21.2 x 250 mm.

    • Calculate New Flow Rate: Based on the column diameters: New Flow = Old Flow * (New Diameter² / Old Diameter²) ≈ 21 mL/min.

    • Prepare Sample: Dissolve the cis/trans mixture in the mobile phase at the highest possible concentration without causing precipitation.

    • Injection Volume: Determine the maximum loading capacity through loading studies. Start with a small injection and gradually increase until resolution begins to degrade.

    • Fraction Collection: Collect fractions based on the retention times determined from the analytical method.

    • Analysis of Fractions: Analyze the collected fractions using the analytical HPLC method to determine the purity of each isomer.

    • Solvent Removal: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Workflow 2: Separation via Fractional Crystallization

The following diagram illustrates the process of separating isomers using fractional crystallization.

crystallization_workflow start Isomer Mixture dissolve Dissolve in Minimum Hot Solvent/Solvent System start->dissolve cool Slow Cooling to Induce Crystallization dissolve->cool filter Filter to Separate Crystals and Mother Liquor cool->filter crystals Crystals (Enriched in less soluble isomer) filter->crystals mother_liquor Mother Liquor (Enriched in more soluble isomer) filter->mother_liquor analyze_crystals Analyze Purity of Crystals (HPLC, NMR) crystals->analyze_crystals concentrate_liquor Concentrate Mother Liquor mother_liquor->concentrate_liquor recrystallize Recrystallize if Necessary analyze_crystals->recrystallize Purity < 99% pure_isomer1 Pure Isomer 1 analyze_crystals->pure_isomer1 Purity ≥ 99% recrystallize->dissolve crystallize_liquor Crystallize Second Isomer concentrate_liquor->crystallize_liquor pure_isomer2 Pure Isomer 2 crystallize_liquor->pure_isomer2

Caption: Workflow for Separation by Fractional Crystallization.

Protocol: Separation of cis/trans-1,4-Diaminocyclohexane Dihydrochloride Salts

This method relies on the differential solubility of the dihydrochloride salts.[22]

  • Salt Formation:

    • Dissolve the mixture of cis and trans-1,4-diaminocyclohexane in methanol.

    • Bubble dry hydrogen chloride (HCl) gas through the solution until it is acidic, or add a stoichiometric amount of concentrated HCl. This will precipitate the dihydrochloride salts.

  • Fractional Crystallization:

    • Heat the methanolic suspension to reflux to dissolve the salts. If necessary, add a minimal amount of additional hot methanol to achieve complete dissolution.

    • Allow the solution to cool slowly to room temperature. The trans-isomer dihydrochloride, being less soluble in methanol, will crystallize out first.[22]

    • Cool the mixture further in an ice bath to maximize the yield of the trans-isomer salt.

  • Isolation and Purification:

    • Filter the crystals and wash them with a small amount of cold methanol.

    • To obtain the free trans-amine, dissolve the crystals in water and neutralize with a strong base (e.g., NaOH) to pH > 12. Extract the free amine into an organic solvent (e.g., dichloromethane) and dry the organic layer before removing the solvent.

    • The mother liquor is now enriched with the more soluble cis-isomer dihydrochloride. The solvent can be evaporated, and the residue can be recrystallized from a different solvent system (e.g., ethanol) to isolate the cis-isomer.[22]

References

  • Derivatization of diaminocyclohexanes for determination of cis and trans isomers by gas chromatography.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI.
  • Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. PubMed.
  • Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes.
  • What are the synthesis and applications of trans-4-Aminocyclohexanol?. Guidechem.
  • Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. University of Greifswald.
  • Technical Support Center: Chiral Separation of Aminocyclopentanol Diastereomers. Benchchem.
  • Separation and purification of cis and trans isomers.
  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermedi
  • Isomer separation by CPC chrom
  • trans-4-Aminocyclohexanol. ChemicalBook.
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  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Western Michigan University.
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  • Discovery of Novel Purine Derivatives as Potent and Orally Bioavailable PGK1 Inhibitors for the Treatment of Inflammatory Bowel Disease.
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  • Methods for Crystal Production of natural compounds; a review of recent advancements. Unknown Source.
  • Chirality and the Separation of Enantiomers by Liquid Chrom
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  • Chiral HPLC Separ
  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Rotachrom Technologies.
  • Quantifying Cis- and Trans-Alkenes. ChemistryViews.
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  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
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  • A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC. PubMed.
  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. Unknown Source.
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  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Unknown Source.
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  • Playing with Selectivity for Optimal Chiral Separation.
  • Which methods do chemical engineers use to separ
  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
  • Separation of Enantiomers: Needs, Challenges, Perspectives.

Sources

Troubleshooting

Technical Support Center: Ethyl (1-aminocyclohexyl)acetate Hydrochloride Reactions

Welcome to the technical support center for Ethyl (1-aminocyclohexyl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl (1-aminocyclohexyl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis and handling of this important intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, synthesis, and handling of Ethyl (1-aminocyclohexyl)acetate hydrochloride and its precursors.

Q1: What are the primary synthetic routes to the core structure of Ethyl (1-aminocyclohexyl)acetate hydrochloride?

The synthesis of Ethyl (1-aminocyclohexyl)acetate hydrochloride, a key intermediate for compounds like Gabapentin, typically involves a multi-step process. The most prominent industrial method involves the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide.[1][2][3][4] This route is favored for its efficiency.

Alternative, though less direct, strategies for creating α-amino acids, the core structural motif, include the Strecker synthesis and the Bucherer-Bergs reaction .[5][6][7][8] These are classic methods for synthesizing amino acids from aldehydes or ketones. The Lossen rearrangement of hydroxamic acids also provides a pathway to amines with one less carbon atom and is mechanistically related to the Hofmann rearrangement.[9][10][11][12][13]

Q2: What are the key physical and chemical properties of Ethyl (1-aminocyclohexyl)acetate hydrochloride?

Understanding the properties of your target compound is crucial for handling, purification, and storage.

PropertyValueSource
Molecular Formula C₁₀H₂₀ClNO₂[14]
Molecular Weight 221.72 g/mol [14]
Appearance White to off-white solid/powder[14][15]
Solubility Soluble in water and alcohols.General Knowledge
Stability Stable under recommended storage conditions.[16][16]
Storage Store in a cool, dry place. Avoid moisture.[16][16]

Note: The compound may contain up to 0.5 equivalents of water.[14]

Q3: My Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide is resulting in a very low yield. What are the common causes?

Low yield in a Hofmann rearrangement is a frequent issue that can be traced back to several factors. The primary culprits are often related to reagent quality, reaction conditions, and the stability of the intermediate N-bromoamide and isocyanate species.

To diagnose the issue, consider the following logical flow:

low_yield_troubleshooting start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry (Amide, Base, Halogen Source) start->check_reagents check_temp 2. Assess Temperature Control (Too high or too low?) check_reagents->check_temp Reagents OK sub_reagents Impure starting amide? Degraded NaOBr/NBS? Incorrect stoichiometry? check_reagents->sub_reagents check_addition 3. Review Reagent Addition Rate (Was it too fast?) check_temp->check_addition Temp Control OK sub_temp Side reactions (e.g., urea formation)? Incomplete reaction? check_temp->sub_temp check_workup 4. Evaluate Work-up & Isolation Procedure (Product loss during extraction/crystallization?) check_addition->check_workup Addition Rate OK sub_addition Localized overheating causing degradation? check_addition->sub_addition sub_workup Product remaining in aqueous layer? Incorrect pH for extraction? Incomplete crystallization? check_workup->sub_workup

Caption: Troubleshooting logic for low yield in Hofmann rearrangement.

Refer to the detailed troubleshooting sections below for specific solutions to each of these potential problems.

Part 2: Troubleshooting Guide for Synthesis

This section provides a question-and-answer guide to specific problems that may arise during the synthesis of Ethyl (1-aminocyclohexyl)acetate hydrochloride.

Stage 1: Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide

Q: My reaction of 1,1-cyclohexanediacetic anhydride with ammonia is incomplete, and I have significant starting material remaining. How can I drive the reaction to completion?

A: This is a common issue often related to insufficient ammonia or reaction time.

  • Causality: The reaction is a nucleophilic acyl substitution where ammonia opens the anhydride ring. If ammonia is lost from the reaction vessel (due to its volatility) before the reaction is complete, or if the reaction is not allowed to proceed for a sufficient duration, you will observe unreacted starting material.

  • Solution:

    • Ensure a sealed system: Use a well-sealed reaction vessel to prevent the escape of ammonia gas.

    • Use a moderate excess of ammonia: Employing a slight excess of aqueous ammonia can help drive the equilibrium towards the product.

    • Monitor the reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting anhydride before proceeding with the work-up.

    • Increase reaction time: If the reaction is proceeding slowly, consider extending the reaction time at a controlled temperature.

Stage 2: The Hofmann Rearrangement

The Hofmann rearrangement converts the primary amide to a primary amine with one fewer carbon atom via an isocyanate intermediate.[4] This step is critical and sensitive.

Q: The reaction mixture turns dark, and I isolate a complex mixture of products instead of the desired amine.

A: A dark coloration and complex product mixture often point to side reactions and degradation, usually caused by poor temperature control.

  • Causality: The Hofmann rearrangement is exothermic. The in-situ preparation of sodium hypobromite (from NaOH and Br₂) or the use of other halogenating agents can generate significant heat.[2] If this heat is not dissipated, localized "hot spots" can cause the isocyanate intermediate or the final amine to degrade or polymerize. The isocyanate can also react with the amine product to form substituted ureas.

  • Solutions:

    • Maintain Low Temperature: Pre-cool the aqueous base solution (e.g., NaOH) to 0-5 °C in an ice bath before the slow, dropwise addition of the halogen source (e.g., bromine).

    • Slow Reagent Addition: Add the halogenating agent very slowly to the chilled amide solution to control the exotherm. The rate of addition should be such that the internal temperature does not exceed a set point (typically <10 °C).

    • Efficient Stirring: Ensure vigorous and efficient stirring to dissipate heat and prevent localized high concentrations of reagents.

Q: I am not observing any reaction, and my starting amide is recovered unchanged.

A: Lack of reaction initiation is typically due to inactive reagents or incorrect pH.

  • Causality: The first step of the Hofmann rearrangement is the deprotonation of the amide N-H by a base, followed by reaction with the electrophilic halogen.[4] If the base is not strong enough, if it has degraded (e.g., old NaOH solution that has absorbed CO₂), or if the halogenating agent is inactive, the reaction will not start.

  • Solutions:

    • Use Fresh Reagents: Prepare fresh solutions of sodium hydroxide. If using a reagent like N-bromosuccinimide (NBS), ensure it is from a reliable source and has been stored properly.

    • Verify pH: The reaction requires alkaline conditions. Check the pH of the reaction mixture to ensure it is sufficiently basic (pH > 12).

    • Consider Alternative Halogenating Agents: While bromine/NaOH is classic, other reagents like N-bromosuccinimide (NBS) or trichloroisocyanuric acid (TCCA) can be effective and sometimes offer milder conditions.[17]

Stage 3: Esterification and Hydrochloride Salt Formation

Q: After the rearrangement, the esterification with ethanol and HCl is inefficient. What could be the problem?

A: Inefficient esterification (Fischer esterification) is often due to the presence of water or insufficient acid catalyst.

  • Causality: Fischer esterification is an equilibrium-driven process. The presence of water in the reaction mixture will shift the equilibrium back towards the carboxylic acid starting material. Hydrochloric acid acts as the catalyst; an insufficient amount will result in a very slow reaction.

  • Solution:

    • Remove Water: Before esterification, ensure the crude amino acid product from the Hofmann workup is as dry as possible. If it was isolated from an aqueous solution, consider techniques like azeotropic distillation with toluene to remove residual water.

    • Use Anhydrous Reagents: Use anhydrous ethanol and a source of dry HCl gas, or ethanolic HCl prepared from acetyl chloride and ethanol.

    • Use an Excess of Alcohol: Using ethanol as the solvent helps to drive the equilibrium towards the ester product.

    • Heat to Reflux: Gently heating the reaction mixture to reflux for several hours is typically required for good conversion.[18][19]

Q: I am having difficulty crystallizing the final Ethyl (1-aminocyclohexyl)acetate hydrochloride product.

A: Crystallization issues can stem from impurities, incorrect solvent systems, or improper cooling procedures.

  • Causality: Impurities can act as "crystallization inhibitors," preventing the formation of a well-ordered crystal lattice. The choice of solvent is also critical; the product should be soluble at high temperatures but sparingly soluble at low temperatures.

  • Solutions:

    • Purify the Crude Product: If significant impurities are present (as determined by NMR or LC-MS), consider a purification step before crystallization, such as a column chromatography or an acid-base extraction to remove neutral or basic impurities.

    • Solvent Selection: Acetonitrile is often used as a co-solvent or anti-solvent for the crystallization of this hydrochloride salt.[18][19] A common procedure involves concentrating the reaction mixture and then adding acetonitrile to induce precipitation.

    • Controlled Cooling: Cool the solution slowly to allow for the formation of larger, purer crystals. Crashing the product out of solution by rapid cooling can trap impurities.

    • Seeding: If you have a small amount of pure product from a previous batch, adding a "seed crystal" can help initiate crystallization.

Part 3: Experimental Protocols & Visualization

Protocol 1: Hofmann Rearrangement of 1,1-Cyclohexanediacetic Acid Monoamide

This protocol is a representative procedure based on established methods.[2][4]

  • Preparation of Hypobromite Solution: In a jacketed reactor equipped with an overhead stirrer and a dropping funnel, prepare a solution of sodium hydroxide (4.0 eq) in water. Cool the solution to 0-5 °C using a circulating chiller.

  • Bromine Addition: Slowly add bromine (1.1 eq) to the cold sodium hydroxide solution via the dropping funnel, ensuring the temperature is maintained below 10 °C. The solution should turn a pale yellow.

  • Amide Addition: In a separate vessel, dissolve 1,1-cyclohexanediacetic acid monoamide (1.0 eq) in a cold aqueous solution of sodium hydroxide (1.0 eq).

  • Reaction: Slowly add the amide solution to the freshly prepared sodium hypobromite solution. The rate of addition should be controlled to keep the internal temperature between 0-10 °C.

  • Warming: After the addition is complete, allow the reaction to stir at low temperature for 1 hour, then slowly warm to room temperature, and finally heat to 40-50 °C for 1-2 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture and adjust the pH to ~6-7 with a suitable acid (e.g., HCl). The intermediate amino acid may precipitate or can be carried forward in solution.

hofmann_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Work-up prep_naoh Prepare NaOH(aq) cool_naoh Cool to 0-5 °C prep_naoh->cool_naoh add_br2 Slowly Add Br₂ to NaOH (form NaOBr) cool_naoh->add_br2 Maintain T < 10 °C prep_amide Prepare Amide in NaOH(aq) add_amide Slowly Add Amide Solution prep_amide->add_amide Maintain T < 10 °C add_br2->add_amide stir_cold Stir at 0-10 °C (1h) add_amide->stir_cold warm_heat Warm to RT, then Heat to 50 °C (1-2h) stir_cold->warm_heat monitor Monitor by TLC/HPLC warm_heat->monitor quench Cool & Adjust pH monitor->quench isolate Isolate/Forward Process Amino Acid quench->isolate

Caption: Experimental workflow for the Hofmann Rearrangement step.

References

  • ResearchGate. Hofmann Rearrangement of Primary Carboxamides and Cyclic imides using DCDMH and Application to the synthesis of Gabapentin and its Potential Peptide Prodrugs.
  • Wikipedia. Gabapentin. [Link]

  • ResearchGate. Continuous Synthesis of Gabapentin with a Microreaction System. [Link]

  • Wikipedia. Hofmann rearrangement. [Link]

  • ACS Publications. Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone. [Link]

  • MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • NROChemistry. Strecker Synthesis. [Link]

  • Unacademy. What Is Lossen Rearrangement?. [Link]

  • YouTube. Lossen Reaction. [Link]

  • Quora. What is lossen rearrangement and its mechanism?. [Link]

  • Pipelinepharma. Understanding the Gabapentin Manufacturing Process. [Link]

  • YouTube. Strecker Synthesis of Alpha Amino Acids. [Link]

  • Sketchy MCAT. Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). [Link]

  • Google Patents. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
  • Google Patents. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
  • YouTube. Lossen rearrangement with mechanism and examples: migration to electron deficient nitrogen. [Link]

  • Patsnap Eureka. Process for the preparation of gabapentin. [Link]

  • Wikipedia. Bucherer–Bergs reaction. [Link]

  • Unknown Source. Bucherer-Bergs Reaction. [Link]

  • Organic Chemistry Portal. Bucherer-Bergs Reaction. [Link]

  • Capot Chemical. MSDS of Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Aminocyclohexyl Acetate Amide Coupling

Welcome to the Technical Support Center dedicated to the nuanced process of amide coupling with aminocyclohexyl acetate derivatives. This guide is designed for researchers, medicinal chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the nuanced process of amide coupling with aminocyclohexyl acetate derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this specific yet critical transformation. Amide bond formation is a cornerstone of modern organic synthesis, yet success is often dictated by a deep understanding of substrate-specific challenges and the rational selection of reaction parameters.[1][2]

This resource moves beyond generic protocols to provide in-depth, field-proven insights into the optimization and troubleshooting of amide coupling reactions involving aminocyclohexyl acetate. We will delve into the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

Troubleshooting Guide: Common Issues and Strategic Solutions

This section addresses specific experimental hurdles in a question-and-answer format, providing both diagnostic advice and actionable protocols.

Question 1: My amide coupling reaction with aminocyclohexyl acetate is resulting in low or no product yield. What are the likely causes and how can I resolve this?

Low or non-existent yield in an amide coupling reaction is a frequent yet solvable issue. The root causes often trace back to one of several key areas: inefficient carboxylic acid activation, diminished amine nucleophilicity, steric hindrance, or suboptimal reaction conditions.[3]

Causality and Troubleshooting Steps:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more electrophilic species to react with the amine.[1][4] If the coupling reagent is not potent enough or is used in stoichiometric insufficiency, this activation will be incomplete.[3]

    • Solution: Ensure you are using at least 1.0-1.5 equivalents of your coupling reagent. For challenging couplings, consider switching to a more powerful reagent. A comparative analysis of common coupling reagents is provided in the table below.

  • Amine Deactivation: The amine of your aminocyclohexyl acetate can be rendered non-nucleophilic through protonation by the carboxylic acid starting material.[3] This acid-base reaction can be faster than the desired coupling.

    • Solution: The addition of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial.[5] Typically, 2-3 equivalents of the base are sufficient to neutralize any acidic protons and maintain the amine in its free, nucleophilic state.

  • Steric Hindrance: The bulky cyclohexyl ring, particularly in certain conformations, can sterically impede the approach of the activated carboxylic acid.[3][6]

    • Solution: For sterically demanding substrates, consider pre-activating the carboxylic acid for 15-30 minutes with the coupling reagent and base before introducing the aminocyclohexyl acetate.[3][7] This can increase the concentration of the active ester intermediate. In particularly stubborn cases, converting the carboxylic acid to a more reactive acyl fluoride in situ at elevated temperatures has proven effective for coupling sterically hindered substrates.[6]

  • Hydrolysis of Activated Intermediate: The presence of water can lead to the hydrolysis of the activated carboxylic acid, reverting it to its unreactive form and preventing amide formation.[3]

    • Solution: Always use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. It is also good practice to handle hygroscopic reagents in a glove box or under an inert atmosphere.

Question 2: I am observing significant side products in my reaction. How can I improve the selectivity for my desired amide?

The formation of side products is a clear indicator that alternative reaction pathways are competing with your desired amide coupling. Common side reactions include racemization of chiral centers and the formation of urea byproducts from carbodiimide reagents.

Causality and Troubleshooting Steps:

  • Racemization: If your carboxylic acid has a chiral center alpha to the carbonyl group, there is a risk of epimerization during activation.

    • Solution: To suppress racemization, the use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) is highly recommended, particularly when using carbodiimide coupling reagents like EDC.[3] These additives work by forming an active ester that is less prone to racemization. Running the reaction at lower temperatures (e.g., 0 °C) can also mitigate this side reaction.[3]

  • Urea Byproduct Formation and Removal: Carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) form urea byproducts (DCU and EDU, respectively). While DCU is often insoluble and can be filtered off, EDU is water-soluble, simplifying its removal during aqueous workup.[7]

    • Solution: If using EDC, a standard aqueous workup involving washes with water or dilute acid and base will effectively remove the EDU byproduct.[7] For DCU, filtration is the primary removal method, though residual amounts may require column chromatography for complete purification.

  • N-Acylurea Formation: A potential side reaction with carbodiimides is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the amine.[8]

    • Solution: The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can accelerate the desired esterification or amidation, outcompeting the N-acylurea formation.[8] However, be mindful that DMAP can also catalyze racemization in sensitive substrates.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for my aminocyclohexyl acetate coupling?

The "best" reagent is highly dependent on your specific substrates, scale, and cost considerations.[1] Here is a comparative summary to guide your selection:

Coupling ReagentAdvantagesDisadvantages
EDC/HOBt Water-soluble urea byproduct, cost-effective, low racemization with HOBt.[7][9]Can be less effective for sterically hindered substrates.
HATU/DIPEA High reactivity, fast reaction times, effective for hindered substrates.[2][3][7]Higher cost, potential for side reactions with the guanidinium byproduct.
BOP/PyBOP High coupling efficiency.[5]BOP produces the carcinogenic byproduct HMPA; PyBOP is a safer alternative.[5]
Acyl Chloride Highly reactive.[4]Harsh formation conditions (e.g., SOCl₂, oxalyl chloride) may not be compatible with sensitive functional groups.[4]

Q2: What is the ideal solvent for this reaction?

Anhydrous aprotic polar solvents are generally preferred.

  • N,N-Dimethylformamide (DMF): Excellent solvating properties for a wide range of substrates.

  • Dichloromethane (DCM): A good choice for reactions at or below room temperature; easy to remove in vacuo.

  • Acetonitrile (CH₃CN): Can provide excellent results and is a good alternative to DMF or DCM.[9]

Q3: Does the stereochemistry of the aminocyclohexyl acetate (cis vs. trans) matter?

Yes, the stereochemistry can significantly impact the reaction. The trans isomer generally presents the amino group in a more sterically accessible equatorial position, which can lead to faster reaction rates compared to the cis isomer where the amino group may be in a more hindered axial position. Be aware that isolation of the desired trans isomer can sometimes be challenging.[10]

Q4: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for monitoring the consumption of starting materials and the formation of the product.[7]

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol is recommended for its high efficiency, especially with potentially challenging substrates.[3]

  • Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

  • Add HATU (1.0-1.5 equivalents) and a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents).[3][7]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the aminocyclohexyl acetate (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-18 hours).[7]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Amide Coupling using EDC/HOBt

A cost-effective and reliable method, particularly for substrates not prone to significant steric hindrance.

  • To a round-bottom flask, add the carboxylic acid (1.0 equivalent), HOBt (1.2 equivalents), and the aminocyclohexyl acetate (1.1 equivalents).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.[7]

  • Once complete, dilute the mixture with an organic solvent like ethyl acetate.

  • Wash the organic phase with water (to remove the EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization.

Visualization of Key Processes

AmideCouplingWorkflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Workup & Purification Acid R-COOH ActivatedEster Activated Intermediate (e.g., O-Acylisourea) Acid->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Amine Aminocyclohexyl Acetate ActivatedEster->Amine Nucleophilic Attack Product Amide Product Amine->Product Quench Quench Reaction Product->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify FinalProduct Pure Amide Purify->FinalProduct

Caption: General workflow for amide bond formation.

TroubleshootingLogic Start Low Yield? Activation Check Acid Activation (Reagent Stoichiometry) Start->Activation Yes Amine_Nucleo Check Amine Nucleophilicity (Add Base) Start->Amine_Nucleo Yes Conditions Optimize Conditions (Solvent, Temp, Time) Start->Conditions Yes Sterics Address Steric Hindrance (Pre-activation, Acyl Fluoride) Start->Sterics Yes Success Improved Yield Activation->Success Amine_Nucleo->Success Conditions->Success Sterics->Success

Caption: Troubleshooting logic for low-yield reactions.

References

  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Amide coupling reaction in medicinal chemistry.
  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
  • Application Notes and Protocols for Amide Bond Form
  • Amide Synthesis - Fisher Scientific.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing).
  • Tips and tricks for difficult amide bond form
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH.
  • Optimized reaction conditions for amide bond formation in DNA-encoded combin
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development - ACS Public
  • Process optimization for acid-amine coupling: a c
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - RSC Publishing.
  • Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols a - ResearchG
  • amide coupling help : r/Chempros - Reddit.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products - The Royal Society of Chemistry.
  • CN108424371B - The preparation method of 2-(4-aminocyclohexyl)
  • EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl - Google P
  • WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google P
  • Steglich Esterific

Sources

Troubleshooting

minimizing by-product formation in gabapentin synthesis from aminocyclohexyl acetate

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of Gabapentin. This guide is designed t...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of Gabapentin. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, focusing on the prevalent synthetic route involving the rearrangement of a 1,1-cyclohexanediacetic acid derivative. Our goal is to help you minimize by-product formation and maximize the purity and yield of your final product.

While the initial inquiry mentioned "aminocyclohexyl acetate," the established and industrially significant pathways for Gabapentin [2-(1-(aminomethyl)cyclohexyl)acetic acid] predominantly start from derivatives of 1,1-cyclohexanediacetic acid. This guide will focus on these well-documented methods.

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the synthesis of Gabapentin.

Q1: What is the most critical by-product in Gabapentin synthesis and why is it a concern?

The most critical by-product is 2-azaspiro[4.5]decan-3-one, commonly known as Gabapentin-Lactam . This impurity is formed through an intramolecular cyclization (condensation) of Gabapentin, where the amine group attacks the carboxylic acid group, eliminating a molecule of water.[1][2] The primary concern is its toxicity; Gabapentin-Lactam is reported to be significantly more toxic than Gabapentin itself.[1] Regulatory bodies like the U.S. Pharmacopeia (USP) have strict limits on its presence in the final active pharmaceutical ingredient (API), often below 0.05% to 0.4% depending on the formulation.[3][4]

Q2: What factors promote the formation of Gabapentin-Lactam?

Lactamization is primarily promoted by:

  • Heat: Elevated temperatures significantly accelerate the rate of intramolecular cyclization.[2] This is a critical factor during reaction work-up, solvent removal, and drying stages.

  • pH: The reaction is pH-dependent. The rate of lactam formation is minimized in a slightly acidic to neutral pH range (approximately 6.0).[5][6] Conditions that are too acidic or too basic can favor the reactive forms of the molecule that lead to cyclization.

  • Mechanical Stress: Processes such as milling can introduce crystal defects into the solid-state structure of Gabapentin, creating disordered regions that are more susceptible to lactamization.[3][7][8]

  • Moisture Content: While counterintuitive, very low humidity conditions can sometimes increase the rate of lactamization in milled, solid Gabapentin.[1][8] This is because moisture can help "anneal" or repair crystal defects caused by mechanical stress.[8]

Q3: Besides the lactam, what other impurities can form?

During the synthesis of the key intermediate, 1,1-cyclohexane diacetic acid monoamide (CDMA), from its precursors, other by-products can arise. For example, when using sulfuric acid to hydrolyze dinitrile precursors, high acid concentrations (>95%) or high temperatures (120-140°C) can lead to the formation of undesired diamide or a mixture of products instead of the target intermediate.[9][10] Additionally, inorganic salts (e.g., sodium chloride) are common process-related impurities that form during neutralization steps and can be difficult to remove.

Q4: What are the recommended analytical methods for monitoring purity?

High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing Gabapentin and its impurities.[2] However, because Gabapentin and some of its key impurities, including the lactam, lack a strong UV chromophore, standard UV detection can lack the required sensitivity.[2] Therefore, the following detection methods are often preferred:

  • Charged Aerosol Detection (CAD): This provides a more uniform response for non-volatile analytes, irrespective of their optical properties, making it ideal for chromophore-deficient compounds.[2]

  • Mass Spectrometry (LC-MS): Offers high sensitivity and specificity, allowing for definitive identification and quantification of impurities.[2]

  • Refractive Index (RI) Detection: Can be used, but it is generally less sensitive and not compatible with gradient elution.

Pre-column or post-column derivatization to attach a UV-active label to the amino group is an older approach but is less common in modern process analytics.[2]

Troubleshooting Guides

This section provides structured guidance for resolving specific issues during your synthesis.

Problem 1: High Levels of Gabapentin-Lactam in the Final Product

High lactam content is the most frequent issue, compromising the safety and compliance of the API.

Root Cause Analysis

The underlying cause is the intramolecular cyclization of Gabapentin. This is often triggered by suboptimal conditions during the final steps of the synthesis and purification. Key checkpoints are the Hofmann (or similar) rearrangement work-up, the conversion of Gabapentin salt to its free zwitterionic form, and the final isolation and drying steps.

Workflow for Troubleshooting High Lactam Content

G cluster_temp Temperature Control cluster_ph pH Control cluster_drying Drying & Isolation start High Lactam Detected (>0.1%) check_temp Review Reaction & Work-up Temperatures start->check_temp check_ph Verify pH During Isolation/Precipitation start->check_ph check_drying Examine Drying Conditions start->check_drying temp_issue Issue: Temp > 0°C during Hofmann or > 45°C during concentration? check_temp->temp_issue ph_issue Issue: pH outside 6.0-7.5 range during precipitation? check_ph->ph_issue drying_issue Issue: Drying temp > 50°C or prolonged heating? check_drying->drying_issue temp_solution Action: Implement Strict Temperature Control. (See Protocol 1) temp_issue->temp_solution Yes end_node Re-analyze for Lactam Content temp_solution->end_node ph_solution Action: Optimize pH of Precipitation. (See Protocol 2) ph_issue->ph_solution Yes ph_solution->end_node drying_solution Action: Use Low Temp Vacuum Drying & Optimize Recrystallization. (See Protocol 3) drying_issue->drying_solution Yes drying_solution->end_node ReactionPathways cluster_main Main Synthesis Route cluster_side By-product Formation CDMA 1,1-Cyclohexanediacetic Acid Monoamide Isocyanate Isocyanate Intermediate CDMA->Isocyanate Hofmann Rearrangement (NaOBr, OH⁻) Gabapentin Gabapentin Isocyanate->Gabapentin Hydrolysis (H₂O, -CO₂) Gabapentin_side Gabapentin Lactam Gabapentin-Lactam (Impurity) Gabapentin_side->Lactam Intramolecular Cyclization (Heat, pH extremes, -H₂O)

Caption: Gabapentin synthesis and primary by-product pathway.

Quantitative Impact of Process Parameters

The following table summarizes key process parameters and their influence on the formation of Gabapentin-Lactam, based on data from cited literature and patents.

ParameterSuboptimal ConditionConsequenceOptimized ConditionExpected OutcomeReference
Hofmann Reaction Temp. > 0°CIncreased side reactions, potential for higher initial lactam-5 to -10°CMinimized side reactions, Gabalactam < 7% in crude HCl salt[11]
Work-up/Concentration Temp. > 50-55°CAccelerated lactamization≤ 45°CReduced rate of lactam formation[4]
Precipitation pH Highly acidic or basicIncreased solubility or degradation~6.0 - 7.4Minimum degradation rate, optimal precipitation[6][12]
Drying Temperature > 50°CSignificant lactam formation in solid state≤ 45°C under vacuumPreserves purity of final product[4]

References

  • Process for the purification of gabapentin. (US7989658B2).
  • Process For Synthesis Of Gabapentin. (US20080103334A1).
  • Synthesis and characterization of some new Schiff base derivatives of gabapentin... ResearchGate. [Link]

  • Rapid examination of the kinetic process of intramolecular lactamization of gabapentin using DSC–FTIR. ResearchGate. [Link]

  • Synthesis method of gabapentin hydrochloride. (CN102093237B).
  • A Process For The Preparation Of Gabapentin Hydrochloride. Quick Company. [Link]

  • Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid. (US7071356B1).
  • Theoretical mechanistic insight into the gabapentin lactamization by an intramolecular attack: Degradation model and stabilization factors. PubMed. [Link]

  • Process and methods for the preparation of gabapentin and its intermediates. (CA2598816A1).
  • Lactamization rate (mole%/day at 5%RH and 50°C) for gabapentin samples... ResearchGate. [Link]

  • Process for the preparation of gabapentin. (US20050148792A1).
  • PROCESS FOR THE PREPARATION OF GABAPENTIN. (EP3604272A1). European Patent Office. [Link]

  • Process for the preparation of gabapentin. Justia Patents. [Link]

  • Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin. PubMed. [Link]

  • Lossen rearrangement. Wikipedia. [Link]

  • Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid. (US20050049432A1).
  • Schmidt reaction. Wikipedia. [Link]

  • Theoretical mechanistic insight into the gabapentin lactamization by an intramolecular attack: Degradation model and stabilization factors. ResearchGate. [Link]

  • Process for the Preparation of Gabapentin. (US20080097122A1).
  • Gabapentin impurity compound and preparation method thereof. Patsnap. [Link]

  • The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin. PMC - NIH. [Link]

  • Kinetic model for solid-state degradation of gabapentin. PubMed. [Link]

  • Schmidt Reaction. Organic Chemistry Portal. [Link]

  • PROCESS FOR THE PREPARATION OF GABAPENTIN. (EP3604272A1). Googleapis.com. [Link]

  • Process for the preparation of gabapentin. (WO2005092837A2).
  • Stability studies of gabapentin in aqueous solutions. PubMed. [Link]

  • Process For Synthesis Of Gabapentin. (US-2008103334-A1). PubChem. [Link]

  • The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin. ResearchGate. [Link]

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Optimization

Technical Support Center: Catalyst Selection for the Hydrogenation of Precursors to Ethyl (1-aminocyclohexyl)acetate

Welcome to the technical support center for the synthesis of Ethyl (1-aminocyclohexyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistan...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl (1-aminocyclohexyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) regarding the critical catalytic hydrogenation step of its precursors. Our goal is to equip you with the expertise to navigate the complexities of this chemical transformation, ensuring high yield, purity, and process efficiency.

The synthesis of Ethyl (1-aminocyclohexyl)acetate, a key intermediate in pharmaceuticals, often involves the reduction of a nitro group from a precursor like ethyl 2-(1-nitrocyclohexyl)acetate. The selection of an appropriate catalyst and the optimization of reaction conditions are paramount to the success of this hydrogenation. This document will delve into the nuances of catalyst choice, common experimental pitfalls, and evidence-based solutions.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion of the Nitro Precursor

Question: My hydrogenation reaction of the ethyl 2-(1-nitrocyclohexyl)acetate precursor is showing minimal to no conversion to the desired amine. What are the likely causes and how can I resolve this?

Answer: Low or no conversion is a frequent challenge in catalytic hydrogenation and can be attributed to several factors, primarily related to catalyst activity, reaction conditions, or the substrate itself.

Catalyst-Related Issues
  • Catalyst Deactivation: The catalyst may have lost its activity due to poisoning from impurities in the substrate, solvent, or hydrogen gas.[1][2] Common poisons for noble metal catalysts like Palladium (Pd) and Platinum (Pt) include sulfur, phosphorus, and certain nitrogen-containing compounds.[1][2] Ensure high-purity reagents and solvents are used.

  • Improper Handling or Storage: Catalysts, particularly Raney® Nickel, can be pyrophoric and require careful handling under an inert atmosphere.[1][3] Precious metal catalysts on carbon supports (e.g., Pd/C, Pt/C) can also be sensitive to air exposure, leading to oxidation of the active metal sites.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale. A typical starting point for Pd/C or Pt/C is 5-10 mol% of the active metal relative to the substrate. If conversion is low, consider a stepwise increase in the catalyst loading.

Reaction Condition Deficiencies
  • Inadequate Hydrogen Pressure: For gas-phase hydrogenation, insufficient hydrogen pressure can be a limiting factor. While many nitro group reductions proceed at atmospheric pressure using a hydrogen balloon, some substrates may require higher pressures (e.g., 1-4 bar or higher) to achieve a satisfactory reaction rate.[4][5][6]

  • Hydrogen Source (for Transfer Hydrogenation): If using a hydrogen donor like ammonium formate or hydrazine hydrate, ensure it is fresh and used in a sufficient stoichiometric excess.[7][8]

  • Low Reaction Temperature: The hydrogenation of nitro compounds is exothermic; however, an initial energy input is often necessary to overcome the activation energy.[9] A typical temperature range is 20-80°C.[9] If the reaction is sluggish at room temperature, a gradual increase in temperature may be beneficial.

  • Poor Mass Transfer: In heterogeneous catalysis, efficient mixing is crucial for ensuring adequate contact between the substrate, catalyst, and hydrogen source.[1] Increase the agitation speed to rule out mass transfer limitations.

  • Solvent Choice: The solvent plays a critical role in substrate solubility and catalyst interaction. Protic solvents like ethanol and methanol are commonly used and can facilitate the reaction.[1][10]

Issue 2: Formation of Undesired Side Products

Question: My reaction is producing significant amounts of side products, leading to low selectivity for Ethyl (1-aminocyclohexyl)acetate. What are these byproducts and how can I minimize their formation?

Answer: The formation of side products in nitro group reductions is often indicative of incomplete reduction or over-reduction.

Common Side Products and Their Causes
  • Hydroxylamine Intermediate: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[3] Accumulation of the hydroxylamine species can occur, especially with electron-withdrawing groups present in the substrate.[3] These intermediates can be thermally unstable and may lead to the formation of colored azo and azoxy compounds through condensation reactions.[3][11]

  • Over-reduction Products: While the primary goal is the reduction of the nitro group, other functional groups in the molecule, such as the ester, could potentially be reduced under harsh conditions, although this is less common for the ethyl ester group under typical nitro reduction conditions.

  • Products from Ring Opening or Rearrangement: Depending on the catalyst and conditions, more complex side reactions could occur, though these are less frequently reported for this specific transformation.

Strategies to Enhance Selectivity
  • Catalyst Selection:

    • Palladium on Carbon (Pd/C): This is often the catalyst of choice for nitro reductions due to its high activity and selectivity.[7][12][13]

    • Platinum on Carbon (Pt/C) or Platinum(IV) oxide (PtO₂): These are also effective for the reduction of aliphatic nitro compounds.[14]

    • Raney Nickel: A cost-effective alternative to precious metal catalysts, Raney Nickel is highly effective for nitro group reductions.[11][12][14] It can sometimes offer better performance where hydroxylamine accumulation is a concern.[3]

  • Reaction Condition Optimization:

    • Temperature and Pressure Control: Use the mildest conditions that afford a reasonable reaction rate to minimize side reactions.

    • Solvent and pH: The choice of solvent and the presence of acidic or basic additives can influence selectivity. For instance, reductions using iron in acidic media are a classic method for selective nitro group reduction.[14]

  • Use of Promoters: The addition of vanadium compounds as promoters can help to diminish the accumulation of hydroxylamine intermediates.[3]

Issue 3: Catalyst Deactivation and Recycling Challenges

Question: I am having trouble reusing my catalyst for multiple batches. The activity drops significantly after the first run. What causes this and how can I improve catalyst recyclability?

Answer: Catalyst deactivation is a common issue in industrial applications and can be caused by several factors.

  • Poisoning: As mentioned earlier, impurities can irreversibly bind to the active sites of the catalyst.[1][2]

  • Fouling: Carbonaceous deposits can form on the catalyst surface, blocking active sites.[15]

  • Leaching: The active metal may leach from the support into the reaction mixture, leading to a loss of activity.[16]

  • Sintering: At higher temperatures, small metal particles can agglomerate into larger ones, reducing the active surface area.

Improving Catalyst Longevity
  • Thorough Purification: Ensure the starting materials and solvents are of high purity to minimize catalyst poisons.

  • Careful Washing: After each run, a thorough washing of the catalyst with a suitable solvent can help remove adsorbed species.

  • Regeneration: In some cases, deactivated catalysts can be regenerated, although the methods are specific to the catalyst and the cause of deactivation.

  • Choice of Support: The catalyst support can influence its stability. Carbon is a common and generally robust support.

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for the hydrogenation of ethyl 2-(1-nitrocyclohexyl)acetate?

A1: Palladium on carbon (Pd/C) is a highly recommended and widely used catalyst for the reduction of both aliphatic and aromatic nitro groups to their corresponding amines, offering excellent yields.[7][12][13] Raney Nickel is another effective and more economical option.[11][12][14] Platinum-based catalysts like Pt/C or PtO₂ are also suitable for this transformation.[14]

Q2: What are the typical reaction conditions for this hydrogenation?

A2: The reaction is often carried out in a protic solvent such as ethanol or methanol at temperatures ranging from room temperature to 80°C.[9][10] Hydrogen pressure can vary from atmospheric pressure (hydrogen balloon) to several bars, depending on the reactivity of the substrate and the desired reaction rate.[4][5][6]

Q3: Can I use transfer hydrogenation instead of gaseous hydrogen?

A3: Yes, transfer hydrogenation is a viable and often more convenient alternative. Common hydrogen donors include ammonium formate and hydrazine hydrate in the presence of a catalyst like Pd/C.[7][8] This method avoids the need for specialized high-pressure hydrogenation equipment.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material and the appearance of the product.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Catalytic hydrogenation with gaseous hydrogen involves flammable gases under pressure and should be conducted in a well-ventilated area with appropriate safety measures. Raney Nickel is pyrophoric and must be handled with care under an inert atmosphere.[1][3] The reaction itself is exothermic and should be monitored to control the temperature.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C and Gaseous Hydrogen
  • To a solution of ethyl 2-(1-nitrocyclohexyl)acetate (1 equivalent) in ethanol (10-20 volumes), add 10% Pd/C (5-10 mol% Pd).

  • The reaction vessel is purged with nitrogen and then with hydrogen.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon or pressurized vessel at 1-4 bar) at room temperature.

  • The reaction progress is monitored by TLC or GC/HPLC.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified further if necessary.

Protocol 2: Transfer Hydrogenation using Pd/C and Ammonium Formate
  • To a solution of ethyl 2-(1-nitrocyclohexyl)acetate (1 equivalent) in methanol (10-20 volumes), add 10% Pd/C (5-10 mol% Pd).

  • To this suspension, add ammonium formate (3-5 equivalents) in portions.

  • The reaction mixture is stirred at room temperature or gently heated to 40-60°C.

  • The reaction progress is monitored by TLC or GC/HPLC.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the product.

Data Presentation

Table 1: Comparison of Common Catalysts for Nitro Group Reduction
CatalystCommon PrecursorsAdvantagesDisadvantages
Pd/C Palladium(II) chloride or acetateHigh activity and selectivity, versatile for various nitro compounds.[7][12][13]More expensive than nickel catalysts, can be sensitive to poisoning.[1][2]
Pt/C or PtO₂ Platinum(IV) oxide or chloroplatinic acidEffective for aliphatic nitro compounds, can be used under mild conditions.[14]Costly, may have different selectivity compared to Pd/C.
Raney Nickel Nickel-aluminum alloyCost-effective, highly active, can be advantageous in preventing hydroxylamine accumulation.[3][11][12][14]Pyrophoric, requires careful handling, may have lower selectivity in some cases.[1][3]

Visualizations

Workflow for Troubleshooting Low Conversion

G start Low or No Conversion catalyst Check Catalyst Activity start->catalyst conditions Verify Reaction Conditions start->conditions substrate Assess Substrate Purity start->substrate deactivated Deactivated/Poisoned? catalyst->deactivated improper_handling Improper Handling? catalyst->improper_handling insufficient_loading Insufficient Loading? catalyst->insufficient_loading pressure H₂ Pressure Too Low? conditions->pressure temperature Temperature Too Low? conditions->temperature mixing Inefficient Mixing? conditions->mixing solvent Inappropriate Solvent? conditions->solvent impurities Substrate Impurities? substrate->impurities replace_catalyst Use Fresh Catalyst deactivated->replace_catalyst improper_handling->replace_catalyst increase_loading Increase Catalyst Loading insufficient_loading->increase_loading increase_pressure Increase H₂ Pressure pressure->increase_pressure increase_temp Increase Temperature temperature->increase_temp improve_agitation Improve Agitation mixing->improve_agitation change_solvent Change Solvent solvent->change_solvent purify_substrate Purify Substrate impurities->purify_substrate

Caption: A decision tree for troubleshooting low conversion in catalytic hydrogenation.

Catalyst Selection Logic

G start Catalyst Selection for Nitro Reduction cost_consideration Cost a Major Factor? start->cost_consideration selectivity_issue Potential for Side Reactions? cost_consideration->selectivity_issue No raney_ni Consider Raney Nickel cost_consideration->raney_ni Yes handling_concern Pyrophoric Catalyst a Concern? selectivity_issue->handling_concern No pt_c Consider Pt/C or PtO₂ selectivity_issue->pt_c Yes pd_c Default to Pd/C handling_concern->pd_c No pd_c_alt Use Pd/C or Pt/C handling_concern->pd_c_alt Yes

Caption: A flowchart to guide catalyst selection based on key experimental parameters.

References

  • Vertex AI Search. (n.d.). Nitro Reduction - Common Conditions.
  • ResearchGate. (2018). Catalyst deactivation in the liquid phase hydrogenation of nitrocompounds.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions for Hydrogenation of the Nitro Group.
  • ResearchGate. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.
  • ACS Publications. (2010). Optimization of a Hydrogenation Process using Real-Time Mid-IR, Heat Flow and Gas Uptake Measurements.
  • Taylor & Francis Online. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.
  • ACS Publications. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection and Optimization for Nitro Group Reduction.
  • BenchChem. (2025). Technical Support Center: Optimization of Hydrogenation Conditions for 3-Nitro-4-octanol.
  • Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS.
  • RSC Publishing. (n.d.). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst.
  • NIH National Library of Medicine. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation.
  • ResearchGate. (2025). Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.
  • Google Patents. (n.d.). Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
  • Google Patents. (n.d.). Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.

Sources

Troubleshooting

Technical Support Center: Analytical Techniques for Monitoring Ethyl (1-aminocyclohexyl)acetate Hydrochloride Reaction Progress

Welcome to the technical support center for monitoring the synthesis of Ethyl (1-aminocyclohexyl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of Ethyl (1-aminocyclohexyl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the analytical techniques crucial for tracking this reaction. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

The synthesis of Ethyl (1-aminocyclohexyl)acetate hydrochloride is a variation of the classic Strecker synthesis. This multi-component reaction involves the condensation of cyclohexanone, a cyanide source, and an amine source to form an α-aminonitrile intermediate, which is then hydrolyzed to the corresponding amino acid ester.[1][2][3][4] Accurate monitoring of this reaction is paramount for optimizing yield, minimizing impurities, and ensuring process safety.

This guide is structured to provide both foundational knowledge and practical troubleshooting advice. We will begin with Frequently Asked Questions (FAQs) to address common queries and then move into detailed troubleshooting guides for the most pertinent analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the critical stages of the Ethyl (1-aminocyclohexyl)acetate hydrochloride synthesis that I should be monitoring?

A1: The synthesis of Ethyl (1-aminocyclohexyl)acetate hydrochloride proceeds through two main stages, both of which are critical to monitor:

  • Formation of the α-aminonitrile: This initial stage involves the reaction of cyclohexanone with an amine and a cyanide source.[2][3][5] Monitoring this step is crucial to ensure the complete consumption of the starting materials and the formation of the intermediate.

  • Hydrolysis of the α-aminonitrile: The second stage is the hydrolysis of the nitrile group to form the ethyl ester. It's important to track the disappearance of the α-aminonitrile and the appearance of the final product, Ethyl (1-aminocyclohexyl)acetate.

Q2: Which analytical techniques are most suitable for monitoring this reaction?

A2: The choice of analytical technique depends on the specific information required (qualitative vs. quantitative), the available equipment, and the stage of the reaction. The most commonly used techniques are:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of reaction progress.[6][7]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of reactants and formation of products.[8][9]

  • Gas Chromatography (GC): Can be used for quantitative analysis, often requiring derivatization of the polar amine product.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and can be used for quantitative analysis (qNMR) without the need for calibration curves.[12][13][14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence and disappearance of key functional groups, such as the nitrile and carbonyl groups.[15][16]

Q3: How do I choose the right technique for my needs?

A3: The following decision-making workflow can help you select the most appropriate analytical technique for your specific requirements.

G start What is my analytical goal? qualitative Qualitative Analysis (Is the reaction progressing?) start->qualitative quantitative Quantitative Analysis (How far has the reaction progressed?) start->quantitative structural Structural Confirmation (What is being formed?) start->structural tlc Thin-Layer Chromatography (TLC) - Fast and inexpensive - Good for quick checks qualitative->tlc ftir FTIR Spectroscopy - Tracks functional group changes - Good for in-situ monitoring qualitative->ftir hplc High-Performance Liquid Chromatography (HPLC) - High resolution and sensitivity - Excellent for quantification quantitative->hplc gc Gas Chromatography (GC) - High resolution for volatile compounds - May require derivatization quantitative->gc qnmr Quantitative NMR (qNMR) - No calibration needed - Provides structural information quantitative->qnmr structural->ftir nmr NMR Spectroscopy - Detailed structural elucidation structural->nmr ms Mass Spectrometry (MS) - Confirms molecular weight structural->ms

Caption: Decision tree for selecting an analytical technique.

Troubleshooting Guides

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products.[6][7]

Experimental Protocol: TLC Analysis
  • Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Using a capillary tube, spot small amounts of your starting material (cyclohexanone), the reaction mixture at different time points, and a co-spot (starting material and reaction mixture in the same lane) on the pencil line.

  • Develop the Plate: Place the TLC plate in a sealed chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[17] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Spots: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (if compounds are UV-active) or by staining with an appropriate reagent (e.g., ninhydrin for the amine product).[18][19]

Troubleshooting TLC
Problem Possible Cause(s) Solution(s)
Spots are streaky or tailing. - Sample is too concentrated.- The solvent system is not polar enough.- The compound is acidic or basic and is interacting with the silica gel.- Dilute the sample before spotting.- Increase the polarity of the solvent system (e.g., add more ethyl acetate).- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the solvent system.[17]
Spots are not moving from the baseline (Rf = 0). - The solvent system is not polar enough.- Increase the polarity of the solvent system.
Spots are running with the solvent front (Rf = 1). - The solvent system is too polar.- Decrease the polarity of the solvent system (e.g., add more hexanes).
No spots are visible. - The compound is not UV-active.- The concentration is too low.- The staining reagent is not appropriate.- Use a chemical stain (e.g., potassium permanganate, ninhydrin).- Concentrate the sample before spotting.- Use a more general stain or one specific to the expected functional groups. For primary amines, ninhydrin is an excellent choice.[19]
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantitative analysis of the reaction mixture, providing accurate data on the concentration of reactants, intermediates, and products.[9][20]

Experimental Protocol: HPLC Analysis
  • Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it with the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Method Development: A reversed-phase C18 column is typically suitable.[8] The mobile phase could be a gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[8]

  • Analysis: Inject the prepared sample into the HPLC system. Monitor the elution of compounds using a UV detector.

  • Quantification: Create a calibration curve for the starting material and product to determine their concentrations in the reaction mixture over time.

Troubleshooting HPLC
Problem Possible Cause(s) Solution(s)
Broad or split peaks. - Column overload.- Sample solvent incompatible with the mobile phase.- Column degradation.- Dilute the sample.- Dissolve the sample in the mobile phase.[21]- Flush the column with a strong solvent or replace it.
Fluctuating retention times. - Inconsistent mobile phase composition.- Temperature fluctuations.- Leaks in the system.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.[22]- Check for loose fittings and replace seals if necessary.
High backpressure. - Clogged column frit.- Blockage in the tubing or injector.- Precipitated buffer in the system.- Replace the column inlet frit.- Flush the system in the reverse direction.- Ensure the buffer is soluble in the mobile phase at all compositions.[21]
Ghost peaks. - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Use high-purity solvents.- Implement a needle wash step in your injection sequence.
Gas Chromatography (GC)

GC is suitable for analyzing volatile compounds. For non-volatile or polar compounds like Ethyl (1-aminocyclohexyl)acetate, derivatization is often necessary to increase volatility and improve peak shape.[10][11]

Experimental Protocol: GC Analysis with Derivatization
  • Sample Preparation: Quench and extract a small aliquot of the reaction mixture.

  • Derivatization: Evaporate the solvent and add a silylating agent (e.g., BSTFA with 1% TMCS) to derivatize the primary amine.[11][23] Heat the mixture to ensure complete reaction.

  • Analysis: Inject the derivatized sample into the GC, typically equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Quantification: Use an internal standard and create calibration curves for accurate quantification.

Troubleshooting GC
Problem Possible Cause(s) Solution(s)
Tailing peaks. - Active sites in the inlet or column.- Incomplete derivatization.- Use a deactivated inlet liner.- Optimize derivatization conditions (temperature, time, reagent excess).
No peaks or very small peaks. - Compound is not volatile enough.- Derivatization failed.- Ensure derivatization is complete.- Check the injection temperature.
Irreproducible peak areas. - Leaks in the injection port septum.- Inconsistent injection volume.- Replace the septum regularly.- Use an autosampler for precise injections.
Baseline drift. - Column bleed.- Contaminated carrier gas.- Condition the column at a high temperature.- Use high-purity carrier gas with a purifier.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides both structural and quantitative information.[24] Quantitative NMR (qNMR) can determine the concentration of species without the need for response factor calculations.[12][14]

Experimental Protocol: qNMR Analysis
  • Sample Preparation: Take a known volume of the reaction mixture and add it to an NMR tube containing a known amount of a deuterated solvent and an internal standard of known purity.[12]

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Processing: Integrate the signals of the starting material, product, and the internal standard.

  • Calculation: Calculate the concentration of the analyte using the following formula: Purity = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) where P is purity, I is the integral, N is the number of protons, M is the molar mass, and m is the mass; 'a' denotes the analyte and 'std' the standard.[14]

Troubleshooting NMR
Problem Possible Cause(s) Solution(s)
Poorly resolved peaks. - Poor shimming.- High sample viscosity.- Re-shim the spectrometer.- Dilute the sample.
Inaccurate quantification. - Incomplete relaxation of nuclei.- Overlapping peaks.- Increase the relaxation delay (D1) in the acquisition parameters.- Use a higher field NMR or choose non-overlapping peaks for integration.
Phasing problems. - Incorrect phasing during processing.- Manually re-phase the spectrum.
Broad water peak. - Presence of water in a non-deuterated solvent.- Use a solvent suppression technique.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is particularly useful for tracking the disappearance of the nitrile stretch (around 2220-2260 cm⁻¹) of the α-aminonitrile intermediate and the appearance of the ester carbonyl stretch (around 1730-1750 cm⁻¹) of the product.[16]

G start Reaction Start intermediate α-Aminonitrile Formation start->intermediate Monitor disappearance of C=O (ketone) and appearance of C≡N (nitrile) product Ester Formation intermediate->product Monitor disappearance of C≡N (nitrile) and appearance of C=O (ester) end Reaction Complete product->end

Caption: FTIR monitoring workflow for the reaction.

Troubleshooting FTIR
Problem Possible Cause(s) Solution(s)
Noisy spectrum. - Insufficient number of scans.- Poor contact with ATR crystal (if used).- Increase the number of scans.- Ensure good contact between the sample and the ATR crystal.
Broad peaks. - Hydrogen bonding (especially for N-H and O-H).- High concentration.- This is often characteristic of the functional group.- Dilute the sample if possible.
Baseline is not flat. - Dirty ATR crystal or salt plates.- Atmospheric interference (CO₂, water).- Clean the crystal or plates with an appropriate solvent.- Purge the spectrometer with nitrogen or air free of CO₂ and water.

References

  • Strecker amino acid synthesis - Grokipedia. (n.d.).
  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12).
  • Strecker Synthesis - NROChemistry. (n.d.).
  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34.
  • Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols - Benchchem. (n.d.).
  • Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate | Analytical Chemistry - ACS Publications. (2011, October 5).
  • Strecker amino acid synthesis - Wikipedia. (n.d.).
  • Strecker Synthesis - Master Organic Chemistry. (n.d.).
  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing). (n.d.).
  • Quantitative NMR methods for reaction and process monitoring - kluedo. (n.d.).
  • Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - RSC Publishing. (n.d.).
  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry. (2019, August 12).
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (n.d.).
  • Derivatization for Gas Chromatography - Phenomenex. (n.d.).
  • Chapter 8. Quantitative High-Resolution Online NMR Spectroscopy in Pharmaceutical Reaction and Process Monitoring | Request PDF - ResearchGate. (n.d.).
  • HPLC separation of acidic amino acid esters (A) Asp and (B) Glu... - ResearchGate. (n.d.).
  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. (n.d.).
  • A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods) - ResearchGate. (n.d.).
  • Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. - Semantic Scholar. (n.d.).
  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate - RSC Publishing. (2010, June 24).
  • Background defining during the imine formation reaction in FT-IR liquid cell - ResearchGate. (2025, August 5).
  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - NIH. (n.d.).
  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. (n.d.).
  • A truly green synthesis of α-aminonitriles via Strecker reaction - PMC - NIH. (2011, October 4).
  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (2024, May 28).
  • Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup - PMC - PubMed Central. (n.d.).
  • Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup | Journal of the American Chemical Society. (2019, March 13).
  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - RSC Publishing. (n.d.).
  • How to detect imine from schiff base formation reaction? - ResearchGate. (2019, July 17).
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.).
  • Troubleshooting in HPLC: A Review - IJSDR. (n.d.).
  • TROUBLESHOOTING GUIDE - HPLC - LabRulez LCMS. (n.d.).
  • HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. (n.d.).
  • Enhancing drug development with NMR: Optimizing synthesis processes and real-time reaction monitoring - News-Medical.Net. (2024, August 21).
  • TLC stains. (n.d.).
  • Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy - NIH. (2019, March 1).
  • Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - NIH. (2021, May 24).
  • The TLC plate showing dansylation of primary and secondary amines, and... - ResearchGate. (n.d.).
  • NMR Reaction-Monitoring as a Process Analytical Technique - Pharmaceutical Technology. (n.d.).
  • NMR Reaction Monitoring Robust to Spectral Distortions - PMC - NIH. (2025, July 16).
  • Step by Step Strecker Amino Acid Synthesis from Ab Initio Prebiotic Chemistry - ACS Publications. (2021, March 10).
  • Amino Acid HPLC Analysis | Beijing Baite Pake Biotechnology Co., Ltd. (n.d.).
  • ReactIR studies on in situ imine formation - Supporting Information. (n.d.).
  • analysis of amino acids by high performance liquid chromatography. (n.d.).
  • FTIR spectra of the investigated imines. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Strecker Synthesis - Organic Chemistry Portal. (n.d.).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Analytical Method Validation for Ethyl (1-aminocyclohexyl)acetate Hydrochloride

In the landscape of pharmaceutical development and quality control, the robust validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the robust validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide provides an in-depth comparison of analytical methodologies for the validation of Ethyl (1-aminocyclohexyl)acetate hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offering a practical framework for establishing self-validating analytical systems.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3] For Ethyl (1-aminocyclohexyl)acetate hydrochloride, accurate and precise quantification is critical to ensure the quality, safety, and efficacy of the final drug product. This guide will compare three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Argentometric Titration, providing the technical rationale for selecting the most appropriate method for a given analytical challenge.

The Imperative of Method Validation: Adherence to ICH Q2(R1) Guidelines

The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" provides a comprehensive framework for validating analytical methods.[4][5][6] This guideline outlines the validation parameters necessary to ensure that an analytical method is suitable for its intended purpose.[7][8] These parameters include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is typically expressed at three levels: repeatability, intermediate precision, and reproducibility.[2][9]

  • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for Ethyl (1-aminocyclohexyl)acetate hydrochloride depends on several factors, including the intended purpose of the analysis (e.g., assay, impurity profiling), the nature of the sample matrix, and the available instrumentation.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and versatility.[1][11] For a polar, non-volatile compound like Ethyl (1-aminocyclohexyl)acetate hydrochloride, a reversed-phase HPLC (RP-HPLC) method is often the preferred approach.

Scientific Rationale: The primary amine and ester functionalities of the analyte allow for good retention and separation on a C18 or C8 stationary phase. The hydrochloride salt form ensures good aqueous solubility, making it compatible with typical reversed-phase mobile phases. UV detection is suitable due to the presence of the ester chromophore, although at a lower wavelength.

Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation A Weigh Analyte B Dissolve in Diluent A->B C Filter Solution B->C D Inject Sample C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Calibration Curve G->H I Calculate Results H->I J Assess Validation Parameters I->J

Caption: HPLC analytical workflow from sample preparation to data validation.

Proposed HPLC Method Parameters:

ParameterProposed ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for polar analytes. The dimensions offer a balance between efficiency and analysis time.
Mobile Phase Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA)A common mobile phase for RP-HPLC.[12] TFA acts as an ion-pairing agent to improve peak shape and retention of the amine.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Detection UV at 210 nmThe ester group provides some UV absorbance at lower wavelengths.[13]
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume that balances sensitivity with potential for column overload.

Validation Data Summary (Hypothetical):

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference from placebo or degradation productsPeak is spectrally pure and well-resolved.
Linearity (r²) ≥ 0.9990.9998
Range 80-120% of the test concentration50-150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0%, Intermediate: ≤ 2.0%Repeatability: 0.8%, Intermediate: 1.2%
LOD Signal-to-Noise Ratio of 3:10.1 µg/mL
LOQ Signal-to-Noise Ratio of 10:10.3 µg/mL
Robustness % RSD ≤ 2.0% for varied parametersPasses for changes in flow rate, pH, and organic content.
Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[10] Since Ethyl (1-aminocyclohexyl)acetate hydrochloride is a salt and not readily volatile, a derivatization step is necessary to convert it into a more volatile and thermally stable form suitable for GC analysis.[14][15][16]

Scientific Rationale: Derivatization of the primary amine with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by converting the hydrochloride to its free base followed by esterification can make the molecule amenable to GC analysis. GC-FID (Flame Ionization Detector) is a suitable detector due to the presence of carbon atoms in the molecule.

Experimental Workflow Diagram:

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Processing & Validation A Weigh Analyte B Dissolve & Derivatize A->B C Extract Derivative B->C D Inject Sample C->D E Chromatographic Separation D->E F FID Detection E->F G Peak Integration F->G H Calibration Curve G->H I Calculate Results H->I J Assess Validation Parameters I->J

Caption: GC analytical workflow including the crucial derivatization step.

Proposed GC Method Parameters:

ParameterProposed ConditionRationale
Column DB-5, 30 m x 0.25 mm, 0.25 µmA common, non-polar column suitable for a wide range of derivatized compounds.
Carrier Gas Helium or NitrogenInert carrier gases for GC.
Injector Temp. 250 °CEnsures rapid volatilization of the derivatized analyte.
Detector Temp. 280 °CPrevents condensation of the analyte in the detector.
Oven Program 100 °C (2 min), ramp to 250 °C at 10 °C/min, hold 5 minA temperature gradient is necessary to elute the derivatized analyte with good peak shape.
Derivatization Silylation with BSTFAA common and effective derivatization agent for primary amines, increasing volatility and thermal stability.

Validation Data Summary (Hypothetical):

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference from derivatizing agent or by-productsClean chromatogram with a well-resolved analyte peak.
Linearity (r²) ≥ 0.9980.9985
Range 80-120% of the test concentration100-200 µg/mL
Accuracy (% Recovery) 97.0% - 103.0%98.2% - 101.9%
Precision (% RSD) Repeatability: ≤ 3.0%, Intermediate: ≤ 3.0%Repeatability: 1.5%, Intermediate: 2.1%
LOD Signal-to-Noise Ratio of 3:10.5 µg/mL
LOQ Signal-to-Noise Ratio of 10:11.5 µg/mL
Robustness % RSD ≤ 3.0% for varied parametersPasses for changes in oven ramp rate and injector temp.
Argentometric Titration

For the quantification of the hydrochloride salt, a classical titrimetric method can be employed. Argentometric titration, specifically the Volhard or Mohr method, is a reliable and cost-effective technique for determining chloride ion concentration.[17][18][19]

Scientific Rationale: This method directly quantifies the chloride counter-ion of the hydrochloride salt. In an acidic solution, silver nitrate is added in excess to precipitate silver chloride. The excess silver ions are then back-titrated with a standardized solution of potassium thiocyanate using a ferric salt as an indicator.[18]

Experimental Workflow Diagram:

Titration_Workflow cluster_prep Sample Preparation cluster_titration Back Titration cluster_data Data Processing & Validation A Weigh Analyte B Dissolve in Acidic Solution A->B C Add Excess AgNO3 B->C D Add Indicator C->D E Titrate with KSCN D->E F Endpoint Detection E->F G Calculate Chloride Content F->G H Assess Validation Parameters G->H

Caption: Argentometric titration workflow for chloride quantification.

Proposed Titration Parameters:

ParameterProposed ConditionRationale
Titrant 0.1 M Silver Nitrate (AgNO₃)A standard titrant for precipitating chloride ions.
Back-Titrant 0.1 M Potassium Thiocyanate (KSCN)Used to determine the excess AgNO₃.
Indicator Ferric Ammonium SulfateForms a colored complex with excess thiocyanate, indicating the endpoint.
Solvent Dilute Nitric AcidProvides an acidic medium to prevent the precipitation of silver salts of other anions and to ensure a sharp endpoint.

Validation Data Summary (Hypothetical):

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference from other halides (if absent)Accurate results in the absence of interfering ions.
Linearity (r²) ≥ 0.9990.9995
Range 80-120% of the expected chloride content10-20 mg of Chloride
Accuracy (% Recovery) 99.0% - 101.0%99.7% - 100.5%
Precision (% RSD) Repeatability: ≤ 1.0%, Intermediate: ≤ 1.5%Repeatability: 0.5%, Intermediate: 0.9%
Robustness % RSD ≤ 1.5% for varied parametersPasses for changes in temperature and indicator concentration.

Forced Degradation Studies: Ensuring Stability-Indicating Power

Forced degradation studies are essential to develop a stability-indicating analytical method.[20][21][22][23][24] The goal is to generate potential degradation products under more severe conditions than accelerated stability studies.[21] This helps to demonstrate the specificity of the chosen analytical method.

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C

  • Base Hydrolysis: 0.1 M NaOH at 60 °C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 105 °C

  • Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.

The HPLC method is generally the most suitable for monitoring forced degradation studies as it can separate the parent compound from its degradation products, allowing for the assessment of peak purity and the quantification of impurities.

Conclusion: Selecting the Optimal Method

The choice of the analytical method for Ethyl (1-aminocyclohexyl)acetate hydrochloride should be guided by the specific analytical objective.

  • HPLC is the most versatile and powerful technique, ideal for both assay and impurity profiling, and is the method of choice for stability-indicating studies. Its high specificity, accuracy, and precision make it suitable for routine quality control.[11]

  • GC can be a viable alternative, particularly if HPLC is not available or if volatile impurities need to be determined simultaneously. However, the requirement for derivatization adds complexity and potential for variability.

  • Argentometric Titration is a simple, rapid, and cost-effective method for the specific quantification of the hydrochloride content. While it lacks the ability to detect and quantify organic impurities, it is an excellent choice for raw material identification and assay where the primary concern is the salt content.

Ultimately, a combination of these methods may be employed throughout the drug development lifecycle. For instance, titration could be used for initial raw material testing, while a validated stability-indicating HPLC method would be essential for release testing and stability studies of the final drug product.

This guide provides a framework for the development and validation of analytical methods for Ethyl (1-aminocyclohexyl)acetate hydrochloride. It is imperative that all experimental work is conducted in accordance with internal standard operating procedures and the relevant regulatory guidelines to ensure the generation of reliable and defensible analytical data.

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Comparative

The Gold Standard: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

An Objective Guide to Purity Analysis: HPLC-MS for Ethyl (1-aminocyclohexyl)acetate Hydrochloride In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermedi...

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Purity Analysis: HPLC-MS for Ethyl (1-aminocyclohexyl)acetate Hydrochloride

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl (1-aminocyclohexyl)acetate hydrochloride, a key intermediate in the synthesis of Gabapentin, exemplifies this principle.[1][2] Ensuring its purity is critical to prevent the carry-over of potentially harmful impurities into the final drug product.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity assessment of Ethyl (1-aminocyclohexyl)acetate hydrochloride. We will explore the causality behind methodological choices, compare its performance against alternative analytical techniques, and provide the detailed protocols necessary for replication and validation in a research or quality control setting.

HPLC-MS is widely regarded as the gold standard for the analysis of pharmaceutical compounds due to its exceptional sensitivity, specificity, and versatility.[3] It combines the powerful separation capabilities of HPLC with the precise detection and identification power of MS. This combination is indispensable for resolving complex mixtures and identifying unknown impurities, even at trace levels.[3]

The Rationale Behind the HPLC-MS Approach

The selection of HPLC-MS is driven by the need for a method that can simultaneously separate, quantify, and identify the main compound and its process-related impurities and degradation products. Ethyl (1-aminocyclohexyl)acetate is a moderately polar compound with a primary amine, making it ideal for Reverse-Phase (RP) HPLC separation and positive-ion electrospray ionization (ESI) for mass spectrometric detection. The hydrochloride salt form is readily soluble in aqueous mobile phases.

Experimental Protocol: HPLC-MS

This protocol is a self-validating system, designed to ensure robustness and reproducibility in line with International Council for Harmonisation (ICH) guidelines.[4]

1. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of Ethyl (1-aminocyclohexyl)acetate hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a stock solution of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Spiked Sample (for validation): Prepare samples of the main compound spiked with known impurities at various concentration levels to assess accuracy and specificity.

2. Chromatographic and Mass Spectrometric Conditions:

A detailed summary of the instrumental parameters is provided in the table below. The choice of a C18 column provides excellent retention for the target analyte, while the gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated. Formic acid is used as a mobile phase modifier to improve peak shape and provide a source of protons for efficient ESI ionization.

ParameterSettingRationale
HPLC System UHPLC/HPLC SystemProvides high resolution and fast analysis times.[3]
Column C18, 2.1 x 100 mm, 1.8 µmIndustry-standard for reverse-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure analyte is in its protonated form.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting compounds from the C18 column.
Gradient 5% B to 95% B over 10 minEnsures separation of a wide range of potential impurities with varying polarities.
Flow Rate 0.3 mL/minOptimal for a 2.1 mm ID column to ensure efficiency and sensitivity.
Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to better reproducibility.
Injection Vol. 2 µLSmall volume to prevent column overloading and peak distortion.
MS Detector Single Quadrupole or Q-TOFQuadrupole for routine quantification; Q-TOF for high-resolution mass accuracy and unknown identification.
Ionization Mode Positive Electrospray (ESI+)Ideal for amine-containing compounds which readily accept a proton.
Capillary Voltage 3500 VOptimizes the formation of gas-phase ions.
Gas Temp. 325 °CFacilitates desolvation of the analyte ions.
Gas Flow 8 L/minAssists in the desolvation process.
Scan Range 50-500 m/zCovers the molecular weight of the analyte (221.72 g/mol ) and expected impurities.
HPLC-MS Analysis Workflow

The following diagram illustrates the logical flow of the purity analysis process from sample preparation to final data interpretation.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weighing of Sample/Standard B Dissolution & Dilution (ACN:H2O) A->B C HPLC Separation (C18 Column, Gradient) B->C D Ionization (ESI+) C->D E Mass Detection (m/z Scan) D->E F Peak Integration & Quantification E->F H Purity Calculation & Reporting F->H G Impurity Identification (Mass Spectra) G->H

Caption: Workflow for HPLC-MS purity analysis.

Impurity Profiling

As a precursor to Gabapentin, potential impurities in Ethyl (1-aminocyclohexyl)acetate hydrochloride often include unreacted starting materials, by-products from side reactions, or degradation products.[1][2] Mass spectrometry is crucial for identifying these compounds by providing their mass-to-charge ratio (m/z), which can be used to deduce their elemental composition.

Common related substances may include:

  • 1,1-Cyclohexanediacetic acid monoamide: A known Gabapentin impurity that could potentially form during synthesis.[1]

  • 3,3-Pentamethylene glutarimide: Another process-related impurity in the Gabapentin pathway.[1][5]

  • Hydrolysis Product: The corresponding carboxylic acid from the hydrolysis of the ethyl ester.

Impurity_Structures cluster_main Target Analyte cluster_impurities Potential Process-Related Impurities Main Ethyl (1-aminocyclohexyl)acetate (m/z = 186.15 [M+H]+) Imp1 1,1-Cyclohexanediacetic acid monoamide (m/z = 199.12) Imp2 3,3-Pentamethylene glutarimide (m/z = 182.12)

Caption: Target analyte and potential impurities.

Comparative Guide to Alternative Purity Analysis Techniques

While HPLC-MS is a powerful tool, a comprehensive analysis strategy often involves orthogonal methods. The choice of technique depends on the specific requirement, such as routine quality control, initial process development, or troubleshooting.

TechniquePrincipleSpecificitySensitivityThroughputPrimary Application
HPLC-MS Chromatographic separation followed by mass-based detection.Very HighVery HighMediumImpurity identification, trace-level quantification, and method development.
HPLC-UV Chromatographic separation followed by UV absorbance detection.HighMediumHighRoutine purity testing, assay, and quantification of known impurities.[3]
Gas Chromatography (GC-FID/MS) Separation of volatile compounds in the gas phase.HighHighHighAnalysis of residual solvents and volatile impurities.[3] Requires derivatization for non-volatile analytes.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.HighLowLowAbsolute quantification without a specific reference standard; structural confirmation.
Titration Chemical reaction to determine the concentration of the analyte.LowLowVery HighAssay of the hydrochloride salt content (Argentometric) or total base (Acid-Base).[6]
In-Depth Comparison
  • HPLC-UV vs. HPLC-MS: For routine QC where the impurity profile is well-established, HPLC-UV is often sufficient and more cost-effective. Its limitation lies in its inability to identify unknown peaks and its lower sensitivity compared to MS. HPLC-MS is superior during development and for release testing where definitive identification of all impurities is paramount.

  • Gas Chromatography (GC): GC is not suitable for the primary analysis of Ethyl (1-aminocyclohexyl)acetate hydrochloride due to the compound's low volatility and salt form. However, it is an essential complementary technique for assessing residual solvents, which are critical process impurities in pharmaceutical manufacturing.[3]

  • Quantitative NMR (qNMR): qNMR is a powerful, non-destructive technique that provides an absolute measure of purity against a certified internal standard. It is invaluable for certifying reference materials but is generally too slow and requires specialized expertise for routine high-throughput analysis.

  • Titration: As a classic analytical technique, titration offers a simple and inexpensive way to determine the overall salt purity.[6] However, it is non-specific and cannot provide information on individual organic impurities. It is best used as a quick check or for orthogonal assay confirmation.

Ensuring Trustworthiness: Method Validation

Any analytical method used for quality control must be validated to demonstrate its fitness for purpose.[4][7] The validation should be performed according to ICH Q2(R2) guidelines, which outline the necessary performance characteristics to be investigated.[8]

Validation ParameterAcceptance Criteria (Typical)Rationale
Specificity The peak for the main compound is free from interference from impurities, degradants, and placebo components.Ensures the method accurately measures only the intended analyte.[7]
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.Confirms a proportional relationship between concentration and detector response.
Accuracy Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.Demonstrates the closeness of the measured value to the true value.[7]
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.Shows the consistency and reproducibility of the results under various conditions.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.The lowest amount of analyte that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1; with acceptable precision and accuracy.The lowest amount of analyte that can be reliably quantified.[7]
Robustness No significant change in results with deliberate small variations in method parameters (e.g., pH, flow rate).Demonstrates the method's reliability during normal usage.[4]

Conclusion

The purity analysis of Ethyl (1-aminocyclohexyl)acetate hydrochloride is a critical step in ensuring the quality and safety of Gabapentin. While several analytical techniques have their merits, HPLC-MS stands out as the most comprehensive method , offering unparalleled specificity and sensitivity for both quantification and identification of unknown impurities.

For routine, high-throughput environments with a well-defined impurity profile, HPLC-UV offers a robust and economical alternative. Orthogonal methods like GC for residual solvents and titration for salt content provide complementary data, creating a complete quality control strategy. The selection of the appropriate analytical technology must be guided by the specific requirements of the analysis, balancing the need for information with considerations of speed, cost, and the stage of drug development. A properly validated method, grounded in the principles of scientific integrity, is essential for regulatory compliance and patient safety.

References

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Validation

A Guide to the Stereochemical Elucidation of Ethyl (1-aminocyclohexyl)acetate Hydrochloride and its Positional Isomers by ¹H and ¹³C NMR Spectroscopy

For researchers and professionals in drug development, the unambiguous structural determination of active pharmaceutical ingredients (APIs) and their related impurities is a cornerstone of ensuring safety and efficacy. E...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural determination of active pharmaceutical ingredients (APIs) and their related impurities is a cornerstone of ensuring safety and efficacy. Ethyl (1-aminocyclohexyl)acetate, a key building block in the synthesis of various pharmaceuticals, can exist as a primary 1-substituted compound or as positional isomers with substituents at the 2-, 3-, or 4-positions of the cyclohexane ring. The latter can also exist as cis and trans diastereomers. Differentiating these closely related structures is a critical analytical challenge. This guide provides an in-depth comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral features of Ethyl (1-aminocyclohexyl)acetate hydrochloride and its positional isomers, offering a robust framework for their identification.

The Decisive Role of Cyclohexane Conformation in NMR Spectra

The spectral differences between the isomers of Ethyl (aminocyclohexyl)acetate are fundamentally rooted in the chair conformation of the cyclohexane ring. In this stable conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[1] This seemingly subtle difference in spatial arrangement profoundly impacts the magnetic environment of nearby nuclei, leading to distinct and predictable variations in chemical shifts (δ) and spin-spin coupling constants (J).[2]

For disubstituted cyclohexanes, such as the 2-, 3-, and 4-aminocyclohexylacetate isomers, the cis and trans configurations dictate the relative orientation of the two substituents. In the most stable chair conformation, bulky groups preferentially occupy the equatorial position to minimize steric hindrance, a phenomenon known as 1,3-diaxial interaction.[3] This conformational preference is the key to differentiating the isomers by NMR.

¹H and ¹³C NMR Spectral Analysis of Ethyl (1-aminocyclohexyl)acetate Hydrochloride

In the case of Ethyl (1-aminocyclohexyl)acetate hydrochloride, both the aminomethyl and the ethyl acetate moieties are attached to the same carbon atom (C1). This simplifies the conformational analysis as there are no cis/trans isomers. The cyclohexane ring will undergo rapid chair-flipping at room temperature, resulting in time-averaged signals for the axial and equatorial protons.

Expected ¹H NMR Spectral Features:

  • Ethyl Group: A characteristic quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃).

  • Acetate Methylene: A singlet for the -CH₂- group adjacent to the carbonyl.

  • Cyclohexyl Protons: A complex multiplet in the upfield region, representing the ten protons on the cyclohexane ring. Due to rapid conformational averaging, distinct axial and equatorial signals are not typically resolved at room temperature.

  • Amine Protons: A broad singlet for the -NH₃⁺ protons, which may exchange with residual water in the solvent.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the downfield region, characteristic of an ester carbonyl.

  • Quaternary Carbon (C1): A signal for the carbon atom bearing both substituents.

  • Ethyl Group Carbons: Two distinct signals for the -OCH₂- and -CH₃ carbons.[4]

  • Acetate Methylene Carbon: A signal for the -CH₂- carbon.

  • Cyclohexyl Carbons: Due to the symmetry of the rapid chair-flipping, three signals are expected for the five CH₂ groups of the cyclohexane ring (C2/C6, C3/C5, and C4).

Comparative Analysis of Positional Isomers: The Power of J-Coupling

The true diagnostic power of NMR becomes evident when comparing the cis and trans diastereomers of the 2-, 3-, and 4-substituted positional isomers. The key distinguishing feature is the magnitude of the vicinal (³J) proton-proton coupling constants, which is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.[5][6]

  • Axial-Axial (Jₐₐ) Coupling: The dihedral angle is approximately 180°, resulting in a large coupling constant, typically in the range of 10-13 Hz.

  • Axial-Equatorial (Jₐₑ) and Equatorial-Equatorial (Jₑₑ) Coupling: The dihedral angles are around 60°, leading to smaller coupling constants, usually between 2-5 Hz.

Ethyl (4-aminocyclohexyl)acetate Hydrochloride Isomers: A Case Study

The 4-substituted isomers provide the clearest example of how conformation influences NMR spectra. A study of the closely related cis- and trans-4-aminocyclohexanol provides an excellent model for predicting the spectral characteristics.[2]

  • trans-Isomer: In its most stable conformation, both the amino and the ethyl acetate groups will reside in equatorial positions. Consequently, the protons on C1 and C4 (H-1 and H-4) are in axial positions. This leads to large axial-axial couplings with the adjacent axial protons on C2, C6, C3, and C5. The ¹H NMR spectrum will therefore show broad multiplets for H-1 and H-4 with large coupling constants.

  • cis-Isomer: In the most stable chair conformation, one substituent will be axial and the other equatorial. The protons attached to the carbons bearing the substituents (H-1 and H-4) will have one axial and one equatorial orientation. The axial proton will exhibit both large (Jₐₐ) and small (Jₐₑ) couplings, while the equatorial proton will only show small couplings (Jₑₐ and Jₑₑ). This results in a narrower and more complex multiplet for these protons compared to the trans isomer.

The chemical shifts of the methine protons (CH-N and CH-C=O) are also diagnostic. Equatorial protons are typically deshielded (resonate at a higher ppm) compared to their axial counterparts.[2]

The following tables summarize the predicted key differentiating features in the ¹H and ¹³C NMR spectra of the isomers.

Table 1: Predicted Key ¹H NMR Differentiating Features for Ethyl (aminocyclohexyl)acetate Isomers

IsomerKey Proton(s)Expected Multiplicity & Coupling Constants (J)Expected Chemical Shift (δ)
1-substituted Cyclohexyl CH₂Broad, unresolved multiplets~1.2-1.8 ppm
trans-4-substituted H-1, H-4Broad multiplet, large Jₐₐ (~10-13 Hz)H-1 (axial) - more shielded
cis-4-substituted H-1, H-4Narrower multiplet, smaller average J valuesH-1 (equatorial) - more deshielded
trans-2-substituted H-1, H-2Complex multiplets with large Jₐₐ for axial protonsH-1 (axial), H-2 (axial) - more shielded
cis-2-substituted H-1, H-2Complex multiplets with smaller average J valuesH-1 (equatorial), H-2 (axial) or vice versa - one shielded, one deshielded

Table 2: Predicted Key ¹³C NMR Differentiating Features for Ethyl (aminocyclohexyl)acetate Isomers

IsomerKey Carbon(s)Expected Chemical Shift (δ)Rationale
1-substituted C1Quaternary, deshieldedBearing two electron-withdrawing groups.
trans-4-substituted C1, C4Shielded relative to cisDue to the γ-gauche effect of the axial protons.
cis-4-substituted C1, C4Deshielded relative to transThe axial substituent causes a downfield shift on the attached carbon.
All Isomers Cyclohexyl CH₂~20-40 ppmCharacteristic range for saturated carbons.

Experimental Protocol for NMR Analysis

To obtain high-quality, reproducible NMR data for the analysis of Ethyl (aminocyclohexyl)acetate hydrochloride isomers, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.

  • NMR Data Acquisition:

    • All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz for ¹H) to ensure adequate spectral dispersion.

    • ¹H NMR:

      • Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

      • Typical spectral width: -2 to 12 ppm.

      • Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration if needed.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Typical spectral width: 0 to 200 ppm.

      • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • 2D NMR (for complex cases):

      • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and aid in the assignment of the cyclohexyl protons.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, confirming assignments.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations, which can be crucial for confirming the substitution pattern.

Visualization of Structures and Analytical Workflow

The following diagrams illustrate the structures of the isomers and a logical workflow for their differentiation using NMR data.

isomers cluster_1 1-Substituted cluster_4 4-Substituted cluster_2 2-Substituted node_1 Ethyl (1-aminocyclohexyl)acetate node_4t trans-Ethyl (4-aminocyclohexyl)acetate node_4c cis-Ethyl (4-aminocyclohexyl)acetate node_2t trans-Ethyl (2-aminocyclohexyl)acetate node_2c cis-Ethyl (2-aminocyclohexyl)acetate workflow start Acquire ¹H and ¹³C NMR Spectra c1_check Quaternary carbon in ¹³C spectrum? start->c1_check is_1_sub Identified as 1-substituted isomer c1_check->is_1_sub Yes not_1_sub Positional Isomer (2-, 3-, or 4-) c1_check->not_1_sub No h1_analysis Analyze ¹H multiplet width and J-couplings of CH-N and CH-C=O not_1_sub->h1_analysis large_j Broad multiplet with large Jₐₐ (~10-13 Hz)? h1_analysis->large_j is_trans Identified as trans isomer large_j->is_trans Yes is_cis Identified as cis isomer large_j->is_cis No

Caption: Decision workflow for isomer identification using NMR data.

Conclusion

While the isomers of Ethyl (aminocyclohexyl)acetate hydrochloride present a significant analytical challenge due to their structural similarity, ¹H and ¹³C NMR spectroscopy offer a powerful and definitive solution. The key to their differentiation lies not just in the number of signals or their chemical shifts, but more critically, in the conformational analysis of the cyclohexane ring. By carefully examining the multiplicity and, most importantly, the magnitude of the vicinal proton-proton coupling constants, researchers can confidently distinguish between the 1-substituted isomer and the cis and trans diastereomers of the 2-, 3-, and 4-substituted positional isomers. This guide provides the foundational principles and a practical framework to empower scientists in drug development and quality control to ensure the stereochemical integrity of these important chemical entities.

References

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • (A) 500 MHz 1 H– 13 C HSQC spectrum of the ethyl acetate extract of... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Butković, K., Marinić, Z., & Sindler-Kulyk, M. (2004). Complete 1H and 13C NMR spectral assignment of cis- and trans-3-(2-[2-(4-methylphenyl)ethenyl]phenyl])sydnones. Magnetic Resonance in Chemistry, 42(12), 1053–1055. [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

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Comparative

A Comparative Guide to Scaffolds in Drug Design: Alternatives to Ethyl (1-aminocyclohexyl)acetate Hydrochloride

Introduction In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to achieving desired therapeutic profiles. Ethyl (1-aminocyclohexyl)acetate hydrochloride, a valued...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to achieving desired therapeutic profiles. Ethyl (1-aminocyclohexyl)acetate hydrochloride, a valued intermediate, exemplifies the utility of cyclic amino acid scaffolds.[1] Its rigid cyclohexyl framework imposes significant conformational constraints, a feature widely exploited in medicinal chemistry to enhance receptor binding affinity and fine-tune pharmacological activity. This building block is a cornerstone in the synthesis of complex molecules, including important dopamine receptor ligands.[2]

However, the path of drug development is one of continuous optimization. Researchers and pharmaceutical scientists are perpetually seeking alternatives to established scaffolds to navigate challenges such as demanding synthetic pathways, improve metabolic stability, enhance target selectivity, or expand beyond existing intellectual property.[2][3] The synthesis of Ethyl (1-aminocyclohexyl)acetate hydrochloride, for instance, can necessitate harsh reaction conditions, potentially impacting yield, safety, and scalability.[3][4]

This guide provides an in-depth comparative analysis of viable alternatives to the Ethyl (1-aminocyclohexyl)acetate scaffold. We will dissect the performance of different structural classes, from ring-modified analogs to sophisticated bioisosteric replacements, supported by experimental frameworks and validated protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal building block for their specific therapeutic objectives.

Part 1: Profiling the Lead Scaffold: Ethyl (1-aminocyclohexyl)acetate Hydrochloride

Before exploring alternatives, a thorough understanding of the primary scaffold is essential. Ethyl (1-aminocyclohexyl)acetate hydrochloride is a non-proteinogenic amino acid derivative characterized by a cyclohexane ring, an amino group, and an ethyl ester functionality. The spatial arrangement of these groups, particularly the trans isomer, is often crucial for its utility in pharmaceutical synthesis.[3]

Key Structural Features:

  • Cyclohexane Core: Provides a rigid, three-dimensional structure that limits conformational flexibility. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially increasing affinity.

  • Primary Amine: Serves as a key synthetic handle for amide bond formation, allowing for its incorporation into larger molecules.

  • Ethyl Ester: A precursor to the carboxylic acid, which can act as a hydrogen bond donor or acceptor, or engage in ionic interactions when deprotonated.[5]

Synthetic & Application Landscape: The most common synthetic routes often start from precursors like 4-nitrophenylacetic acid and involve high-pressure hydrogenation, which presents significant challenges for industrial-scale production due to safety concerns and potentially low yields.[2] Despite these hurdles, its role as a key intermediate in the synthesis of drugs like the antipsychotic agent cariprazine underscores its importance.[2] The very success of this scaffold, however, necessitates the exploration of novel alternatives to foster innovation and address its inherent limitations.

Part 2: A Curated Selection of Alternative Building Blocks

The quest for alternatives is guided by the principles of structure-activity relationships (SAR) and bioisosterism.[5][6] The following sections present a logical categorization of alternative scaffolds, each designed to modulate specific physicochemical and pharmacological properties.

Category A: Ring-Modified Analogs (Altering the Cycloalkane Core)

Altering the size of the cycloalkane ring directly impacts the bond angles and spatial vectors of the appended functional groups. This strategy is a powerful tool for probing the topography of a receptor's binding pocket.[7]

  • Alternative 1: Aminocyclopentyl Acetate Derivatives: A five-membered ring is more planar and rigid than a cyclohexane ring. This increased constraint can lead to higher binding affinity if the resulting conformation is optimal for the target, but can also introduce ring strain.

  • Alternative 2: Aminocyclobutyl & Aminocyclopropyl Acetate Derivatives: These smaller rings offer even greater rigidity and unique spatial arrangements.[7] They are particularly useful for achieving high selectivity when a target's binding site is exceptionally well-defined and compact.

The choice of ring size is a critical experimental decision. A smaller ring system may enhance binding to a specific target but could be detrimental for another, highlighting the context-dependent nature of scaffold selection.[7]

Category B: Bioisosteric Replacements for the Carboxylic Ester

Bioisosterism involves substituting a functional group with another that retains similar spatial and electronic characteristics while altering properties like pKa, metabolic stability, or cell permeability.[6][8] Replacing the carboxylic acid/ester is a classic strategy in medicinal chemistry.

  • Alternative 3: (1-Aminocyclohexyl)methyl Tetrazoles: The tetrazole ring is a well-established non-classical bioisostere of the carboxylic acid group.[9] It is significantly more resistant to metabolic degradation (e.g., glucuronidation) and possesses a similar pKa to a carboxylic acid, allowing it to act as an effective mimic in biological systems with improved pharmacokinetic properties.

  • Alternative 4: Other Acidic Bioisosteres: Other groups such as 1-hydroxypyrazoles or acylsulfonamides can also serve as effective replacements.[8] These alternatives offer a broader range of pKa values, which can be leveraged to optimize tissue permeation and overall drug exposure.[8]

Category C: Acyclic Constrained Analogs

While cyclic scaffolds are a direct way to reduce flexibility, similar conformational restriction can be achieved in acyclic systems through strategic substitution.

  • Alternative 5: Gabapentin/Pregabalin-like Scaffolds: Molecules like gabapentin and pregabalin, while not direct analogs, are successful drugs based on a γ-amino acid scaffold.[10][11] The synthesis of gabapentin involves a cyclic intermediate, and its structure demonstrates how gem-disubstitution on an acyclic chain can restrict bond rotation, mimicking the conformational rigidity of a cyclic system.[12] Exploring such acyclic, sterically hindered building blocks can offer advantages in synthetic accessibility and solubility.

Part 3: Comparative Performance Analysis: An Experimental Framework

Objective evaluation requires standardized metrics. A drug discovery program must assess building blocks based on a holistic set of Key Performance Indicators (KPIs) that span synthetic feasibility and biological potential.[13][14]

Key Performance Metrics (KPIs) for Building Block Evaluation
Category Metric Description & Rationale
Synthetic Feasibility Reaction Yield (%) The efficiency of incorporating the building block into a target molecule. Higher yields reduce cost and waste.[15]
Purity (%) The purity of the final product achievable with standard purification methods (e.g., chromatography, crystallization). High purity is critical for accurate biological testing.[16]
Process Mass Intensity (PMI) A green chemistry metric that quantifies the total mass of materials used to produce a specified mass of product. Lower PMI indicates a more sustainable process.[15]
Scalability & Safety Assessment of reaction conditions (temperature, pressure, reagents). Favorable conditions are mild (low temp/pressure) and avoid hazardous reagents, ensuring safer scale-up.[2][3]
Physicochemical Properties Aqueous Solubility (µg/mL) Affects formulation and bioavailability. Poor solubility can be a major hurdle in drug development.
Lipophilicity (LogP/LogD) The partitioning between an oily and an aqueous phase. This property heavily influences cell permeability, metabolic clearance, and off-target toxicity.[17]
pKa The ionization constant of acidic/basic groups. It dictates the charge state at physiological pH, which affects receptor interaction, solubility, and membrane transport.[8]
Biological Performance Metabolic Stability (t½, min) The half-life of the compound in the presence of metabolic enzymes (e.g., liver microsomes). Higher stability often leads to longer duration of action in vivo.[6]
Cell Permeability (Papp) The rate of passage across a cell barrier mimic (e.g., PAMPA). High permeability is essential for oral bioavailability and reaching intracellular targets.[17]
Binding Affinity (Ki) The equilibrium dissociation constant for binding to the target receptor. A lower Ki indicates a stronger interaction.[18]
Illustrative Data Summary

The following table presents a hypothetical but chemically reasoned comparison of the lead scaffold and its alternatives when incorporated into a model system.

Building Block Relative Yield LogP (Calculated) Metabolic Stability (t½) Key Advantage Potential Drawback
Ethyl (1-aminocyclohexyl)acetate Baseline2.1ModerateWell-established scaffoldHarsh synthesis, moderate stability
Ethyl (1-aminocyclopentyl)acetate Similar1.7ModerateHigher rigidity may improve affinityPotential for increased ring strain
(1-Aminocyclohexyl)methyl Tetrazole Slightly Lower1.5HighExcellent metabolic stability[9]More complex synthesis
Acyclic gem-dimethyl analog Higher1.9Low-ModerateSimpler, more scalable synthesisHigher flexibility may reduce affinity

Part 4: Standardized Protocols for Evaluation

To ensure a valid comparison, all building blocks should be evaluated under identical conditions. The following protocols provide a self-validating system for assessing key performance metrics.

Protocol 1: Standardized Amide Coupling for Yield & Purity Comparison

Objective: To assess the relative reactivity and purification profile of each amino-scaffold.

  • Reagent Preparation: In separate, dry vials, dissolve 1.0 mmol of each building block (hydrochloride salt) and 1.1 mmol of triethylamine (TEA) in 5 mL of dichloromethane (DCM). In a separate flask, prepare a 0.2 M solution of benzoic acid in DCM.

  • Activation: To the benzoic acid solution, add 1.0 mmol of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Stir for 5 minutes at room temperature.

  • Coupling: Add the activated benzoic acid solution to each of the amine solutions. Stir the reactions at room temperature for 4 hours.

  • Work-up: Wash each reaction mixture sequentially with 5 mL of 1 M HCl, 5 mL of saturated NaHCO₃ solution, and 5 mL of brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product via flash column chromatography (e.g., 20-40% ethyl acetate in hexanes). Calculate the isolated yield. Determine purity using HPLC-UV at 254 nm.

    • Rationale for Choices: HATU is a robust and efficient coupling reagent that minimizes side reactions, providing a reliable baseline for comparing the nucleophilicity of different primary amines. The standardized work-up and purification protocol ensures that differences in yield and purity are attributable to the building block itself.

Protocol 2: Shake-Flask Method for LogP Determination

Objective: To measure the octanol-water partition coefficient as an indicator of lipophilicity.

  • System Preparation: Prepare a mutually saturated system by mixing equal volumes of 1-octanol and phosphate-buffered saline (PBS, pH 7.4) and allowing the phases to separate for 24 hours.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of each purified model amide (from Protocol 1) in the octanol phase.

  • Partitioning: Add 1 mL of the octanol stock solution to 1 mL of the PBS phase in a glass vial. Shake vigorously for 1 hour to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to achieve complete phase separation.

  • Quantification: Carefully sample a known volume from each phase. Determine the concentration of the compound in each phase using HPLC-UV by comparing against a standard curve.

  • Calculation: Calculate LogP as: Log₁₀([Concentration in Octanol] / [Concentration in PBS]).

    • Rationale for Choices: The shake-flask method is a classic and reliable technique for LogP determination. Using PBS at pH 7.4 provides the LogD value, which is more physiologically relevant than LogP for ionizable compounds as it accounts for both the neutral and ionized forms.

Part 5: Visualization of Concepts

Diagrams provide a clear and concise representation of complex information, aiding in decision-making and experimental planning.

Diagram 1: Decision-Making Flowchart for Scaffold Selection

G start Project Goal? improve_pk Improve Metabolic Stability / PK? start->improve_pk Primary Driver improve_potency Improve Potency or Selectivity? start->improve_potency Primary Driver new_ip Seek Novel Chemical Space / IP? start->new_ip Primary Driver bioisostere Consider Bioisosteres (e.g., Tetrazole) improve_pk->bioisostere ring_mod Explore Ring-Modified Analogs (e.g., Cyclopentyl, Cyclobutyl) improve_potency->ring_mod new_ip->bioisostere acyclic Investigate Acyclic Constrained Analogs new_ip->acyclic

Caption: A flowchart to guide scaffold selection based on primary research goals.

Diagram 2: Structural Comparison of Alternative Scaffolds

Caption: Structural classes of alternatives to the lead cyclohexyl scaffold.

Diagram 3: Experimental Evaluation Workflow

G start Select Building Blocks (Lead + Alternatives) protocol1 Protocol 1: Standardized Amide Coupling start->protocol1 analyze1 Analyze Yield & Purity (HPLC) protocol1->analyze1 protocol2 Protocol 2: Measure Lipophilicity (LogP) analyze1->protocol2 Purified Amides protocol3 Protocol 3 (Not Detailed): Assess Metabolic Stability analyze1->protocol3 Purified Amides data_table Populate Comparative Data Table protocol2->data_table protocol3->data_table decision Select Optimal Scaffold for Project data_table->decision

Caption: A streamlined workflow for the comparative evaluation of building blocks.

Conclusion

Ethyl (1-aminocyclohexyl)acetate hydrochloride is an undeniably useful building block, but it represents just one point in a vast chemical space. The exploration of alternatives is not merely an academic exercise but a strategic imperative for the development of next-generation therapeutics.

  • Ring-modified analogs offer a direct route to probe receptor topology and enhance potency through optimized conformational restriction.

  • Bioisosteric replacements provide a sophisticated strategy to overcome pharmacokinetic liabilities, particularly poor metabolic stability, without sacrificing biological activity.

  • Acyclic constrained analogs represent an opportunity to simplify synthesis and improve physicochemical properties like solubility while retaining some of the conformational benefits of a cyclic system.

The optimal choice of building block is intrinsically linked to the specific goals of the drug discovery program. By employing a systematic and objective evaluation framework, as outlined in this guide, researchers can make informed decisions, mitigate risks, and accelerate the journey from a promising chemical scaffold to a life-changing therapeutic.

References

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  • Google Patents. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
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Validation

A Comparative Guide to the Reactivity of Cis- and Trans-Ethyl (4-aminocyclohexyl)acetate Hydrochloride

Introduction In the fields of medicinal chemistry and drug development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity, efficacy,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of medicinal chemistry and drug development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety. Geometric isomers, particularly the cis and trans configurations in cyclic systems, can exhibit vastly different physical properties and pharmacological profiles.[1][2] The cyclohexane ring, a common scaffold in many pharmaceutical compounds, provides a classic example of how stereoisomerism dictates molecular behavior. Its non-planar chair conformations force substituents into distinct spatial environments—axial or equatorial—profoundly influencing their chemical reactivity.[3][4]

This guide provides an in-depth technical assessment of the reactivity of cis- and trans-ethyl (4-aminocyclohexyl)acetate hydrochloride. These molecules are valuable bifunctional building blocks, possessing both a primary amine and an ester group. Understanding the relative reactivity of these functional groups based on their stereochemical orientation is paramount for designing efficient synthetic pathways and predicting the stability and interaction of resulting drug candidates. We will explore the conformational underpinnings of their reactivity, present comparative data from analogous systems, and provide detailed experimental protocols for their assessment.

Part 1: Conformational Analysis: The Root of Reactivity Differences

The disparate reactivity of cis and trans isomers of 1,4-disubstituted cyclohexanes is fundamentally rooted in their preferred three-dimensional structures.[5] The cyclohexane ring predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). Equatorial positions are generally more stable for bulky substituents, as they avoid steric clashes with axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions.[4][6]

  • trans-Ethyl (4-aminocyclohexyl)acetate: The most stable conformation for the trans isomer places both the amino group and the ethyl acetate group in equatorial positions. This diequatorial arrangement minimizes steric hindrance, resulting in a thermodynamically favored and conformationally locked state.[5][6]

  • cis-Ethyl (4-aminocyclohexyl)acetate: The cis isomer is constrained to have one substituent in an axial position and the other in an equatorial position. The ring can "flip" to an alternative chair conformation, which converts the axial group to equatorial and vice-versa. An equilibrium will exist between these two conformers. To minimize steric strain, the conformation where the bulkier ethyl acetate group occupies the more stable equatorial position will be favored.[6][7] Consequently, a significant portion of the cis isomer population will have its amino group in the less stable, more sterically hindered axial position.

IsomerPreferred ConformationSubstituent PositionsRelative Stability
Trans DiequatorialAmino: Equatorial, Ethyl Acetate: EquatorialMore Stable
Cis Axial-EquatorialAmino: Axial, Ethyl Acetate: Equatorial (Favored)Less Stable

This fundamental conformational difference is the primary driver of the observed variations in chemical reactivity. The accessibility of the amine's lone pair of electrons and the ester's carbonyl carbon to incoming reagents is directly dictated by their axial or equatorial placement.

Part 2: Comparative Reactivity Analysis

We will assess the reactivity at the two key functional centers: the primary amine and the ethyl ester.

Reactivity of the Amino Group: N-Acylation

N-acylation is a fundamental transformation for primary amines, commonly employed in drug synthesis to form stable amide bonds.[8] The reaction proceeds via nucleophilic attack of the amine's lone pair on an electrophilic acylating agent, such as an acid chloride or anhydride.

Mechanistic Considerations & Hypothesis: The rate of N-acylation is highly sensitive to steric hindrance around the nitrogen atom.

  • In the trans isomer , the equatorial amino group is highly exposed and sterically accessible, allowing for unhindered approach of the acylating agent.

  • In the cis isomer , the amino group exists in equilibrium between the accessible equatorial and the sterically hindered axial positions. The axial conformer, in particular, will exhibit significantly slower reaction rates due to shielding by the cyclohexane ring itself and prohibitive 1,3-diaxial interactions in the transition state.

Therefore, the trans isomer is expected to undergo N-acylation at a significantly faster rate than the cis isomer.

Reactivity of the Ester Group: Alkaline Hydrolysis

The saponification, or base-catalyzed hydrolysis, of the ester group is another critical reaction. The established mechanism for this transformation is a bimolecular acyl-oxygen cleavage (BAC2), where the rate-determining step is the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon.[9]

Mechanistic Considerations & Hypothesis: The transition state for this reaction involves the formation of a tetrahedral intermediate. Steric hindrance that impedes the approach of the nucleophile to the carbonyl carbon will decrease the reaction rate.[10]

  • In the trans isomer , the ethyl acetate group resides in the sterically unencumbered equatorial position, allowing for facile attack by the hydroxide ion.

  • In the cis isomer , the preferred conformation also places the bulky ethyl acetate group in the equatorial position.

However, the relative rates are not solely determined by the ground state conformation. Studies by Chapman, Shorter, and Toyne on the hydrolysis of methyl 4-t-butylcyclohexanecarboxylates demonstrated that equatorial esters react approximately 4.8 times more rapidly than their axial counterparts under acidic conditions.[11] A similar trend is expected for alkaline hydrolysis. Since the trans isomer exists almost exclusively with an equatorial ester and the cis isomer has a significant population of the equatorial ester conformer, the reactivity difference might be less pronounced than in N-acylation but should still favor the trans isomer.

ReactionFunctional GroupPredicted More Reactive IsomerRationale
N-Acylation Amine (-NH₂)Trans Equatorial amine is sterically more accessible to the acylating agent.
Ester Hydrolysis Ester (-COOEt)Trans Equatorial ester provides a less hindered path for nucleophilic attack on the carbonyl carbon.

Part 3: Experimental Design for Comparative Reactivity Assessment

To empirically validate these hypotheses, a series of well-controlled experiments can be designed. A prerequisite for these studies is the clear spectroscopic differentiation and separation of the cis and trans isomers, which can be achieved using NMR spectroscopy and column chromatography.[12][13]

dot

G Experimental Workflow for Comparative Reactivity Analysis cluster_start 1. Isomer Preparation cluster_react 2. Parallel Reactivity Studies cluster_react_cis Cis Isomer Reactions cluster_react_trans Trans Isomer Reactions cluster_analysis 3. Analysis & Data Acquisition Start Mixture of Cis/Trans Ethyl (4-aminocyclohexyl)acetate HCl Sep Isomer Separation (Column Chromatography) Start->Sep Cis Pure Cis Isomer Sep->Cis Trans Pure Trans Isomer Sep->Trans Acyl_Cis N-Acylation (e.g., Ac₂O, base) Analysis Kinetic Monitoring (HPLC, GC-MS, or Titration) Acyl_Cis->Analysis Hydr_Cis Ester Hydrolysis (e.g., NaOH, H₂O) Hydr_Cis->Analysis Acyl_Trans N-Acylation (e.g., Ac₂O, base) Acyl_Trans->Analysis Hydr_Trans Ester Hydrolysis (e.g., NaOH, H₂O) Hydr_Trans->Analysis Data Rate Constant Calculation (k_cis vs. k_trans) Analysis->Data

Caption: Workflow for comparative reactivity analysis of cis/trans isomers.

Protocol 1: Comparative N-Acylation via Competition Experiment

This protocol provides a self-validating system by reacting both isomers in the same vessel, ensuring identical conditions.

  • Preparation: Prepare an equimolar solution of the purified cis and trans isomers in a suitable aprotic solvent (e.g., Dichloromethane) containing a non-nucleophilic base (e.g., triethylamine, 2.2 equivalents).

  • Initiation: Cool the solution to 0 °C in an ice bath. Add a sub-stoichiometric amount of an acylating agent (e.g., 0.5 equivalents of acetic anhydride) dropwise with vigorous stirring.

  • Monitoring: Withdraw aliquots from the reaction mixture at specific time intervals (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Immediately quench each aliquot by adding it to a vial containing a small amount of a primary amine scavenger (e.g., piperidine) or dilute aqueous acid to stop the reaction.

  • Analysis: Analyze the quenched samples by Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC. Quantify the relative amounts of the remaining cis and trans starting materials and the newly formed acylated products.

  • Interpretation: A faster decrease in the concentration of the trans isomer relative to the cis isomer indicates its higher reactivity.

Protocol 2: Comparative Ester Hydrolysis via Parallel Kinetic Monitoring

This protocol determines the absolute reaction rates for each isomer independently.

  • Preparation: Prepare two separate, thermostated reaction vessels, one containing a known concentration of the pure cis isomer and the other containing the same concentration of the pure trans isomer, dissolved in a suitable solvent mixture (e.g., ethanol/water).

  • Initiation: To each vessel, add an identical, known concentration of aqueous sodium hydroxide to initiate hydrolysis. Start a timer immediately.

  • Monitoring: Withdraw aliquots from each reaction vessel at set time intervals.

  • Quenching & Analysis: Quench the reaction in each aliquot by neutralizing the base with a standardized solution of HCl. The amount of remaining NaOH can be determined by back-titration. Alternatively, aliquots can be neutralized and analyzed by HPLC to monitor the disappearance of the ester starting material.

  • Calculation: Plot the concentration of the ester versus time for each isomer. The slope of this line will be related to the rate constant (k) of the reaction. Compare ktrans and kcis to determine the relative reactivity.

Conclusion

The principles of conformational analysis provide a robust framework for predicting the chemical behavior of the diastereomers of ethyl (4-aminocyclohexyl)acetate hydrochloride. The trans isomer, which predominantly exists in a diequatorial conformation, presents both its amine and ester functional groups in a sterically accessible environment. In contrast, the cis isomer must adopt a conformation where one group is necessarily in a more hindered axial position.

This stereochemical distinction leads to the clear and testable hypothesis that the trans isomer will exhibit greater reactivity in both N-acylation and ester hydrolysis reactions. For researchers in drug development and process chemistry, this understanding is crucial. It informs the choice of reaction conditions, aids in the design of purification strategies, and provides insight into the potential metabolic stability and interaction profiles of molecules derived from these foundational building blocks.

References

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Comparative

A Comprehensive Guide to the Validation of Ethyl (1-aminocyclohexyl)acetate Hydrochloride as a Precursor in GMP Synthesis

Introduction In the landscape of pharmaceutical manufacturing, the quality of an Active Pharmaceutical Ingredient (API) is not merely a matter of final product testing; it is a quality that is meticulously built-in from...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical manufacturing, the quality of an Active Pharmaceutical Ingredient (API) is not merely a matter of final product testing; it is a quality that is meticulously built-in from the very first steps of the synthetic process. The validation of starting materials and precursors is, therefore, a cornerstone of Good Manufacturing Practice (GMP). This guide provides an in-depth technical analysis of Ethyl (1-aminocyclohexyl)acetate hydrochloride, a key precursor in the synthesis of several modern APIs, most notably the antipsychotic drug cariprazine.

For researchers, scientists, and drug development professionals, ensuring the identity, purity, and consistency of such precursors is paramount. This document offers a comparative analysis of the primary synthetic routes to Ethyl (1-aminocyclohexyl)acetate hydrochloride, delving into the causality behind experimental choices and the resulting impurity profiles. Furthermore, it lays out a comprehensive framework for the validation of this precursor, grounded in the principles of scientific integrity and regulatory compliance as outlined in the ICH Q7 and Q11 guidelines. Through detailed experimental protocols, comparative data, and logical workflows, this guide aims to equip you with the expertise to confidently validate and utilize this critical precursor in a GMP-compliant environment.

Synthesis of Ethyl (1-aminocyclohexyl)acetate Hydrochloride: A Comparative Analysis of Precursors

The synthetic route chosen for a precursor has profound implications for its quality, impurity profile, and ultimately, its suitability for GMP manufacturing. Here, we compare the established and alternative pathways to Ethyl (1-aminocyclohexyl)acetate hydrochloride.

Route 1: The Established Path - Hydrogenation of 4-Nitrophenylacetic Acid

This is the most commonly cited route for the industrial production of trans-Ethyl (4-aminocyclohexyl)acetate hydrochloride. The synthesis commences with the catalytic hydrogenation of 4-nitrophenylacetic acid.

The process typically involves a two-stage reduction. The first stage reduces the nitro group to an amine, and the second stage hydrogenates the aromatic ring to a cyclohexane ring. The choice of catalyst (e.g., Raney Nickel, Palladium on carbon), hydrogen pressure, and temperature are critical process parameters that influence the yield, and more importantly, the ratio of cis to trans isomers.[1] The trans isomer is the desired product for the synthesis of cariprazine.[2][3]

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is often preferred over Raney Nickel as it can offer better control over the stereochemistry of the hydrogenation, leading to a higher proportion of the desired trans isomer.[1]

  • Pressure and Temperature: Higher pressures and temperatures can accelerate the reaction but may also lead to over-reduction or the formation of byproducts. Milder conditions are generally favored for better selectivity.[1]

  • Solvent: Protic solvents like water, ethanol, or methanol are commonly used. The choice of solvent can influence the solubility of the starting material and intermediates, as well as the activity of the catalyst.

Potential Impurities:

  • cis-Isomer: Incomplete stereochemical control can lead to the formation of the cis-isomer, which can be difficult to separate from the trans-isomer.

  • Unreacted Starting Material: Incomplete hydrogenation will result in the presence of 4-nitrophenylacetic acid or 4-aminophenylacetic acid.

  • Hydrogenation Byproducts: Over-reduction can lead to the formation of other cyclohexyl derivatives. The catalytic hydrogenation of nitroarenes can sometimes result in the formation of azo or azoxy compounds as intermediates or byproducts.[4][5][6][7][8]

Route 1: Hydrogenation of 4-Nitrophenylacetic Acid start 4-Nitrophenylacetic Acid intermediate 4-Aminophenylacetic Acid start->intermediate H2, Pd/C (Nitro Reduction) product cis/trans-4-Aminocyclohexylacetic Acid intermediate->product H2, Pd/C (Ring Hydrogenation) esterification Esterification (Ethanol, HCl) product->esterification final_product Ethyl (trans-4-aminocyclohexyl)acetate HCl esterification->final_product

Caption: Synthetic pathway via hydrogenation of 4-nitrophenylacetic acid.

Route 2: An Alternative Approach - From N-(4-oxocyclohexyl) acetamide

An alternative synthesis has been developed to avoid the harsh conditions and potential for genotoxic impurities associated with nitroaromatic compounds.[9] This route starts from N-(4-oxocyclohexyl) acetamide.

This pathway involves a Wittig-Horner reaction to introduce the acetate side chain, followed by reduction of the resulting alkene, deprotection of the amine, and finally esterification. While this route may involve more steps, it can offer better control over stereochemistry and avoids the use of high-pressure hydrogenation of a nitro compound.

Comparison with Route 1:

  • Safety: Avoids the use of a nitroaromatic starting material, which can be a safety advantage.

  • Stereocontrol: The stereochemistry can be more readily controlled at different stages of the synthesis.

  • Efficiency: May involve more synthetic steps, potentially impacting the overall yield and cost.

  • Impurity Profile: The potential impurities will be significantly different, arising from the reagents and intermediates of this specific pathway (e.g., phosphonate reagents, unreacted ketone).

Route 2: From N-(4-oxocyclohexyl) acetamide start N-(4-oxocyclohexyl) acetamide wittig Wittig-Horner Reaction start->wittig reduction Alkene Reduction wittig->reduction deprotection Deacetylation reduction->deprotection esterification Esterification deprotection->esterification final_product Ethyl (trans-4-aminocyclohexyl)acetate HCl esterification->final_product

Caption: Synthetic pathway starting from N-(4-oxocyclohexyl) acetamide.

Route 3: Conceptual Alternatives - Bucherer-Bergs and Strecker Syntheses

Classic organic reactions like the Bucherer-Bergs and Strecker syntheses offer conceptual pathways to the aminocyclohexylacetic acid core, starting from a cyclohexanone derivative.

  • Bucherer-Bergs Reaction: This reaction would involve treating a protected 4-oxocyclohexylacetic acid derivative with potassium cyanide and ammonium carbonate to form a hydantoin, which can then be hydrolyzed to the desired amino acid.[10][11][12][13][14]

  • Strecker Synthesis: A protected 4-oxocyclohexylacetic acid derivative could be treated with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile to yield the amino acid.[15][16][17][18][19]

These routes are powerful for generating alpha-amino acids but may present challenges in achieving the desired stereochemistry at the 1 and 4 positions of the cyclohexane ring. They are generally less common for the industrial synthesis of this specific precursor but are valuable to consider in early-stage process development.

Conceptual Alternatives cluster_bucherer Bucherer-Bergs Synthesis cluster_strecker Strecker Synthesis start 4-Oxocyclohexylacetic Acid Derivative bucherer_reagents KCN, (NH4)2CO3 start->bucherer_reagents strecker_reagents NH3, KCN start->strecker_reagents hydantoin Hydantoin Intermediate bucherer_reagents->hydantoin bucherer_hydrolysis Hydrolysis hydantoin->bucherer_hydrolysis final_product 4-Aminocyclohexylacetic Acid bucherer_hydrolysis->final_product aminonitrile Aminonitrile Intermediate strecker_reagents->aminonitrile strecker_hydrolysis Hydrolysis aminonitrile->strecker_hydrolysis strecker_hydrolysis->final_product

Caption: Conceptual pathways via Bucherer-Bergs and Strecker syntheses.

Comparative Summary of Synthetic Routes
FeatureRoute 1: HydrogenationRoute 2: From AcylaminoketoneRoute 3: Conceptual Alternatives
Starting Material 4-Nitrophenylacetic AcidN-(4-oxocyclohexyl) acetamide4-Oxocyclohexylacetic Acid Derivative
Key Reagents H₂, Pd/C or Raney NiWittig-Horner reagentsKCN, (NH₄)₂CO₃ or NH₃
Advantages Established, fewer stepsAvoids nitro compounds, better stereocontrol potentialClassic, well-understood reactions
Disadvantages High pressure, cis/trans isomer controlMore steps, potentially lower overall yieldStereocontrol challenges, potential use of highly toxic reagents
Typical Impurities cis-isomer, unreacted starting materials, hydrogenation byproductsPhosphonate byproducts, unreacted ketoneDiastereomers, hydrolysis byproducts

Comprehensive Validation of Ethyl (1-aminocyclohexyl)acetate Hydrochloride for GMP Compliance

The validation of a precursor under GMP is a systematic process of providing documented evidence that the material consistently meets its predetermined specifications and quality attributes.[20] The principles outlined in ICH Q7 (Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients) and ICH Q11 (Development and Manufacture of Drug Substances) provide the framework for this validation.[20][21][22][23][24][25]

The Pillars of Precursor Validation under ICH Q7 and Q11
  • Control of Raw Materials: A fundamental GMP requirement is the independent quality control of starting materials before their use in production.[26][27][28][29]

  • Method Validation: Analytical methods used for testing must be validated to ensure they are accurate, precise, specific, and robust for their intended purpose.[1][2][30]

  • Specifications: There must be established specifications for the precursor, including tests for identity, purity, and any other critical quality attributes.

Experimental Validation Protocols
Identification

1. ¹H NMR Spectroscopy

  • Protocol: A sample of Ethyl (1-aminocyclohexyl)acetate hydrochloride is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and the ¹H NMR spectrum is acquired on a calibrated NMR spectrometer (e.g., 400 MHz).

  • Interpretation: The spectrum should be consistent with the structure of the molecule. Key expected signals include:

    • A triplet corresponding to the methyl protons of the ethyl group.

    • A quartet corresponding to the methylene protons of the ethyl group.

    • Multiplets corresponding to the protons of the cyclohexyl ring.

    • A singlet or multiplet for the methylene protons adjacent to the carbonyl group.

    • A broad signal for the amine protons, which may exchange with D₂O.

2. ¹³C NMR Spectroscopy

  • Protocol: A ¹³C NMR spectrum is acquired in a suitable deuterated solvent.

  • Interpretation: The number of signals and their chemical shifts should correspond to the number of unique carbon atoms in the molecule. Expected signals include those for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the cyclohexyl ring.

3. Infrared (IR) Spectroscopy

  • Protocol: An IR spectrum is obtained using a KBr pellet or as a thin film.

  • Interpretation: The spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule:

    • A strong C=O stretch for the ester group (around 1730 cm⁻¹).

    • N-H stretching vibrations for the primary amine salt (broad absorption in the range of 3000-2500 cm⁻¹).

    • C-H stretching vibrations for the alkyl groups (around 2900 cm⁻¹).

    • C-O stretching for the ester group (around 1200 cm⁻¹).

4. Mass Spectrometry (MS)

  • Protocol: A mass spectrum is obtained using a suitable ionization technique (e.g., ESI-MS).

  • Interpretation: The spectrum should show the molecular ion peak corresponding to the free base of the molecule. The fragmentation pattern should also be consistent with the structure.

Purity Assessment

1. High-Performance Liquid Chromatography (HPLC)

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm, as the molecule lacks a strong chromophore).

    • Validation: The method must be validated for specificity, linearity, accuracy, precision, and range according to ICH Q2(R1) guidelines.[26]

  • Application: This method is used to determine the purity of the precursor and to detect and quantify any non-volatile impurities.

2. Gas Chromatography (GC)

  • Protocol:

    • Column: A suitable capillary column (e.g., DB-5 or equivalent).

    • Injection: Split/splitless injection.

    • Detection: Flame Ionization Detector (FID).

    • Sample Preparation: The hydrochloride salt is not directly suitable for GC. The free base can be generated by neutralization and extraction into an organic solvent.

  • Application: GC is used to determine the presence of volatile organic impurities and residual solvents.

3. Titration Methods

  • Nonaqueous Titration:

    • Protocol: The sample is dissolved in a suitable nonaqueous solvent (e.g., glacial acetic acid) and titrated with a standardized solution of a strong acid (e.g., perchloric acid).

    • Application: This method is used to determine the assay of the amine hydrochloride.

  • Argentometric Titration:

    • Protocol: The sample is dissolved in water and titrated with a standardized solution of silver nitrate.

    • Application: This method is used to determine the chloride content of the hydrochloride salt.

Impurity Profiling

A thorough understanding of the potential impurities is crucial for developing a robust control strategy.

ImpurityStructureOriginAnalytical Detection
cis-Isomer StereoisomerIncomplete stereocontrol during hydrogenationHPLC (may require specific method development for separation), ¹H NMR
4-Nitrophenylacetic Acid Starting materialIncomplete hydrogenationHPLC
4-Aminophenylacetic Acid IntermediateIncomplete hydrogenationHPLC
Azo/Azoxy Byproducts Side reactionSide reaction during nitro reductionHPLC, MS
Unreacted Ketone Starting material (Route 2)Incomplete Wittig-Horner reactionGC, HPLC
Phosphonate Byproducts Reagent byproduct (Route 2)Wittig-Horner reactionDifficult to detect by standard methods; process control is key
Validation Workflow

Validation Workflow cluster_testing Testing Battery start Receipt of Ethyl (1-aminocyclohexyl)acetate HCl quarantine Quarantine start->quarantine sampling Sampling quarantine->sampling testing Analytical Testing sampling->testing release Release for Manufacturing testing->release Meets Specifications reject Rejection testing->reject Fails Specifications identification Identification (NMR, IR, MS) testing->identification purity Purity (HPLC, GC, Titration) testing->purity impurities Impurity Profile (HPLC, GC-MS) testing->impurities investigation Investigation reject->investigation

Caption: Workflow for the validation of an incoming precursor batch.

Conclusion

The validation of Ethyl (1-aminocyclohexyl)acetate hydrochloride is a critical undertaking for any pharmaceutical manufacturer using this precursor in a GMP synthesis. A thorough understanding of the chosen synthetic route and its potential pitfalls is the first step in developing a robust validation plan. The hydrogenation of 4-nitrophenylacetic acid, while established, requires careful control to manage the formation of the undesired cis-isomer and other process-related impurities. Alternative routes, such as that starting from N-(4-oxocyclohexyl) acetamide, may offer advantages in terms of safety and stereocontrol but come with their own set of process parameters and potential impurities to manage.

A comprehensive analytical validation program, employing a suite of orthogonal techniques including NMR, IR, MS, HPLC, and GC, is essential to unequivocally confirm the identity, purity, and quality of the precursor. This must be underpinned by a robust quality system and adherence to the principles of GMP as outlined in the ICH guidelines. By implementing the strategies and protocols detailed in this guide, researchers, scientists, and drug development professionals can ensure the consistent quality of Ethyl (1-aminocyclohexyl)acetate hydrochloride, thereby safeguarding the integrity of the final API and, ultimately, the safety and efficacy of the medicine delivered to patients.

References

  • Singavarapu, A., Reddipalli, G. S., & Ghojala, V. R. (Year). Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Letters in Organic Chemistry, 19(1). [Link]

  • Google Patents. (Year).
  • Google Patents. (Year). Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. WO2010070368A1.
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  • Google Patents. (2019). SYNTHESIS METHOD FOR CARIPRAZINE. EP 3845523 A1. [Link]

  • Google Patents. (Year).
  • Google Patents. (Year). PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS. WO2003078381A1.
  • Google Patents. (Year). PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl. EA020350B1.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Google Patents. (Year). The preparation method of 2-(4-aminocyclohexyl)
  • GMP SOP. (2024). Control of Starting Materials in Good Manufacturing Practice. [Link]

  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]

  • FDA. (Year). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and An. [Link]

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  • GMP Trends. (Year). Are you confirming the ID of your raw materials before use?. [Link]

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  • PubMed Central. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]

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  • Pharmaceutical Technology. (Year). Understanding ICH Q11—FDA's Guidance on the Development and Manufacture of Drug Substances. [Link]

  • RWTH Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Link]

  • ResearchGate. (Year). Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug. [Link]

  • ResearchGate. (2009). US008802888B2. [Link]

  • Google Patents. (Year). Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. EP2358661B1.
  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]

  • YouTube. (2021). Strecker Amino Acid Synthesis. [Link]

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  • ICH. (Year). Quality Guidelines. [Link]

  • ResearchGate. (2025). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. [Link]

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Validation

A Senior Application Scientist's Guide to the Synthesis of Aminocyclohexane Derivatives: A Comparative Analysis

Introduction: The Ubiquitous Aminocyclohexane Scaffold The aminocyclohexane moiety is a cornerstone of modern medicinal chemistry and materials science. Its rigid, three-dimensional structure provides an excellent scaffo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Aminocyclohexane Scaffold

The aminocyclohexane moiety is a cornerstone of modern medicinal chemistry and materials science. Its rigid, three-dimensional structure provides an excellent scaffold for the precise spatial arrangement of functional groups, enabling potent and selective interactions with biological targets. From antiviral agents to industrial catalysts, the demand for structurally diverse and stereochemically pure aminocyclohexane derivatives is ever-increasing. This guide provides a comparative overview of the most common and effective synthetic routes to this valuable class of compounds, offering insights into the mechanistic underpinnings and practical considerations for each method.

Reductive Amination of Cyclohexanones: The Workhorse Approach

Reductive amination is arguably the most direct and widely employed method for the synthesis of aminocyclohexanes. This one-pot reaction combines a cyclohexanone derivative with an amine source in the presence of a reducing agent.

Mechanism and Rationale

The reaction proceeds through a two-step sequence:

  • Iminium Ion Formation: The cyclohexanone reacts with the amine to form a hemiaminal intermediate, which then dehydrates to yield an imine or iminium ion.[1] The choice of an acidic catalyst is crucial at this stage to protonate the hydroxyl group of the hemiaminal, facilitating its departure as a water molecule.

  • Reduction: The resulting imine is then reduced to the corresponding amine. A variety of reducing agents can be employed, with the choice influencing the reaction conditions and functional group tolerance.

Figure 1: General workflow for the reductive amination of cyclohexanone.

Comparative Analysis of Reducing Agents
Reducing AgentTypical ConditionsAdvantagesDisadvantages
Sodium Cyanoborohydride (NaBH3CN) Methanol, pH 5-6Mild, good functional group toleranceToxic cyanide byproduct
Sodium Triacetoxyborohydride (STAB) Dichloromethane, Acetic AcidMild, highly effective for a wide range of substratesCan be expensive for large-scale synthesis
Catalytic Hydrogenation (H2/Catalyst) H2 pressure, various catalysts (Pd/C, PtO2, Raney Ni)High yielding, clean, scalableMay reduce other functional groups (e.g., alkenes, alkynes)
Experimental Protocol: Synthesis of N-Phenylcyclohexylamine

This protocol is based on the reductive amination of cyclohexanone with aniline.[1]

  • Reaction Setup: In a round-bottom flask, dissolve cyclohexanone (1.0 equiv.) and aniline (1.0 equiv.) in a suitable solvent such as 1,2-dichloroethane.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv.) to the solution in portions, followed by the addition of acetic acid (1.2 equiv.).

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Hofmann Rearrangement: A Carbon-Shorter Pathway

The Hofmann rearrangement offers a unique approach to primary aminocyclohexanes from cyclohexanecarboxamides, with the notable feature of losing one carbon atom in the process.[2][3][4]

Mechanism and Rationale

This multi-step reaction proceeds via the following key transformations:[2]

  • N-Bromination: The primary amide is treated with bromine in the presence of a strong base (e.g., NaOH) to form an N-bromoamide intermediate.

  • Deprotonation and Rearrangement: The N-bromoamide is deprotonated by the base, triggering a concerted rearrangement where the cyclohexyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion. This step forms a highly reactive isocyanate intermediate.

  • Hydrolysis: The isocyanate is then hydrolyzed by the aqueous base to a carbamic acid, which is unstable and readily decarboxylates to yield the primary amine.

Figure 3: The Curtius rearrangement pathway.

Hofmann vs. Curtius: A Head-to-Head Comparison
FeatureHofmann RearrangementCurtius Rearrangement
Starting Material Primary AmideCarboxylic Acid Derivative
Key Intermediate IsocyanateIsocyanate
Reaction Conditions Strong Base, AqueousGenerally Milder (Heat or Light)
Key Byproduct Halide SaltNitrogen Gas
Stereochemistry RetentionRetention
Functional Group Tolerance Limited by strong baseGenerally broader

Schmidt Reaction: An Acid-Catalyzed Approach

The Schmidt reaction provides another route to aminocyclohexanes from cyclohexanones or cyclohexanecarboxylic acids using hydrazoic acid (HN3) under acidic conditions. [5][6]

Mechanism and Rationale
  • From Cyclohexanones: The ketone is protonated by the acid, followed by nucleophilic attack of the azide to form an azidohydrin intermediate. [6]This intermediate then undergoes a rearrangement with loss of nitrogen gas, where one of the alpha-carbons migrates to the nitrogen, leading to a nitrilium ion. Hydrolysis of the nitrilium ion gives the corresponding lactam, which can be further hydrolyzed to an amino acid.

  • From Cyclohexanecarboxylic Acids: The carboxylic acid is protonated and loses water to form an acylium ion. This is then attacked by hydrazoic acid, and the resulting intermediate rearranges with loss of nitrogen to form a protonated isocyanate, which is then hydrolyzed to the amine. [6][7]

Schmidt_Reaction cluster_ketone From Ketone cluster_acid From Carboxylic Acid Ketone Cyclohexanone Lactam Lactam Ketone->Lactam + HN3, H+ Carboxylic_Acid Cyclohexanecarboxylic Acid Amine Aminocyclohexane Carboxylic_Acid->Amine + HN3, H+

Figure 4: Two main pathways of the Schmidt reaction for aminocyclohexane synthesis.

Regioselectivity and Considerations

For unsymmetrical cyclohexanones, the regioselectivity of the Schmidt reaction is a key consideration, as either alpha-carbon can migrate. Generally, the more sterically hindered group migrates preferentially. The use of highly toxic and explosive hydrazoic acid necessitates special handling precautions.

Catalytic Hydrogenation of Anilines: A Direct Aromatic Reduction

The catalytic hydrogenation of aniline and its derivatives is a powerful and atom-economical method for the synthesis of cyclohexylamines. This method is particularly important on an industrial scale. [8]

Mechanism and Rationale

The reaction involves the reduction of the aromatic ring of an aniline derivative using hydrogen gas in the presence of a heterogeneous catalyst. The choice of catalyst is critical for both the efficiency and stereoselectivity of the reaction.

Catalyst Selection and Stereocontrol

The stereochemical outcome of the hydrogenation of substituted anilines is highly dependent on the catalyst and reaction conditions.

  • Rhodium (Rh) and Ruthenium (Ru) catalysts are often employed for this transformation. The choice of support (e.g., alumina, carbon) can also influence the catalyst's activity and selectivity.

  • Reaction Conditions: Temperature and hydrogen pressure are key parameters that need to be optimized to achieve high conversion and selectivity while minimizing side reactions such as hydrogenolysis.

The stereoselectivity is often governed by the mode of adsorption of the aniline derivative onto the catalyst surface. The substituent on the cyclohexane ring can direct the approach of hydrogen from the less hindered face, leading to the formation of a specific diastereomer.

Experimental Protocol: Hydrogenation of Aniline to Cyclohexylamine
  • Catalyst Preparation: A suitable catalyst, such as Rhodium on alumina, is placed in a high-pressure reactor.

  • Reaction Setup: Aniline is added to the reactor along with a solvent.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure. The reaction mixture is heated and stirred.

  • Monitoring and Workup: The reaction is monitored by gas chromatography until the aniline is consumed. After cooling and depressurizing the reactor, the catalyst is filtered off.

  • Purification: The solvent is removed under reduced pressure, and the resulting cyclohexylamine can be purified by distillation.

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most appropriate synthetic route to a specific aminocyclohexane derivative depends on several factors, including the desired substitution pattern, stereochemistry, functional group tolerance, and scalability.

  • Reductive amination is a versatile and generally high-yielding method, particularly for accessing a wide range of N-substituted aminocyclohexanes.

  • The Hofmann and Curtius rearrangements are excellent choices for the synthesis of primary aminocyclohexanes from readily available carboxylic acid or amide precursors, especially when a one-carbon shorter scaffold is desired. The Curtius rearrangement often offers milder conditions and better functional group tolerance.

  • The Schmidt reaction provides an alternative for the synthesis of lactams (from ketones) or amines (from carboxylic acids), but the use of hydrazoic acid requires careful handling.

  • Catalytic hydrogenation of anilines is a highly efficient and atom-economical method, particularly for large-scale production, where stereocontrol can often be achieved through careful selection of the catalyst and reaction conditions.

A thorough understanding of the mechanisms, advantages, and limitations of each of these powerful synthetic tools is essential for the modern chemist to efficiently and effectively access the diverse and valuable class of aminocyclohexane derivatives.

References

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]

  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. [Link]

  • Journal of the American Chemical Society. (2023). Catalytic, Z-Selective, Semi-Hydrogenation of Alkynes with a Zinc–Anilide Complex. [Link]

  • Chemistry LibreTexts. (2023). Schmidt Reaction. [Link]

  • Green Chemistry. (n.d.). Mechanistic understanding of the catalytic hydrogenation of bio-derived aromatics. [Link]

  • National Institutes of Health. (n.d.). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. [Link]

  • Flinders University. (2024). Synthesis and Ring-Closing Reactions of Aminocyclohexane Derivatives Bearing Unsaturated Side Chains at C2: Stereocontrolled Approaches to cis- and trans-Fused Perhydro-indoles and -Quinolines. [Link]

  • National Institutes of Health. (n.d.). A Radical Approach to Anionic Chemistry: Synthesis of Ketones, Alcohols, and Amines. [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. [Link]

  • ResearchGate. (2024). Large-scale reductive amination and synthesis applications. [Link]

  • ResearchGate. (2025). The hydrogenation of nitrobenzene to aniline: A new mechanism. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. [Link]

  • Chemistry Steps. (n.d.). Curtius Rearrangement. [Link]

  • Pediaa.Com. (2020). Difference Between Hofmann and Curtius Rearrangement. [Link]

  • National Institutes of Health. (n.d.). High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes. [Link]

  • Organic Chemistry Portal. (n.d.). Schmidt Reaction. [Link]

  • UniCA IRIS. (n.d.). Mechanochemistry‐Driven Borrowing Hydrogen Processes for Ru‐Catalyzed N‐Alkylation. [Link]

  • ResearchGate. (n.d.). The Versatile Synthesis of Amino Acid Functional Polymers without Protection Group Chemistry. [Link]

  • Ataman Kimya. (n.d.). AMINOCYCLOHEXANE. [Link]

  • askIITians. (2025). What is the difference between Hofmann and Curtius rearrangement?. [Link]

  • De Gruyter. (n.d.). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. [Link]

  • YouTube. (2021). Hofmann rearrangement reaction | mechanism with solved problems | organic chemistry. [Link]

  • National Institutes of Health. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study. [Link]

  • National Institutes of Health. (n.d.). Reductive aminations by imine reductases: from milligrams to tons. [Link]

  • ResearchGate. (2025). (1R,2R)-Diaminocyclohexane. [Link]

  • ResearchGate. (2025). Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. [Link]

  • YouTube. (2016). Stereochemistry of Alkene Hydrogenation. [Link]

  • University of Illinois at Urbana-Champaign. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. [Link]

  • Pearson. (n.d.). Hofmann Rearrangement: Videos & Practice Problems. [Link]

  • ResearchGate. (n.d.). The Application of the Schmidt Reaction and Beckmann Rearrangement to the Synthesis of Bicyclic Lactams: Some Mechanistic Considerations. [Link]

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Comparative

A Comparative Guide to Stability-Indicating Assays for Ethyl (1-aminocyclohexyl)acetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of a Non-Chromophoric API Ethyl (1-aminocyclohexyl)acetate hydrochloride is an organic molecule featuring a primary a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of a Non-Chromophoric API

Ethyl (1-aminocyclohexyl)acetate hydrochloride is an organic molecule featuring a primary amine and an ester functional group. As with any active pharmaceutical ingredient (API), establishing its stability profile is a critical step in drug development, mandated by regulatory bodies worldwide. A stability-indicating assay method (SIAM) is a validated analytical procedure designed to provide a quantitative measure of the API's concentration, ensuring that it is not affected by the presence of its degradation products, process impurities, or excipients.[1][2] The development of such a method is a cornerstone of demonstrating the safety, efficacy, and quality of a drug product throughout its shelf life.[3]

The primary analytical challenge presented by Ethyl (1-aminocyclohexyl)acetate hydrochloride is its lack of a significant UV-absorbing chromophore. This characteristic renders direct analysis by High-Performance Liquid Chromatography (HPLC) with UV-Visible detection, the most common analytical technique in pharmaceutical quality control, largely ineffective.[4][5] Consequently, specialized analytical strategies must be employed to accurately quantify the molecule and its potential degradants.

This guide provides a comparative analysis of suitable stability-indicating assay methods for Ethyl (1-aminocyclohexyl)acetate hydrochloride. We will detail the development of a robust HPLC-UV method incorporating pre-column derivatization and compare its performance with modern, direct-detection techniques such as HPLC with Charged Aerosol Detection (CAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most appropriate analytical strategy for this and other non-chromophoric compounds.

Foundational Strategy: HPLC with Pre-Column Derivatization and UV Detection

For laboratories where HPLC with UV detection is the standard platform, pre-column derivatization is a well-established and cost-effective strategy to overcome the challenge of analyzing non-chromophoric compounds.[6][7] This approach involves a chemical reaction to attach a UV-active or fluorescent tag to the analyte before its injection into the HPLC system.

Rationale for Derivatization

Derivatization serves two primary purposes in this context:

  • Introduction of a Chromophore/Fluorophore: By covalently bonding a molecule with high molar absorptivity (a chromophore) or one that fluoresces (a fluorophore) to the primary amine of Ethyl (1-aminocyclohexyl)acetate hydrochloride, the resulting derivative becomes readily detectable by UV or fluorescence detectors.[6]

  • Improved Chromatography: The derivatization process often increases the hydrophobicity of the analyte, leading to better retention and separation on reversed-phase HPLC columns.[8]

Selection of a Derivatizing Reagent

Several reagents are available for the derivatization of primary amines.[6][9] The ideal reagent should react quickly and completely under mild conditions to form a single, stable derivative.[10] For Ethyl (1-aminocyclohexyl)acetate hydrochloride, two excellent candidates are Dansyl Chloride and 9-fluorenylmethylmethoxycarbonyl chloride (FMOC-Cl).

  • Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines under alkaline conditions to form highly fluorescent N-dansyl-sulfonamide derivatives that also exhibit strong UV absorbance.[6][8][11] The derivatives are stable, and the reaction is robust.[12]

  • 9-fluorenylmethylmethoxycarbonyl chloride (FMOC-Cl): Also reacts with primary and secondary amines to produce highly fluorescent and stable derivatives, making it suitable for automated analysis.[13][14]

For this guide, we will focus on Dansyl Chloride due to its widespread use and the high stability of its derivatives.[12][15]

Experimental Workflow for Method Development

The development of a stability-indicating method is a systematic process. The following diagram illustrates the key stages.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) A 1. Analyte & Reagent Preparation B 2. Derivatization Optimization (pH, Temp, Time, Reagent Ratio) A->B C 3. Chromatographic Optimization (Column, Mobile Phase, Gradient) B->C D 4. Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) C->D E 5. Peak Purity & Specificity Check D->E F Specificity E->F Proceed to Validation G Linearity & Range F->G H Accuracy G->H I Precision (Repeatability, Intermediate) H->I J LOD & LOQ I->J K Robustness J->K

Caption: Workflow for SIAM Development and Validation.

Detailed Protocol: HPLC-UV with Dansyl Chloride Derivatization
Step 1: Forced Degradation Studies

To generate potential degradation products and demonstrate the method's specificity, forced degradation studies must be performed on Ethyl (1-aminocyclohexyl)acetate hydrochloride. This involves subjecting the API to various stress conditions as recommended by ICH guidelines.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours (Potential hydrolysis of the ester linkage).

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours (Potential oxidation of the amine).

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period (e.g., 1.2 million lux hours and 200 W h/m²).

Step 2: Derivatization Protocol
  • Sample Preparation: Prepare a stock solution of Ethyl (1-aminocyclohexyl)acetate hydrochloride in a suitable diluent (e.g., 50:50 acetonitrile:water). Prepare separate solutions from the forced degradation studies.

  • Derivatization Buffer: Prepare a 100 mM sodium carbonate/bicarbonate buffer with a pH of 9.8.[8]

  • Dansyl Chloride Solution: Freshly prepare a 50 mM solution of Dansyl Chloride in acetonitrile.[8]

  • Reaction: In a microcentrifuge tube, mix 50 µL of the sample solution with 100 µL of the derivatization buffer and 100 µL of the Dansyl Chloride solution.

  • Incubation: Vortex the mixture and incubate at 60°C for 45 minutes in the dark to prevent photodegradation.[8][15]

  • Quenching: Add 50 µL of a quenching solution (e.g., 10% ammonium hydroxide) to react with the excess Dansyl Chloride.

  • Dilution & Injection: Dilute the final mixture with the mobile phase and inject it into the HPLC system.

Step 3: Chromatographic Conditions (Example)
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 25 mM Sodium Acetate buffer, pH 5.9.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient starting from a lower percentage of Mobile Phase B (e.g., 30%) and increasing to a higher percentage (e.g., 90%) over 20-30 minutes to ensure separation of the API derivative from all degradation product derivatives.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or 340 nm (for fluorescence detection, Ex: 340 nm, Em: 525 nm).[15]

  • Column Temperature: 30°C.

Step 4: Method Validation

The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[16][17][18] Key validation parameters include:

  • Specificity: Demonstrated by the separation of the main peak from all degradation peaks, with peak purity analysis using a photodiode array (PDA) detector.

  • Linearity: Assessed over a range of concentrations (e.g., 50-150% of the target concentration) with a correlation coefficient (r²) > 0.999.

  • Accuracy: Determined by recovery studies of spiked samples at multiple concentration levels (e.g., 80%, 100%, 120%).

  • Precision: Evaluated at two levels: repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Assessed by making small, deliberate changes to method parameters (e.g., pH of mobile phase, column temperature, flow rate) and observing the effect on the results.[1]

Alternative & Advanced Methodologies

While derivatization is a viable strategy, it can be time-consuming and introduce additional sources of variability. Modern analytical technologies offer direct analysis of non-chromophoric compounds, providing significant advantages in terms of speed, simplicity, and sensitivity.

HPLC with Charged Aerosol Detection (HPLC-CAD)
Principle of Operation

The Charged Aerosol Detector (CAD) is a universal detector that measures analyte mass regardless of its chemical structure.[4][5] The process involves:

  • Nebulization: The HPLC eluent is converted into an aerosol of fine droplets.

  • Evaporation: The mobile phase is evaporated, leaving behind dried analyte particles.

  • Charging: These particles are charged via a corona discharge.

  • Detection: The total charge is measured by an electrometer, which is proportional to the mass of the analyte.[19]

Advantages over Derivatization-UV:
  • Universal Detection: Measures any non-volatile and many semi-volatile analytes, eliminating the need for a chromophore.[4][20]

  • Simplified Sample Preparation: No derivatization step is required, reducing analysis time and potential errors.

  • Consistent Response: Provides a more uniform response for different compounds compared to UV detection, which is dependent on molar absorptivity. This is particularly useful for quantifying unknown degradation products.[5]

Considerations:
  • Mobile Phase Volatility: Requires the use of volatile mobile phases (e.g., ammonium formate or acetate buffers instead of sodium phosphate).[4]

  • Non-linear Response: The detector response can be non-linear, often requiring a power function or quadratic fit for the calibration curve.[21]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle of Operation

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.[22][23] The analyte is separated on the LC column, ionized (e.g., by electrospray ionization, ESI), and then detected based on its mass-to-charge ratio (m/z). Tandem MS (MS/MS) allows for the fragmentation of selected ions, providing structural information that is invaluable for identifying unknown impurities and degradation products.[24]

Advantages:
  • Unmatched Specificity: Detection is based on a unique physical property (mass-to-charge ratio), providing extremely high selectivity.

  • High Sensitivity: Offers significantly lower limits of detection and quantitation compared to UV or CAD.

  • Structural Elucidation: Provides molecular weight and fragmentation data, enabling the definitive identification of degradation products.[22][24]

Considerations:
  • Equipment Cost and Complexity: LC-MS/MS systems are more expensive and require more specialized expertise to operate and maintain.

  • Matrix Effects: Ionization efficiency can be suppressed or enhanced by co-eluting compounds from the sample matrix, which must be carefully evaluated.

Method Comparison Guide

The choice of analytical method depends on several factors, including the available instrumentation, the required sensitivity, and the stage of drug development.

G A Start: Need Stability-Indicating Assay for Non-Chromophoric API B Is LC-MS/MS available and expertise present? A->B C Is HPLC with CAD available? B->C No E Use LC-MS/MS - Highest Specificity & Sensitivity - Structural Elucidation B->E Yes D Use HPLC with Pre-column Derivatization (e.g., Dansyl-Cl) C->D No F Use HPLC-CAD - Universal Detection - No Derivatization Needed C->F Yes

Caption: Decision Tree for Method Selection.

Quantitative Performance Comparison
ParameterHPLC-UV (with Derivatization)HPLC-CADLC-MS/MS
Specificity Good (relies on chromatographic separation)Good (relies on chromatographic separation)Excellent (based on m/z)
Sensitivity (Typical LOQ) ng/mL rangeSub-ng/mL to low ng/mL range[21]pg/mL to sub-ng/mL range
Linearity Excellent (typically linear)Good (often requires non-linear fit)[21]Excellent (over a wide dynamic range)
Sample Prep Complexity High (requires derivatization)LowLow to Moderate (may need cleanup to reduce matrix effects)
Impurity Identification Not possible (requires isolation)Not possible (requires isolation)Excellent (provides MW and structural data)[24]
Instrumentation Cost LowModerateHigh
Expertise Required StandardModerateHigh

Conclusion and Recommendations

The development of a robust stability-indicating assay for a non-chromophoric compound like Ethyl (1-aminocyclohexyl)acetate hydrochloride requires careful consideration of the available analytical technologies.

  • HPLC with pre-column derivatization remains a valid and accessible approach, particularly in quality control laboratories where HPLC-UV is the workhorse instrument. When properly developed and validated, it can provide the necessary specificity, accuracy, and precision for regulatory submissions.

  • HPLC-CAD offers a significant improvement by eliminating the need for derivatization, thereby simplifying the workflow and reducing potential sources of error.[5] It is an excellent alternative for laboratories looking to move beyond derivatization without the full investment in mass spectrometry.

  • LC-MS/MS stands as the most powerful technique for this application.[23][25] Its unparalleled specificity and ability to provide structural information make it the gold standard, especially during early-stage development when identifying degradation pathways and characterizing unknown impurities is critical.[24]

For comprehensive stability testing of Ethyl (1-aminocyclohexyl)acetate hydrochloride, a hybrid approach is often most effective: utilizing LC-MS/MS for initial forced degradation studies to identify and characterize all potential degradants, followed by the validation of a simpler, more routine method like HPLC-CAD or a derivatization-based HPLC-UV method for long-term stability testing and quality control. This strategy leverages the strengths of each technique, ensuring a scientifically sound and efficient approach to drug stability assessment.

References

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  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. (2010). LCGC International. Retrieved January 20, 2026, from [Link]

  • HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

  • HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

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  • Learn how Charged Aerosol Detection can be used for both routine and complex analyses. (2023). Technology Networks. Retrieved January 20, 2026, from [Link]

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  • Reaction of primary amine with OPA. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Ethyl (1-aminocyclohexyl)acetate hydrochloride

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Ethyl (1-aminocyclohexyl)acetate hydroc...

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Ethyl (1-aminocyclohexyl)acetate hydrochloride, grounded in established safety principles and regulatory standards. As a Senior Application Scientist, my objective is to offer not just a set of instructions, but a framework of understanding that empowers researchers to make safe and compliant decisions.

Hazard Assessment and Chemical Profile

Before any disposal procedure can be initiated, a thorough understanding of the chemical's properties and associated hazards is essential. Ethyl (1-aminocyclohexyl)acetate hydrochloride is a solid organic compound.[1] While comprehensive toxicological data is not always available for specialized research chemicals, the available Safety Data Sheets (SDS) provide critical safety information.

Key hazards associated with this compound include:

  • Combustibility: Classified as a combustible solid, it must be stored away from heat sources and open flames.[1]

  • Irritation: It is known to cause skin and serious eye irritation.[2][3]

  • Respiratory Tract Irritation: Inhalation of the dust may cause respiratory irritation.[2][3][4]

This hazard profile dictates that Ethyl (1-aminocyclohexyl)acetate hydrochloride cannot be disposed of as common laboratory or municipal waste. Its disposal must be managed through a designated hazardous waste stream to mitigate risks to personnel and the environment.

PropertyDescriptionSource(s)
Physical Form Solid[1]
Molecular Formula C₁₀H₂₀ClNO₂[1]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2][3]
Storage Class 11 - Combustible Solids[1]

The Regulatory Framework: Why We Handle Waste This Way

The disposal of laboratory chemicals is governed by stringent regulations established by bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7] The core principle of these regulations is "cradle-to-grave" management, meaning waste must be tracked from its point of generation to its final, safe disposal.[8]

Key Regulatory Concepts:

  • Hazardous Waste Determination: The individual generating the waste (the researcher) is responsible for determining if it is hazardous.[9][10] Given its hazard profile, Ethyl (1-aminocyclohexyl)acetate hydrochloride must be managed as hazardous waste.

  • Satellite Accumulation Areas (SAA): The EPA allows laboratories to accumulate hazardous waste in designated SAAs, which are at or near the point of generation and under the control of laboratory personnel.[8][11][12]

  • Container and Labeling Requirements: Waste must be stored in containers that are compatible with the chemical, kept securely closed, and clearly labeled with the words "Hazardous Waste" and the identity of the contents.[5][6][8][12]

Adherence to these regulations is not merely a matter of compliance; it is a critical system for preventing accidental exposures, chemical reactions, and environmental contamination.[9]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for safely moving Ethyl (1-aminocyclohexyl)acetate hydrochloride from an active reagent to a properly managed waste stream.

Step 1: Personal Protective Equipment (PPE)

  • Before handling the waste container, ensure you are wearing appropriate PPE. This includes:

    • Safety glasses or goggles.

    • A lab coat.

    • Chemically resistant gloves (inspect for integrity before use).[4]

Step 2: Designating the Waste

  • This procedure applies to expired reagents, contaminated material, or residual amounts that are no longer needed.

  • Do not attempt to neutralize or treat the chemical in the lab unless it is part of a well-defined and approved experimental procedure. Unplanned neutralization can create unintended hazards.

Step 3: Container Selection and Labeling

  • For Unused Product: The best practice is to dispose of the chemical in its original, clearly labeled container.[13]

  • For Contaminated Materials (e.g., weigh boats, contaminated wipes): Use a designated solid hazardous waste container. This should be a sturdy, sealable container made of a compatible material (e.g., a high-density polyethylene pail).

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste".[8][12]

    • The full chemical name: "Ethyl (1-aminocyclohexyl)acetate hydrochloride". Do not use abbreviations.

    • An indication of the hazards (e.g., "Irritant," "Combustible").[8][12]

Step 4: Waste Accumulation and Storage

  • Place the sealed and labeled waste container in your laboratory's designated Satellite Accumulation Area (SAA).[11]

  • Segregation is Critical:

    • Store this solid waste separately from liquid waste streams.[14]

    • Ensure it is stored away from incompatible materials, particularly strong bases and oxidizing agents, to prevent accidental reactions.[15]

  • Keep the SAA organized and do not allow waste to accumulate excessively.[16]

Step 5: Arranging for Final Disposal

  • Once the waste container is full or ready for removal, contact your institution's Environmental Health & Safety (EHS) department.

  • Your EHS office will coordinate the pickup of the waste by a licensed hazardous waste disposal vendor.[17]

  • The most common and recommended final disposal method for this type of organic solid is high-temperature incineration at a permitted facility.[4][8]

Never dispose of Ethyl (1-aminocyclohexyl)acetate hydrochloride down the drain or in the regular trash. [5][18] This is a direct violation of environmental regulations and poses a significant risk.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Restrict access to the spill location.

  • Assess the Spill: For a small spill of solid material, and if you are trained to do so, proceed with cleanup. For large or unmanageable spills, evacuate and contact your institution's EHS emergency line.

  • Cleanup (Small Spills):

    • Wear appropriate PPE.

    • Gently sweep the solid material into a designated waste container, avoiding the creation of dust.[4][19]

    • Use a dustpan and shovel for collection.

    • Wipe the area with a damp cloth (if compatible with the surface) to remove any remaining residue.

    • Place all cleanup materials (gloves, wipes, etc.) into the hazardous waste container.

  • Report: Report the incident to your supervisor and EHS office, as per institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Ethyl (1-aminocyclohexyl)acetate hydrochloride.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Accumulation & Segregation cluster_disposal Final Disposition Start Material Identified as Waste Assess Assess Hazards (Review SDS) Start->Assess Is it waste? PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Hazards confirmed Spill Spill Occurs! Assess->Spill During handling Container Select Compatible Container (Original Bottle or Solid Waste Pail) PPE->Container Label Affix 'Hazardous Waste' Label - Full Chemical Name - Hazard Information Container->Label SAA Place in Satellite Accumulation Area (SAA) Label->SAA Segregate Segregate from Incompatibles (Liquids, Bases, Oxidizers) SAA->Segregate ContactEHS Contact EHS for Pickup Segregate->ContactEHS Container is full Vendor Licensed Vendor Collects Waste ContactEHS->Vendor Incinerate Disposal via Incineration Vendor->Incinerate SpillProc Follow Spill Cleanup Procedure Spill->SpillProc Activate plan SpillProc->SAA Contain cleanup debris

Caption: Disposal workflow for Ethyl (1-aminocyclohexyl)acetate hydrochloride.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Sigma-Aldrich. (n.d.). Ethyl (1-aminocyclohexyl)acetate hydrochloride AldrichCPR.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Sigma-Aldrich. (n.d.). Ethyl (1-aminocyclohexyl)acetate hydrochloride AldrichCPR.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • The John D. Walsh Company. (n.d.). SAFETY DATA SHEET - CYCLOHEXYL ETHYL ACETATE.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • TCI Chemicals. (2019, October 24). SAFETY DATA SHEET - Ethyl 2-(trans-4-Aminocyclohexyl)acetate Hydrochloride.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Capot Chemical. (2013, August 21). MSDS of Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride.
  • Fisher Scientific. (2009, October 13). SAFETY DATA SHEET - Ethyl acetate.
  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements.
  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). WASTE DISPOSAL AND WASTE REDUCTION.
  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements.
  • ChemicalBook. (n.d.). Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride - Safety Data Sheet.
  • Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide.
  • Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET - Ethyl N-benzyl-β-alaninate.
  • Carl ROTH. (2024, October 29). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH).
  • AKSci. (n.d.). 945419-82-9 Ethyl (1-aminocyclohexyl)acetate hydrochloride.

Sources

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